molecular formula C14H8Br2 B099643 9,10-Dibromophenanthrene CAS No. 15810-15-8

9,10-Dibromophenanthrene

Cat. No.: B099643
CAS No.: 15810-15-8
M. Wt: 336.02 g/mol
InChI Key: WZVDACBKJRRYBN-UHFFFAOYSA-N
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Description

9,10-Dibromophenanthrene (CAS RN: 15810-15-8) is a brominated polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₈Br₂ and a molecular weight of 336.02 g/mol . This compound is characterized by its high planar structure and crystallographic twofold (C2) symmetry, which enables unique face-to-face slipped antiparallel π-π stacking interactions in the solid state, with an interplanar distance of approximately 3.47 Å and centroid-centroid distances ranging from 3.62 to 3.80 Å . These properties make it an exceptionally valuable building block in scientific research, particularly in the fields of material science and organic electronics . Its primary research value lies in its application as a precursor for the synthesis of functionalized π-conjugated molecules . Researchers utilize this compound in the development of organic semiconductors for photovoltaic (OPV) devices, where its efficient charge transport capabilities are crucial . It is also investigated for its potential in nonlinear optical (NLO) materials for applications in optical switching and communication, supported by theoretical studies on its molecular electrostatic potential and reactivity . The compound can be synthesized through regioselective bromination of phenanthrene . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

9,10-dibromophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVDACBKJRRYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399891
Record name 9,10-dibromophenanthrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15810-15-8
Record name 9,10-dibromophenanthrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-DIBROMOPHENANTHRENE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 9,10-Dibromophenanthrene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dibromophenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a pivotal building block in the synthesis of advanced organic materials. Its rigid, planar phenanthrene (B1679779) core, functionalized with two bromine atoms at the 9 and 10 positions, offers reactive sites for the construction of extended π-conjugated systems. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a focus on its role in the development of materials for organic electronics and as a versatile intermediate in organic synthesis.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₁₄H₈Br₂[1]
Molecular Weight 336.02 g/mol [1]
CAS Number 15810-15-8[1]
Appearance Pale yellow solid[2]
Melting Point 179-180 °C
Boiling Point 441.1 ± 18.0 °C (Predicted)
Solubility Soluble in toluene (B28343) and other common organic solvents.[2]
Crystal Structure Monoclinic[2]
Spectroscopic Data
SpectroscopyPeak AssignmentsReference
¹H NMR (500 MHz, CDCl₃) δ = 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H)
¹³C NMR (126 MHz, CDCl₃) δ = 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84 ppm
FT-IR (KBr Pellet, cm⁻¹) ~3060 (aromatic C-H stretch), ~1600, ~1450 (aromatic C=C stretch), ~880, ~750 (C-H out-of-plane bending)[3][4][5]
UV-Vis (in Chloroform) λmax ~250-350 nm, characteristic of the phenanthrene chromophore.[6]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the dehydrobromination of 2,2'-bis(dibromomethyl)biphenyl.

Materials:

  • 2,2'-Bis(dibromomethyl)biphenyl

  • Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 6 M Hydrochloric acid (HCl)

  • Toluene

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Hexane

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2,2'-bis(dibromomethyl)biphenyl in anhydrous DMF and cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of 6 M HCl.

  • Extract the resulting solid with toluene.

  • Wash the organic layer with brine and dry it over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-CH₂Cl₂ eluent system to yield this compound as a pale yellow solid.[2]

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The expected chemical shifts are provided in the spectroscopic data table above.

  • Infrared (IR) Spectroscopy: The IR spectrum should be acquired to identify the characteristic functional groups. The aromatic C-H and C=C stretching vibrations are expected in their typical regions.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.

  • Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature value to assess its purity.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of functional organic materials, primarily for applications in organic electronics. The bromine atoms can be readily substituted through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce new functional groups and extend the π-conjugation of the phenanthrene core.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are extensively explored for their potential use in OLEDs as emissive materials, host materials, or charge-transporting materials. The rigid and planar structure of the phenanthrene unit provides good thermal stability and charge transport properties, which are crucial for the performance and lifetime of OLED devices. For instance, derivatives of the related 2,7-dibromophenanthrene-9,10-dione (B38369) have been investigated as emitters in phosphorescent OLEDs.[7]

While specific performance data for OLEDs based on this compound derivatives are not widely published, the general strategy involves using it as a scaffold to build molecules with tailored electronic properties.

Organic Synthesis

The reactivity of the carbon-bromine bonds in this compound makes it a valuable precursor in various organic transformations. It can be used to synthesize more complex phenanthrene-based molecules with applications in medicinal chemistry, materials science, and as fluorescent probes.

Visualizations

G Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization Starting Material 2,2'-Bis(dibromomethyl)biphenyl Reaction Dehydrobromination with Potassium tert-butoxide in DMF Starting Material->Reaction Workup Acid Quench, Extraction, and Purification Reaction->Workup Product This compound Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Product->MP

Caption: Workflow for the synthesis and characterization of this compound.

G Application of this compound in Suzuki Coupling DBP This compound Reaction Suzuki-Miyaura Cross-Coupling DBP->Reaction BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 9,10-Diarylphenanthrene (Functional Material for OLEDs) Reaction->Product

Caption: Role of this compound as a precursor in Suzuki coupling reactions.

References

An In-depth Technical Guide to the Synthesis and Characterization of 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9,10-dibromophenanthrene, a key building block in the development of advanced organic materials and pharmaceutical compounds. This document details established synthetic protocols, purification methods, and a full suite of characterization techniques with their corresponding data.

Synthesis of this compound

The synthesis of this compound can be achieved through multiple pathways. The most common and effective methods involve the direct bromination of phenanthrene (B1679779) or the intramolecular cyclization of a biphenyl (B1667301) derivative.

Method 1: Direct Bromination of Phenanthrene

This method involves the electrophilic substitution of phenanthrene at the 9 and 10 positions, which are the most reactive sites.

Experimental Protocol:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenanthrene in a suitable inert solvent such as carbon tetrachloride or glacial acetic acid.

  • Bromination: While stirring the solution, add a stoichiometric amount of bromine (Br₂) dropwise from the dropping funnel. The reaction is typically carried out at room temperature or with gentle heating to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess bromine is quenched, typically with a solution of sodium thiosulfate. The crude product is then isolated by filtration.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or heptane, to yield a crystalline solid.[1]

Method 2: From 2,2'-Bis(dibromomethyl)biphenyl

An alternative, high-yield synthesis involves the base-induced cyclization of 2,2'-bis(dibromomethyl)biphenyl.[2]

Experimental Protocol:

  • Reactant Preparation: Dissolve 2,2'-bis(dibromomethyl)biphenyl in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Base Addition: Cool the solution in an ice bath and add a strong base, such as potassium tert-butoxide, portion-wise while stirring.[2]

  • Reaction: Allow the reaction to proceed at low temperature for a specified time, typically around 30 minutes to an hour.[2]

  • Quenching and Extraction: The reaction is quenched by the addition of an acid, such as 6M HCl. The resulting precipitate is then extracted with an organic solvent like toluene.[2]

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane-dichloromethane solvent system to afford pure this compound as a pale yellow solid.[2]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the standard analytical techniques employed.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₄H₈Br₂[1]
Molecular Weight336.02 g/mol [1]
Melting Point179-180 °C (from heptane)[1]
AppearancePale yellow solid[2]
Spectroscopic Data

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and the ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).

¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.63dd8.2, 1.42H
8.47dd8.1, 1.52H
7.70ddd8.2, 7.0, 1.52H
7.66ddd8.1, 7.0, 1.42H

¹³C NMR Data:

Chemical Shift (δ, ppm)
131.27
130.36
129.68
128.18
127.76
126.24
122.84

Experimental Protocol:

High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the molecule, confirming its elemental composition. Techniques such as Atmospheric Pressure Chemical Ionization (APCI) coupled with a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer can be used.

HRMS Data:

IonCalculated m/zFound m/z
[M+H]⁺334.90655334.90806

Experimental Protocol:

The IR spectrum of this compound can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic IR Peaks:

Wavenumber Range (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C stretching
900-675Aromatic C-H out-of-plane bending
Below 800C-Br stretching
X-ray Crystallography

Experimental Protocol:

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solvent from a concentrated solution. The crystal is then mounted on a diffractometer, and the diffraction data is collected to determine the three-dimensional molecular structure.

Crystal Structure Data: [2]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a18.2630(15) Å
b9.0963(8) Å
c7.3025(6) Å
β114.499(2)°
V1103.91(16) ų
Z4

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows.

Synthesis_of_9_10_Dibromophenanthrene Phenanthrene Phenanthrene ReactionMixture Reaction Mixture Phenanthrene->ReactionMixture Bromine Bromine (Br₂) in CCl₄ Bromine->ReactionMixture Quenching Quenching (Na₂S₂O₃) ReactionMixture->Quenching Filtration Filtration Quenching->Filtration CrudeProduct Crude this compound Filtration->CrudeProduct Recrystallization Recrystallization (Ethanol/Heptane) CrudeProduct->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: Synthesis of this compound from Phenanthrene.

Characterization_Workflow SynthesizedProduct Synthesized this compound PhysicalProperties Physical Properties (Melting Point, Appearance) SynthesizedProduct->PhysicalProperties NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry (HRMS) SynthesizedProduct->MS IR IR Spectroscopy SynthesizedProduct->IR Xray X-ray Crystallography (for single crystals) SynthesizedProduct->Xray DataAnalysis Data Analysis and Structure Confirmation PhysicalProperties->DataAnalysis NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis Xray->DataAnalysis

Caption: Characterization workflow for this compound.

References

9,10-Dibromophenanthrene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural characteristics of 9,10-Dibromophenanthrene. The information is curated for professionals in research and development who require detailed data and experimental protocols.

Chemical Structure and Identification

IUPAC Name: this compound[1][2]

The structure of this compound is characterized by a phenanthrene (B1679779) core with bromine atoms substituted at the 9 and 10 positions. This arrangement results in a nearly planar molecule.[3]

Chemical Identifiers:

IdentifierValue
CAS Number15810-15-8[1][2]
Molecular FormulaC₁₄H₈Br₂[1][2]
InChIInChI=1S/C14H8Br2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H[4]
InChIKeyWZVDACBKJRRYBN-UHFFFAOYSA-N[4]
Canonical SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)Br[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Weight336.02 g/mol [1][2][5]PubChem, ChemicalBook
Melting Point179-180 °C (recrystallized from heptane)ChemicalBook[5]
Boiling Point (Predicted)441.1 ± 18.0 °CChemicalBook[5]
Density (Predicted)1.768 ± 0.06 g/cm³ (at 20 °C and 760 Torr)ChemicalBook[5]
AppearancePale yellow solidPMC[3]
XLogP35.8PubChem[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the treatment of 2,2'-bis(dibromomethyl)biphenyl with potassium t-butoxide.[3]

Materials and Reagents:

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,2'-bis(dibromomethyl)biphenyl (0.60 mmol, 300 mg) in anhydrous N,N-dimethylformamide (6 mL).[3]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this cooled solution, add potassium t-butoxide (9.05 mmol, 1.00 g).[3]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes.[3]

  • Quenching: Quench the reaction by the slow addition of 6 M HCl.[3]

  • Extraction: Extract the resulting solid with toluene. Wash the organic layer with brine.[3]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.[3]

  • Solvent Removal: Remove the solvent by evaporation under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and dichloromethane as the eluent. This yields this compound as a pale yellow solid (79% yield, 161 mg).[3]

Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃): δ = 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H).[1]

  • ¹³C NMR (126 MHz, CDCl₃): δ = 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84 ppm.[1]

  • HR-MS (APCI+ FT-ICR): m/z calculated for [C₁₄H₉⁷⁹Br₂]⁺: 334.90655, found: 334.90806 [M+H]⁺.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow A 2,2'-Bis(dibromomethyl)biphenyl in anhydrous DMF B Addition of Potassium t-butoxide at 0 °C A->B C Reaction Stirring (30 min at 0 °C) B->C D Quenching with 6M HCl C->D E Workup: Extraction with Toluene, Washing with Brine D->E F Drying over Na2SO4 & Solvent Evaporation E->F G Purification: Silica Gel Column Chromatography (Hexane/CH2Cl2) F->G H This compound (Pale yellow solid) G->H

Caption: Synthesis workflow for this compound.

Applications in Synthesis

This compound is a valuable starting material for the synthesis of more complex functionalized π-conjugated molecules.[3] Its bromine substituents can be readily displaced or utilized in cross-coupling reactions to extend the aromatic system, making it a key intermediate in the development of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs).

References

molecular weight and formula of 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential technical information on 9,10-Dibromophenanthrene, a brominated derivative of phenanthrene (B1679779). It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development who require precise data on this compound.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C₁₄H₈Br₂[1][2][3]
Molecular Weight 336.02 g/mol [1][2][3]

Chemical Structure

The structural arrangement of atoms in this compound is depicted in the following diagram. This visualization illustrates the connectivity of the atoms within the molecule, highlighting the phenanthrene core with bromine atoms substituted at the 9 and 10 positions.

G C1 C C2 C C1->C2 C1->C2 H1 H C1->H1 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 C3->C4 H3 H C3->H3 C12 C C4->C12 H4 H C4->H4 C5 C C6 C C5->C6 C5->C6 H5 H C5->H5 C7 C C6->C7 H6 H C6->H6 C8 C C7->C8 C7->C8 H7 H C7->H7 C13 C C8->C13 H8 H C8->H8 C9 C C10 C C9->C10 C14 C C9->C14 Br9 Br C9->Br9 C10->C9 Br10 Br C10->Br10 C11 C C11->C1 C11->C10 C11->C12 C12->C11 C13->C12 C13->C14 C14->C5 C14->C13

References

An In-depth Technical Guide to the Physicochemical Properties of 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9,10-Dibromophenanthrene, focusing on its melting point and solubility. The information herein is curated to support research, development, and quality control activities.

Core Physicochemical Data

The following tables summarize the key quantitative and qualitative data for this compound.

Table 1: Melting Point of this compound

PropertyValueNotes
Melting Point179-180 °CRecrystallized from heptane[1].

Table 2: Solubility Profile of this compound

Solvent ClassPredicted SolubilityRationale & Supporting Data
Nonpolar Aromatic Solvents (e.g., Toluene, Xylenes, Benzene)SolubleAromatic solvents can effectively solvate the phenanthrene (B1679779) ring system through π-π stacking interactions. A related compound, 9,10-dibromoanthracene, was found to be soluble in xylenes, although to a limited extent (29 mM).[3]
Chlorinated Solvents (e.g., Dichloromethane (B109758), Chloroform)Likely SolubleThese solvents have the ability to dissolve a wide range of organic compounds. However, for 9,10-dibromoanthracene, dichloromethane was not a highly effective solvent at room temperature.[3]
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate)Sparingly Soluble to InsolubleThe overall nonpolar nature of the molecule limits its interaction with polar solvents. 9-Bromophenanthrene is soluble in acetone.[4]
Polar Protic Solvents (e.g., Alcohols, Water)InsolubleThe large, nonpolar aromatic structure cannot overcome the strong hydrogen bonding network of protic solvents like water. 9-Bromophenanthrene is sparingly soluble in water but shows good solubility in ethanol.[4]
Aliphatic Hydrocarbons (e.g., Hexane, Heptane, Petroleum Ether)Sparingly SolubleWhile nonpolar, the solvation power of aliphatic hydrocarbons for large PAHs can be limited. The compound can be recrystallized from heptane, indicating solubility at elevated temperatures but likely lower solubility at room temperature.[1]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of this compound.

The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is the standard technique for determining the melting point of a crystalline solid.[5] This method relies on heating a small sample packed in a capillary tube at a controlled rate and observing the temperature range over which the solid transitions to a liquid.[6]

Materials and Equipment:

  • This compound sample (dry, powdered)

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp, Fisher-Johns)

  • Mortar and pestle (optional, for pulverizing sample)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.[7] If necessary, gently crush the crystalline sample into a fine powder.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom.[8] Repeat until a packed column of 2-3 mm in height is achieved.[7] An improperly packed or overly filled tube can lead to an artificially broad melting range.[7]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[7]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to quickly identify an approximate range.

  • Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.[7] Then, adjust the heating rate to a slow ramp of 1-2°C per minute.[5]

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1). Continue heating and record the temperature at which the last crystal melts into a liquid (T2).[5]

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow (0.5-2°C).[5]

Melting_Point_Workflow start Start prep_sample Prepare Sample (Dry and Pulverize) start->prep_sample load_capillary Load Capillary Tube (2-3 mm height) prep_sample->load_capillary place_in_apparatus Insert into Apparatus load_capillary->place_in_apparatus set_temp Set Start Temp (~160°C for 9,10-DBP) place_in_apparatus->set_temp heat_slowly Heat Slowly (1-2°C / min) set_temp->heat_slowly observe Observe Sample heat_slowly->observe record_t1 Record T1 (First liquid drop) observe->record_t1 record_t2 Record T2 (All liquid) record_t1->record_t2 report_range Report Melting Range (T1 - T2) record_t2->report_range end_node End report_range->end_node Solubility_Workflow start Start weigh_sample Weigh Sample (e.g., 25 mg) start->weigh_sample add_to_tube Place in Test Tube weigh_sample->add_to_tube add_solvent Add Solvent (e.g., 1 mL) add_to_tube->add_solvent mix Vortex Vigorously (30-60s) add_solvent->mix observe Observe Mixture mix->observe decision Is Solid Completely Dissolved? observe->decision record_soluble Record: Soluble decision->record_soluble Yes record_insoluble Record: Insoluble/ Partially Soluble decision->record_insoluble No next_solvent Test Next Solvent record_soluble->next_solvent record_insoluble->next_solvent next_solvent->add_solvent Loop for each solvent end_node End next_solvent->end_node All solvents tested

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 9,10-Dibromophenanthrene. The document presents quantitative ¹H and ¹³C NMR data in structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the molecular structure to aid in spectral interpretation.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterochloroform (CDCl₃). The data, including chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities, are summarized below.

Table 1: ¹H NMR Spectral Data of this compound
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-58.63dd8.2, 1.4
H-1, H-88.47dd8.1, 1.5
H-3, H-67.70ddd8.2, 7.0, 1.5
H-2, H-77.66ddd8.1, 7.0, 1.4

Spectrometer Frequency: 500 MHz, Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectral Data of this compound
CarbonsChemical Shift (δ, ppm)
Aromatic C131.27
Aromatic C130.36
Aromatic C129.68
Aromatic C128.18
Aromatic C127.76
Aromatic C126.24
Aromatic C122.84

Spectrometer Frequency: 126 MHz, Solvent: CDCl₃[1]

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filtration: The sample solution is filtered through a pipette containing a small plug of glass wool to remove any particulate matter.

  • Transfer: The filtered solution is transferred to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used for data acquisition to ensure optimal signal resolution and sensitivity.[2][3]

  • Tuning and Shimming: The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Spectrum Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include an appropriate pulse width (typically 30-45 degrees), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectrum Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Molecular Structure and NMR Assignments

The structure of this compound and the numbering of its carbon and hydrogen atoms are crucial for the assignment of NMR signals. The symmetry of the molecule results in a simplified spectrum where chemically equivalent protons and carbons give rise to the same signals.

Caption: Molecular structure of this compound.

References

Crystal Structure Analysis of 9,10-Dibromophenanthrene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the crystal structure of 9,10-Dibromophenanthrene, tailored for researchers, scientists, and professionals in drug development. The document outlines the crystallographic data, experimental protocols for synthesis and crystal analysis, and key structural features of the molecule.

Crystallographic Data

The crystal structure of this compound (C₁₄H₈Br₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic parameters and data collection details are summarized in the table below.

Parameter Value
Chemical Formula C₁₄H₈Br₂
Molecular Weight 336.02 g/mol [1][2][3]
Crystal System Monoclinic[1]
Space Group Not specified in provided search results.
Unit Cell Dimensions a = 18.2630 (15) Åb = 9.0963 (8) Åc = 7.3025 (6) Åβ = 114.499 (2)°[1]
Unit Cell Volume 1103.91 (16) ų[1]
Z (Molecules per unit cell) 4[1]
Radiation Type Mo Kα[1]
Wavelength Not specified in provided search results.
Temperature 223 K[1]
Absorption Coefficient (μ) 7.31 mm⁻¹[1]
Crystal Size 0.5 × 0.1 × 0.08 mm[1]
Reflections Collected 5151[1]
Independent Reflections 1257[1]
R_int 0.028[1]
Final R indices [I > 2σ(I)] R[F² > 2σ(F²)] = 0.033[1]
wR(F²) 0.116[1]
Goodness-of-fit (S) 1.25[1]
Max./Min. Residual Density 0.67 / -1.49 e Å⁻³[1]

Molecular and Crystal Structure

The this compound molecule is nearly planar, with a maximum deviation of 0.0355 (7) Å.[1] The molecule exhibits crystallographic twofold (C₂) symmetry.[1]

In the crystal, the molecules arrange in a face-to-face slipped antiparallel π–π stacking interaction along the c-axis.[1] The interplanar distance is 3.471 (7) Å, with centroid-centroid distances ranging from 3.617 (5) to 3.803 (6) Å.[1] This packing arrangement is distinct from the herringbone-like structure observed in 3,6-dibromophenanthrene, highlighting the influence of bromo substituent positions on the crystal packing.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was achieved by treating 2,2'-bis(dibromomethyl)biphenyl with potassium t-butoxide.[1]

Procedure:

  • A solution of 2,2'-bis(dibromomethyl)biphenyl (300 mg, 0.60 mmol) in 6 ml of DMF was cooled in an ice bath.[1]

  • Potassium t-butoxide (1.00 g, 9.05 mmol) was added to the cooled solution.[1]

  • The mixture was stirred for 30 minutes.[1]

  • The reaction was quenched by the addition of 6M HCl.[1]

  • The resulting solid was extracted with toluene (B28343), washed with brine, and dried over Na₂SO₄.[1]

  • Following evaporation of the solvent, the crude product was purified by column chromatography on silica (B1680970) gel (hexane-CH₂Cl₂) to yield this compound as a pale yellow solid (161 mg, 79% yield).[1]

Crystallization

Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a toluene solution of the purified this compound.[1]

X-ray Data Collection and Structure Refinement

Data Collection:

  • A Rigaku R-AXIS RAPID diffractometer was used for data collection.[1]

  • Absorption correction was performed using a numerical method (NUMABS).[1]

Structure Solution and Refinement:

  • The structure was solved using SIR2004.[1]

  • Refinement of F² against all reflections was carried out using SHELXL97.[1]

  • Molecular graphics were generated using ORTEP-3 for Windows, and the material for publication was prepared with WinGX.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis start 2,2'-bis(dibromomethyl)biphenyl reaction React with Potassium t-butoxide in DMF start->reaction quench Quench with 6M HCl reaction->quench extraction Extract with Toluene quench->extraction chromatography Column Chromatography extraction->chromatography product This compound chromatography->product crystallization Slow Evaporation from Toluene product->crystallization crystals Single Crystals crystallization->crystals xray X-ray Diffraction crystals->xray refinement Structure Solution & Refinement xray->refinement structure Crystal Structure refinement->structure

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

Intermolecular Interactions

intermolecular_interaction cluster_stacking π-π Stacking Interaction cluster_arrangement Arrangement mol1 Molecule 1 (Planar) mol2 Molecule 2 (Planar) mol1->mol2 Interplanar Distance 3.471 Å arrangement Face-to-face Slipped Antiparallel

Caption: Schematic of the face-to-face slipped antiparallel π–π stacking in this compound.

References

A Technical Guide to the Historical Synthesis of 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 9,10-dibromophenanthrene, a significant polycyclic aromatic hydrocarbon derivative. The document provides a comparative analysis of various synthetic routes, complete with detailed experimental protocols and quantitative data, to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

This compound has served as a crucial building block in the synthesis of a variety of complex organic molecules, including functional materials and compounds of pharmaceutical interest. Its rigid, planar structure and the reactivity of its bromine substituents make it a versatile precursor for cross-coupling reactions and further functionalization. The earliest reported synthesis of this compound dates back to the early 20th century, with subsequent developments offering milder and more efficient routes. This guide focuses on the foundational, historical methods, providing a lens through which to view the evolution of synthetic organic chemistry.

Historical Synthetic Pathways

Historically, the synthesis of this compound has been approached through several key strategies, primarily involving the direct bromination of phenanthrene (B1679779) or the transformation of phenanthrene derivatives.

Direct Bromination of Phenanthrene

The most direct conceptual approach to this compound is the electrophilic bromination of phenanthrene. However, controlling the regioselectivity to favor dibromination at the 9 and 10 positions over other isomers has been a significant challenge. Early methods often resulted in mixtures of products, with 9-bromophenanthrene (B47481) being a major component.

The first documented synthesis of this compound was reported by Schmidt and Ladner in 1904. Their method involved vigorous reaction conditions, reflecting the state of synthetic chemistry at the time.[1]

Experimental Protocol: Direct Bromination of Phenanthrene (Adapted from historical accounts)

Synthesis from Phenanthrenequinone (B147406)

An alternative and historically significant route to this compound involves the use of 9,10-phenanthrenequinone as a key intermediate. This multi-step process begins with the oxidation of phenanthrene, followed by the conversion of the resulting quinone to the target dibromide.

Step 1: Oxidation of Phenanthrene to 9,10-Phenanthrenequinone

The oxidation of phenanthrene to 9,10-phenanthrenequinone is a well-established transformation.[2] Early methods typically employed strong oxidizing agents such as chromic acid.

Experimental Protocol: Oxidation of Phenanthrene

In a flask equipped with a reflux condenser, 10 grams of phenanthrene is dissolved in 120 mL of glacial acetic acid with heating. A solution of 20 grams of chromic acid in a minimal amount of water, diluted with 50 mL of glacial acetic acid, is added portion-wise to the boiling phenanthrene solution. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The reaction mixture is then poured into cold water, and the precipitated crude 9,10-phenanthrenequinone is collected by filtration, washed with water, and purified by recrystallization from ethanol.

Step 2: Conversion of 9,10-Phenanthrenequinone to this compound

The direct conversion of 9,10-phenanthrenequinone to this compound is not a straightforward transformation. A plausible historical route would involve the reduction of the quinone to 9,10-dihydroxyphenanthrene, followed by a reaction to replace the hydroxyl groups with bromine. However, specific, reliable historical protocols for this complete conversion are not well-documented in readily accessible literature. A more modern approach would involve the use of reagents like phosphorus tribromide or a two-step process involving conversion to a dimesylate followed by nucleophilic substitution.

Synthesis via Sandmeyer Reaction

A potential, though less commonly cited historical pathway, involves the Sandmeyer reaction.[3][4] This would necessitate the synthesis of 9,10-diaminophenanthrene as a precursor.

Step 1: Synthesis of 9,10-Diaminophenanthrene

The synthesis of 9,10-diaminophenanthrene itself is a multi-step process, typically starting from 9,10-phenanthrenequinone. The quinone can be converted to the dioxime, which is then reduced to the diamine.

Step 2: Diazotization and Sandmeyer Reaction

The 9,10-diaminophenanthrene would then undergo a double diazotization reaction using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting bis-diazonium salt would then be treated with a solution of copper(I) bromide to yield this compound.[3] While theoretically sound based on the principles of the Sandmeyer reaction discovered in 1884, specific historical applications of this route for this compound are not prominently featured in the literature.

Synthesis from 2,2'-Bis(dibromomethyl)biphenyl (A Modern Benchmark)

For the sake of comparison and to highlight the advancements in synthetic methodology, a more modern and efficient synthesis is presented. This method, while not historical, provides a high-yield and clean route to this compound.[1][5]

Experimental Protocol: Synthesis from 2,2'-Bis(dibromomethyl)biphenyl

In a flask cooled in an ice bath, 2,2'-bis(dibromomethyl)biphenyl (0.60 mmol) is dissolved in 6 mL of anhydrous N,N-dimethylformamide (DMF). To this solution, potassium tert-butoxide (9.05 mmol) is added in portions. The mixture is stirred for 30 minutes at 0 °C. The reaction is then quenched by the addition of 6 M hydrochloric acid. The resulting solid is extracted with toluene, and the organic layer is washed with brine and dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/dichloromethane) to afford this compound as a pale yellow solid. This method has been reported to yield up to 79% of the desired product.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the discussed synthetic methods. It is important to note that detailed quantitative data for early historical methods are often scarce and may not be as precise as modern measurements.

MethodStarting MaterialKey ReagentsReaction ConditionsReported Yield
Direct Bromination (Historical) PhenanthreneBromineVigorous heatingLow (not specified)
From Phenanthrenequinone 9,10-PhenanthrenequinoneReducing agent, Brominating agentMulti-step; variedNot well-documented
Sandmeyer Reaction (Plausible) 9,10-DiaminophenanthreneNaNO₂, H⁺, CuBrLow temperatureNot reported
From 2,2'-Bis(dibromomethyl)biphenyl (Modern) 2,2'-Bis(dibromomethyl)biphenylPotassium tert-butoxide, DMF0 °C, 30 min~79%[1]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthetic pathways described, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Pathways Phenanthrene Phenanthrene Dibromophenanthrene This compound Phenanthrene->Dibromophenanthrene Direct Bromination (Historical) Phenanthrenequinone 9,10-Phenanthrenequinone Phenanthrene->Phenanthrenequinone Oxidation Bromine Br₂ Diaminophenanthrene 9,10-Diaminophenanthrene Phenanthrenequinone->Diaminophenanthrene Dioxime formation & Reduction Conversion1 Multi-step Conversion Phenanthrenequinone->Conversion1 Reduction & Bromination OxidizingAgent Oxidizing Agent (e.g., CrO₃) Sandmeyer Sandmeyer Reaction (NaNO₂, H⁺, CuBr) Diaminophenanthrene->Sandmeyer Conversion1->Dibromophenanthrene Sandmeyer->Dibromophenanthrene BiphenylDerivative 2,2'-Bis(dibromomethyl)biphenyl BiphenylDerivative->Dibromophenanthrene Cyclization (Modern) Base Base (e.g., t-BuOK)

Caption: Overview of historical and modern synthetic routes to this compound.

Experimental_Workflow_Phenanthrenequinone_Route Start Start: Phenanthrene Oxidation Oxidation with Chromic Acid in Acetic Acid Start->Oxidation Precipitation Precipitation in Water Oxidation->Precipitation Filtration1 Filtration and Washing Precipitation->Filtration1 Purification1 Recrystallization from Ethanol Filtration1->Purification1 Intermediate Intermediate: 9,10-Phenanthrenequinone Purification1->Intermediate Conversion Conversion to Dibromide (e.g., Reduction then Bromination) Intermediate->Conversion Purification2 Purification (e.g., Chromatography) Conversion->Purification2 End End: this compound Purification2->End

Caption: Experimental workflow for the synthesis of this compound via the phenanthrenequinone intermediate.

Conclusion

The historical synthesis of this compound illustrates the evolution of organic synthetic methods from brute-force approaches to more refined and selective strategies. While early methods, such as the direct bromination under harsh conditions, provided access to this compound, they suffered from low yields and a lack of selectivity. The multi-step pathway through 9,10-phenanthrenequinone offered an alternative, though it presented its own synthetic challenges. The development of modern methods, such as the cyclization of 2,2'-bis(dibromomethyl)biphenyl, has significantly improved the efficiency and accessibility of this compound, enabling its broader use in contemporary chemical research. This guide provides a valuable historical perspective for chemists, highlighting the ingenuity of early pioneers and the remarkable progress of the field.

References

An In-depth Technical Guide to the Stability and Reactivity of the 9,10-Dibromophenanthrene Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9,10-dibromophenanthrene core is a versatile building block in organic synthesis, prized for its rigid, planar structure and the strategic placement of two reactive bromine atoms. This arrangement allows for selective functionalization at the 9 and 10 positions of the phenanthrene (B1679779) scaffold, making it a valuable precursor for the synthesis of a wide range of complex organic molecules. Its derivatives have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and are of growing interest in medicinal chemistry and drug development due to the prevalence of the phenanthrene motif in biologically active natural products.

This technical guide provides a comprehensive overview of the stability and reactivity of the this compound core, including its synthesis, physical and structural properties, and its utility in various chemical transformations. Detailed experimental protocols for key reactions are provided, along with quantitative data to aid in experimental design and optimization.

Physicochemical and Structural Properties

The stability and reactivity of this compound are intrinsically linked to its molecular structure and physical properties.

Physical Properties
PropertyValueReference
Molecular Formula C₁₄H₈Br₂[1][2]
Molecular Weight 336.02 g/mol [1][2]
CAS Number 15810-15-8[1][2]
Melting Point 179-180 °C (heptane)[3]
Boiling Point 441.1 ± 18.0 °C (Predicted)[3]
Appearance Pale yellow solid[4]
Spectroscopic Data
TechniqueDataReference
¹H NMR (500 MHz, CDCl₃) δ = 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H)[1]
¹³C NMR (126 MHz, CDCl₃) δ = 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84[1]
HR-MS (APCI+ FT-ICR) m/z = 334.90806 [M+H]⁺, calcd. for [C₁₄H₉⁷⁹Br₂]⁺: m/z = 334.90655[1]
Crystal Structure

X-ray crystallographic analysis reveals that the this compound molecule is nearly planar.[4] The crystal structure is monoclinic, and the molecules exhibit face-to-face slipped antiparallel π–π stacking interactions.[4]

Crystal Data ParameterValueReference
Formula C₁₄H₈Br₂[4]
Molecular Weight 336.02[4]
Crystal System Monoclinic[4]
Space Group C2/c[4]
a (Å) 18.2630 (15)[4]
b (Å) 9.0963 (8)[4]
c (Å) 7.3025 (6)[4]
β (°) 114.499 (2)[4]
Volume (ų) 1103.91 (16)[4]
Z 4[4]

Stability of the this compound Core

Thermal Stability
Photochemical Stability

The phenanthrene core is photochemically active. While a specific quantum yield for the photodegradation of this compound has not been reported in the searched literature, related anthracene (B1667546) derivatives are known to undergo photodegradation in the presence of air and light. For instance, 9,10-dibutoxyanthracene (B1632443) reacts with singlet oxygen, generated upon photoirradiation, to form an endoperoxide, which can then undergo further decomposition.[5] It is plausible that this compound could undergo similar photooxidation reactions.

Reactivity and Key Transformations

The reactivity of the this compound core is dominated by the two bromine substituents, which serve as versatile handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

A modern and efficient synthesis of this compound involves the treatment of 2,2'-bis(dibromomethyl)biphenyl with a strong base.[4]

Synthesis 2,2'-bis(dibromomethyl)biphenyl 2,2'-bis(dibromomethyl)biphenyl This compound This compound 2,2'-bis(dibromomethyl)biphenyl->this compound 1. Potassium tert-butoxide, DMF, 0 °C 2. 6M HCl (quench) Potassium tert-butoxide Potassium tert-butoxide DMF, 0 °C DMF, 0 °C

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [4]

  • To an ice-cooled solution of 2,2'-bis(dibromomethyl)biphenyl (300 mg, 0.60 mmol) in anhydrous N,N-dimethylformamide (DMF) (6 mL), add potassium t-butoxide (1.00 g, 9.05 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of 6 M HCl.

  • Extract the resulting solid with toluene (B28343).

  • Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • After evaporation of the solvent, purify the crude product by column chromatography on silica (B1680970) gel (hexane-CH₂Cl₂) to afford this compound as a pale yellow solid (161 mg, 79% yield).

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds at the 9 and 10 positions are highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactivity cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound C 9,10-Diarylphenanthrene A->C Pd Catalyst, Base E 9,10-Dialkynylphenanthrene A->E Pd Catalyst, Cu(I), Base G 9,10-Diaminophenanthrene A->G Pd Catalyst, Base B Arylboronic Acid (R-B(OH)₂) D Terminal Alkyne (R-C≡CH) F Amine (R₂NH)

Key cross-coupling reactions of this compound.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between this compound and various aryl or vinyl boronic acids. While specific yield data for a wide range of substrates with this compound is limited in the searched literature, reactions with the analogous 9,10-dibromoanthracene (B139309) provide a good indication of the expected reactivity.

Representative Yields for Suzuki Coupling of 9,10-Dibromoanthracene [6]

Arylboronic AcidProductYield (%)
Phenylboronic acid9,10-DiphenylanthraceneGood
4-Methylphenylboronic acid9,10-Di(p-tolyl)anthraceneGood
4-Methoxyphenylboronic acid9,10-Bis(4-methoxyphenyl)anthraceneGood

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Adapted from protocols for analogous compounds)[7]

  • In a flask, combine this compound (1.0 equiv), the arylboronic acid (2.2-2.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water, or DMF).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to 9,10-dialkynylphenanthrene derivatives. These compounds are of interest for their electronic and photophysical properties.

Representative Yields for Sonogashira Coupling of 9,10-Dibromoanthracene [8]

Terminal AlkyneProductYield (%)
Phenylacetylene9,10-Bis(phenylethynyl)anthracene99
4-Hexylphenylacetylene9,10-Bis((4-hexylphenyl)ethynyl)anthracene94

Experimental Protocol: General Procedure for Sonogashira Coupling (Adapted from protocols for analogous compounds)[8]

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF) and add an amine base (e.g., triethylamine).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add the terminal alkyne (2.2-2.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, filter the mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, leading to 9,10-diaminophenanthrene derivatives. This reaction is a cornerstone of modern synthetic chemistry for accessing arylamines.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Adapted from general protocols)[9]

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (2.2-2.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 2.2-3.0 equiv).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Other Reactions

While specific protocols for the lithiation of this compound were not found in the searched literature, aryl bromides can generally be converted to aryllithium species via halogen-metal exchange with organolithium reagents like n-butyllithium or t-butyllithium at low temperatures. The resulting 9,10-dilithiophenanthrene would be a powerful intermediate for the introduction of various electrophiles.

The central ring of phenanthrene is less aromatic than the terminal rings and can participate in Diels-Alder reactions, although less readily than anthracene. The presence of the bromo substituents at the 9 and 10 positions may influence the dienophilic character of this central double bond. Further investigation is needed to explore the scope of cycloaddition reactions with this compound.

Oxidation of the phenanthrene core can lead to the formation of 9,10-phenanthrenequinone. While a direct oxidation protocol for this compound was not found, phenanthrene itself can be oxidized to 9,10-phenanthrenequinone using strong oxidizing agents like chromic acid.[10][11] It is likely that this compound would undergo a similar transformation, although the electron-withdrawing nature of the bromine atoms might affect the reaction conditions required.

Experimental Protocol: Oxidation of Phenanthrene to 9,10-Phenanthrenequinone [10]

  • In a three-necked flask, suspend phenanthrene (0.56 mol) and chromic acid (2.1 mol) in water.

  • Slowly add concentrated sulfuric acid, allowing the temperature to rise and induce gentle boiling.

  • Add a second portion of chromic acid (2.1 mol) in water.

  • Reflux the mixture for 20 minutes.

  • After cooling, pour the mixture into water and collect the crude precipitate by filtration.

  • Purify the product by trituration with boiling water and then with a hot sodium bisulfite solution.

  • Liberate the phenanthrenequinone (B147406) from the bisulfite adduct by treatment with a saturated sodium carbonate solution.

The bromine atoms of this compound can be removed, and the aromatic system can be hydrogenated under various reducing conditions. Catalytic hydrogenation of phenanthrene derivatives typically proceeds stepwise, with the initial formation of 9,10-dihydrophenanthrene.[12][13]

General Considerations for Catalytic Hydrogenation [12][13]

  • Catalyst: Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), and nickel-based catalysts.

  • Solvent: Solvents such as ethanol, ethyl acetate, or acetic acid are typically used.

  • Conditions: The reaction is carried out under a hydrogen atmosphere, often at elevated pressure and temperature.

Conclusion

The this compound core is a valuable and versatile platform for the synthesis of a diverse array of functionalized phenanthrene derivatives. Its well-defined structure and the predictable reactivity of the C-Br bonds make it an attractive starting material for applications in materials science and drug discovery. While a wealth of information exists for analogous polycyclic aromatic hydrocarbons, this guide has compiled the most relevant data and protocols to facilitate further research and development centered on the this compound scaffold. Future work should focus on generating more specific quantitative data on the stability and reactivity of this important molecule to further unlock its synthetic potential.

References

Methodological & Application

Application Notes and Protocols for the Use of 9,10-Dibromophenanthrene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 9,10-Dibromophenanthrene serves as a valuable building block in this context, providing a rigid, polycyclic aromatic scaffold for the synthesis of a wide array of novel compounds. The dual bromine atoms at the electron-rich 9 and 10 positions allow for sequential or double coupling reactions, leading to the creation of complex, three-dimensional structures. These resulting 9,10-diarylphenanthrene derivatives are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes, as well as in medicinal chemistry and drug development due to the prevalence of the phenanthrene (B1679779) core in biologically active molecules.

This document provides detailed application notes and experimental protocols for the successful utilization of this compound in Suzuki coupling reactions, aimed at facilitating its adoption in research and development settings.

General Reaction Scheme

The double Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid is illustrated below. This reaction allows for the introduction of two identical or different aryl groups, depending on the stoichiometry and reaction conditions.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Products Dibromophenanthrene This compound Diarylphenanthrene 9,10-Diarylphenanthrene Dibromophenanthrene->Diarylphenanthrene + BoronicAcid Ar-B(OH)₂ (2.2 eq.) BoronicAcid->Diarylphenanthrene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/Water) Heat Heat (80-110 °C) Byproducts Inorganic Salts

Caption: General scheme of a double Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions with 9,10-dibromoanthracene (B139309) and established methodologies for similar dibromoaromatic compounds, providing a robust starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (3)Toluene/EtOH/H₂O (4:1:1)10012>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (3:1)901885-95
3Naphthalene-2-boronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (3)Toluene/H₂O (5:1)1102480-90
4Pyrene-1-boronic acidPd(OAc)₂ (2) / P(o-tol)₃ (4)Na₂CO₃ (aq. 2M)Toluene851675-85
54-(tert-Butyl)phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (3)Toluene/EtOH/H₂O (4:1:1)10014>90

Experimental Protocols

Protocol 1: General Procedure for the Double Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (2.2 - 2.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 3-4 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water or a co-solvent like ethanol (B145695)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water).

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane, or toluene).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 9,10-diarylphenanthrene.

Protocol 2: Synthesis of the Starting Material - this compound

For researchers who wish to synthesize the starting material, a common procedure is provided below.

Materials:

  • Phenanthrene

  • N-Bromosuccinimide (NBS) (2.2 eq.)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Reaction flask with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve phenanthrene in carbon tetrachloride.

  • Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • The crude product can be further purified by recrystallization, typically from a solvent like ethanol or toluene, to yield a pale yellow solid.

Catalytic Cycle and Workflow

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetal + Ar'-B(OH)₂ + Base RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim - B(OH)₂X RedElim->Pd0 + Product ArX Ar-X ArB Ar'-B(OH)₂ Base Base Product Ar-Ar' BX B(OH)₂X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, and Base in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification (Column Chromatography/Recrystallization) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong or soluble base- Low reaction temperature- Poor quality reagents- Use a fresh, high-purity catalyst and ligand.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).- Increase the reaction temperature in increments.- Ensure starting materials are pure and dry.
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Thoroughly degas all solvents and the reaction mixture.- Maintain a positive pressure of inert gas.- Lower the reaction temperature.
Formation of Monosubstituted Product - Insufficient equivalents of boronic acid- Short reaction time- Deactivation of catalyst- Increase the equivalents of the boronic acid.- Extend the reaction time.- Add a second portion of the catalyst.

Conclusion

This compound is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, providing a reliable route to a diverse range of 9,10-diarylphenanthrene derivatives. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize these transformations for their specific research needs. Careful control of reaction conditions, particularly the exclusion of oxygen and the choice of catalyst and base, is crucial for achieving high yields and purity. The versatility of this reaction makes it a valuable tool for the synthesis of advanced materials and complex molecules relevant to drug discovery.

Application Notes and Protocols: 9,10-Dibromophenanthrene as a Precursor for OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dibromophenanthrene and its structural analog, 9,10-dibromoanthracene (B139309), are versatile precursors in the synthesis of advanced organic light-emitting diode (OLED) materials. The strategic placement of bromine atoms at the 9 and 10 positions of the rigid, planar phenanthrene (B1679779) or anthracene (B1667546) core allows for facile functionalization through various cross-coupling reactions. This enables the precise tuning of the electronic and photophysical properties of the resulting materials, making them suitable for use as emitters, hosts, and charge transport layers in high-performance OLED devices.

The phenanthrene and anthracene scaffolds provide excellent thermal and morphological stability, which are crucial for the longevity and reliability of OLEDs. By introducing different aromatic and heteroaromatic substituents, researchers can modulate the emission color, quantum efficiency, and charge carrier mobility of the synthesized compounds. The most common and powerful synthetic methodologies employed for this purpose are the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and 9,10-dibromoanthracene derivatives as key components in OLEDs.

Synthetic Pathways and Methodologies

The functionalization of this compound and 9,10-dibromoanthracene primarily relies on palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope and high functional group tolerance, making them ideal for the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. In the context of OLED materials, this reaction is used to introduce aryl or heteroaryl groups onto the phenanthrene or anthracene core, which can extend the π-conjugation and tune the optoelectronic properties.

Suzuki_Miyaura_Pathway DBP This compound OLED_Material 9,10-Diarylphenanthrene (OLED Material) DBP->OLED_Material Suzuki-Miyaura Coupling Arylboronic Arylboronic Acid Arylboronic->OLED_Material Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->OLED_Material Base Base (e.g., K₂CO₃, Na₂CO₃) Base->OLED_Material Solvent Solvent (e.g., Toluene (B28343)/Ethanol/Water) Solvent->OLED_Material

Caption: Synthetic pathway for 9,10-diarylphenanthrene derivatives via Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds. This reaction is instrumental in synthesizing hole-transporting materials (HTMs) and certain emissive materials by coupling this compound or 9,10-dibromoanthracene with primary or secondary amines.

Buchwald_Hartwig_Pathway DBA 9,10-Dibromoanthracene HTM 9,10-Di(amino)anthracene (Hole-Transport Material) DBA->HTM Buchwald-Hartwig Amination Amine Amine (R₂NH) Amine->HTM Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->HTM Ligand Ligand (e.g., XPhos) Ligand->HTM Base Base (e.g., NaOtBu) Base->HTM Solvent Solvent (e.g., Toluene) Solvent->HTM

Caption: Synthesis of hole-transport materials via Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of OLED materials using 9,10-dibromoanthracene as a representative precursor. These can be adapted for this compound with minor modifications.

Protocol 1: Synthesis of 9,10-Di(naphthalen-2-yl)anthracene (a Blue Emitter Host) via Suzuki-Miyaura Coupling

Protocol1_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start reagents Combine Reactants: 9,10-dibromoanthracene Naphthalene-2-boronic acid Pd(PPh₃)₄, K₂CO₃ start->reagents solvent Add Solvent: Toluene, Ethanol, Water reagents->solvent reflux Reflux under N₂ (e.g., 8-24 hours) solvent->reflux cool Cool to RT reflux->cool extract Aqueous Work-up & Extraction with CH₂Cl₂ cool->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica gel) concentrate->purify product Product: 9,10-Di(naphthalen-2-yl)anthracene purify->product

Caption: Experimental workflow for the synthesis of a blue emitter host.

Materials:

  • 9,10-dibromoanthracene (1.0 eq)

  • Naphthalene-2-boronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add 9,10-dibromoanthracene, naphthalene-2-boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a 4:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 8-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 2: Synthesis of a Hole-Transporting Material via Buchwald-Hartwig Amination

Materials:

  • 9,10-dibromoanthracene (1.0 eq)

  • Carbazole (2.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (2.2 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.

  • Add 9,10-dibromoanthracene and carbazole.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the mixture at 100-120 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with toluene and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Performance of Phenanthrene and Anthracene-Based OLED Materials

The following tables summarize the performance of various OLED materials derived from phenanthrene and anthracene precursors.

Table 1: Photophysical Properties of Selected Emitting Materials

Compound ClassSubstituent at 9,10-positionsAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Photoluminescence Quantum Yield (Φ_PL)Reference
AnthracenePhenyl350-400420-450~0.9-1.0[1]
AnthraceneNaphthyl350-400430-460High[2]
AnthraceneThiophene350-400>450<0.1[1]
PhenanthroimidazoleThiophene~350414-4610.56-0.64 (in solution)[3]

Table 2: Performance of OLED Devices Employing Anthracene Derivatives

Role of MaterialCompoundExternal Quantum Efficiency (EQE, %)Luminous Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)Reference
Blue Host9,10-Di(naphthalen-2-yl)anthracene (ADN) with DSA-Ph dopant10.0--(0.15, 0.28)[4]
Blue Host2-Methyl-9,10-di(1-naphthyl)anthracene with BD-1 dopant-3.31.3(0.15, 0.13)[5]
Blue EmitterAnthracene-Aryl-Anthracene derivative-1.950.93(0.16, 0.10)[1]
Hole Transport2-Methyl-9,10-di(2-naphthyl)anthracene (MADN)High device efficiency reported---[6]

OLED Device Fabrication and Characterization Workflow

A typical workflow for the fabrication and testing of OLED devices using the synthesized materials is outlined below.

OLED_Fabrication_Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization start Start: ITO Substrate Cleaning hil Deposit Hole Injection Layer (e.g., PEDOT:PSS) start->hil htl Deposit Hole Transport Layer (Synthesized Material) hil->htl eml Deposit Emissive Layer (Host/Dopant) htl->eml etl Deposit Electron Transport Layer eml->etl cathode Deposit Cathode (e.g., LiF/Al) etl->cathode encapsulation Encapsulation cathode->encapsulation ivl Current-Voltage-Luminance (I-V-L) Measurements encapsulation->ivl el Electroluminescence (EL) Spectra encapsulation->el efficiency Calculate Efficiencies: EQE, Luminous, Power ivl->efficiency el->efficiency stability Operational Stability Test efficiency->stability

Caption: General workflow for OLED device fabrication and characterization.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols for the Synthesis of 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 9,10-Dibromophenanthrene, a valuable building block in the development of functionalized π-conjugated molecules for applications in organic electronics and medicinal chemistry.

Introduction

This compound is a key intermediate used in the synthesis of various polycyclic aromatic hydrocarbons (PAHs) and their derivatives. The bromine atoms at the 9 and 10 positions are amenable to a variety of cross-coupling reactions, allowing for the extension of the π-conjugated system and the introduction of diverse functional groups. This application note details a high-yield synthesis protocol from 2,2'-bis(dibromomethyl)biphenyl.

Reaction Scheme

reaction_scheme Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_solvent Solvent cluster_product Product 2_2_bis 2,2'-bis(dibromomethyl)biphenyl reaction_arrow + ktbuo Potassium tert-butoxide dmf DMF 9_10_dibromo This compound product_arrow product_arrow reaction_arrow->product_arrow DMF, 0 °C, 1 h product_arrow->9_10_dibromo

Caption: Synthesis of this compound from 2,2'-bis(dibromomethyl)biphenyl.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number15810-15-8[1]
Molecular FormulaC₁₄H₈Br₂[1]
Molecular Weight336.02 g/mol [1]
Melting Point179-180 °C[2]
Boiling Point441.1 ± 18.0 °C (Predicted)[2]
AppearanceYellow solid

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (500 MHz, CDCl₃)δ = 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H) ppm[3]
¹³C NMR (126 MHz, CDCl₃)δ = 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84 ppm[3]
HR-MS (APCI+ FT-ICR)m/z = 334.90806 [M+H⁺], calcd. for [C₁₄H₉⁷⁹Br₂⁺]: m/z = 334.90655[3]

Experimental Protocol

This protocol is adapted from a reported high-yield synthesis.[3] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Equipment:

  • 2,2'-bis(dibromomethyl)biphenyl

  • Potassium tert-butoxide (t-BuOK)[4][5][6][7][8]

  • Anhydrous N,N-Dimethylformamide (DMF)[9][10][11][12][13]

  • 6 M Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,2'-bis(dibromomethyl)biphenyl (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: While stirring, slowly add potassium tert-butoxide (3.25 eq) to the cooled solution.

  • Reaction: Maintain the reaction mixture at 0 °C and continue stirring for 1 hour.

  • Quenching: Slowly quench the reaction by adding 6 M HCl.

  • Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with deionized water and methanol.

  • Drying: Dry the product in vacuo to afford this compound as a yellow solid. A reported yield for this reaction is up to 91%.[3]

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2,2'-bis(dibromomethyl)biphenyl in anhydrous DMF start->dissolve cool Cool solution to 0 °C dissolve->cool add_base Slowly add potassium tert-butoxide cool->add_base react Stir at 0 °C for 1 hour add_base->react quench Quench with 6 M HCl react->quench precipitate Collect precipitate by filtration quench->precipitate wash Wash with water and methanol precipitate->wash dry Dry in vacuo wash->dry product Obtain this compound dry->product

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • 2,2'-bis(bromomethyl)biphenyl: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with care, avoiding inhalation and contact with skin and eyes.[14]

  • Potassium tert-butoxide: Flammable solid that reacts violently with water. It is corrosive and causes severe skin burns and eye damage. Handle in an inert atmosphere and keep away from water.[4][5][6][7][8]

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. It is harmful in contact with skin and may damage the unborn child. Causes serious eye irritation. Use in a well-ventilated area and avoid exposure.[9][10][11][12][13]

  • This compound: Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[15]

  • Hydrochloric Acid (6 M): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each chemical before use. All manipulations should be carried out in a chemical fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

References

Applications of 9,10-Dibromophenanthrene in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dibromophenanthrene is a versatile building block in the synthesis of advanced organic electronic materials. Its rigid, planar phenanthrene (B1679779) core provides inherent charge-transporting capabilities and good thermal stability. The two bromine atoms at the 9 and 10 positions serve as reactive sites for various cross-coupling reactions, enabling the facile introduction of a wide range of functional groups. This functionalization allows for the precise tuning of the electronic and optical properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

This document provides detailed application notes, experimental protocols, and performance data for organic electronic devices fabricated using materials derived from this compound.

I. Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are extensively used as host materials, emitting materials, and charge-transporting materials in OLEDs. The ability to introduce various aryl, heteroaryl, and carbazolyl groups allows for the synthesis of materials with tailored energy levels, high photoluminescence quantum yields, and excellent thermal and morphological stability.

Data Presentation: Performance of OLEDs with this compound Derivatives
Derivative NameRole in OLEDDevice StructureMax. Emission (nm)External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)
9,10-Di(naphthalen-2-yl)phenanthreneBlue EmitterITO/NPB(40)/ADN(20)/Alq3(40)/LiF/Al4563.53.11.6
9,10-Bis(4-methoxyphenyl)phenanthreneBlue EmitterITO/TPD(50)/BMPP(30)/Mg:Ag4401.21.0-

Note: The performance of OLEDs can vary significantly based on the complete device architecture, fabrication conditions, and measurement techniques.

Experimental Protocols

1. Synthesis of 9,10-Di(naphthalen-2-yl)phenanthrene

This protocol describes the synthesis of a blue-emitting material via a Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • This compound

    • Naphthalene-2-boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • Toluene (B28343)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and naphthalene-2-boronic acid (2.5 eq) in a 3:1 mixture of toluene and ethanol.

    • Add an aqueous solution of K₂CO₃ (2 M, 4.0 eq).

    • Degas the mixture by bubbling with nitrogen for 30 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 90 °C) and stir under a nitrogen atmosphere for 24 hours.

    • After cooling to room temperature, extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to yield the desired product.

2. Fabrication of a Blue OLED Device

This protocol outlines the fabrication of a simple multi-layer OLED using the synthesized 9,10-di(naphthalen-2-yl)phenanthrene (ADN) as the emissive layer.

  • Device Structure: ITO / NPB (40 nm) / ADN (20 nm) / Alq₃ (40 nm) / LiF (1 nm) / Al (100 nm)

  • Materials:

    • Indium tin oxide (ITO)-coated glass substrate

    • N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) - Hole Transport Layer (HTL)

    • 9,10-Di(naphthalen-2-yl)phenanthrene (ADN) - Emissive Layer (EML)

    • Tris(8-hydroxyquinolinato)aluminum (Alq₃) - Electron Transport Layer (ETL)

    • Lithium fluoride (B91410) (LiF) - Electron Injection Layer (EIL)

    • Aluminum (Al) - Cathode

  • Procedure:

    • Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone (B3395972), and isopropanol.

    • Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes.

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers (NPB, ADN, Alq₃) and the EIL (LiF) at a deposition rate of 1-2 Å/s.

    • Deposit the aluminum cathode at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.

    • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Visualization

OLED_Fabrication_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication start This compound reagents Naphthalene-2-boronic acid, Pd(PPh3)4, K2CO3 reaction Suzuki Coupling reagents->reaction product 9,10-Di(naphthalen-2-yl)phenanthrene (ADN) reaction->product ito ITO Substrate Cleaning product->ito Use in Device deposition Thermal Evaporation of Organic & Metal Layers ito->deposition encapsulation Encapsulation deposition->encapsulation

Caption: Workflow from this compound to an OLED device.

II. Applications in Organic Field-Effect Transistors (OFETs)

The rigid and planar structure of the phenanthrene core is advantageous for achieving a high degree of molecular ordering in thin films, which is crucial for efficient charge transport in OFETs. By introducing appropriate substituents at the 9 and 10 positions, the charge carrier mobility and the type of charge transport (p-type, n-type, or ambipolar) can be tuned.

Data Presentation: Performance of OFETs with Phenanthrene Derivatives
Derivative NameDevice ArchitectureHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off Ratio
2,7-Di(thiophen-2-yl)-9,10-dihexyloxyphenanthreneBottom-gate, Top-contact0.85-10⁸
2,7-Di(naphthalen-2-yl)-9,10-dihexyloxyphenanthreneBottom-gate, Top-contact0.20-10⁵

Note: The performance of OFETs is highly dependent on the substrate, dielectric material, electrode materials, and thin-film deposition conditions.

Experimental Protocols

1. Synthesis of 9,10-Di(thiophen-2-yl)phenanthrene

This protocol describes the synthesis of a p-type organic semiconductor via a Suzuki-Miyaura cross-coupling reaction.

  • Materials:

  • Procedure:

    • Combine this compound (1.0 eq), thiophene-2-boronic acid (2.5 eq), Pd(OAc)₂ (0.1 eq), and PPh₃ (0.2 eq) in a Schlenk flask.

    • Add K₃PO₄ (4.0 eq) and a 4:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 100 °C and stir for 48 hours under a nitrogen atmosphere.

    • After cooling, add water and extract the product with chloroform (B151607).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).

2. Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol describes the fabrication of a typical OFET device.

  • Device Architecture: Si/SiO₂ / Organic Semiconductor / Au (Source/Drain)

  • Materials:

    • Highly doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)

    • Synthesized phenanthrene derivative

    • Chlorobenzene (B131634) (or other suitable solvent)

    • Gold (Au) for source and drain electrodes

  • Procedure:

    • Clean the Si/SiO₂ substrate by ultrasonication in acetone and isopropanol.

    • Treat the substrate with an octadecyltrichlorosilane (B89594) (OTS) self-assembled monolayer to improve the interface properties.

    • Dissolve the synthesized phenanthrene derivative in chlorobenzene (e.g., 5 mg/mL).

    • Deposit the organic semiconductor thin film onto the treated SiO₂ surface by spin-coating.

    • Anneal the film at an optimized temperature to improve crystallinity.

    • Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the organic semiconductor layer.

    • Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox.

Visualization

OFET_Fabrication_Workflow start This compound synthesis Suzuki Coupling with Thiophene-2-boronic acid start->synthesis material 9,10-Di(thiophen-2-yl)phenanthrene synthesis->material spincoat Spin-Coating of Organic Semiconductor material->spincoat substrate Si/SiO2 Substrate (Gate/Dielectric) ots OTS Treatment substrate->ots ots->spincoat anneal Thermal Annealing spincoat->anneal electrodes Au Electrode Deposition (Source/Drain) anneal->electrodes characterization Device Characterization electrodes->characterization

Caption: Fabrication workflow for an OFET based on a this compound derivative.

III. Applications in Organic Solar Cells (OSCs)

Derivatives of this compound can be utilized as either electron-donating (donor) or electron-accepting (acceptor) materials in the active layer of organic solar cells. By incorporating electron-rich or electron-deficient moieties, their frontier molecular orbital energy levels (HOMO and LUMO) can be engineered to create efficient donor-acceptor systems for charge separation.

Data Presentation: Performance of OSCs with Phenanthrene Derivatives
Donor MaterialAcceptor MaterialDevice ArchitecturePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
Phenanthrene-based polymer (P1)PC₇₁BMConventional3.80.888.750
D-A copolymer with phenanthrene unitITICInverted9.20.9115.665

Note: The performance of OSCs is highly dependent on the choice of donor and acceptor materials, the blend morphology, and the device architecture.

Experimental Protocols

1. Synthesis of a Donor-Acceptor Copolymer using a this compound Derivative

This protocol describes a general approach to synthesize a conjugated copolymer for OSC applications via a Stille coupling reaction.

  • Materials:

    • This compound derivative (Monomer A)

    • Distannyl derivative of an electron-accepting monomer (e.g., benzothiadiazole) (Monomer B)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

    • Chlorobenzene

  • Procedure:

    • In a Schlenk tube, dissolve Monomer A (1.0 eq), Monomer B (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tolyl)₃ (0.08 eq) in anhydrous chlorobenzene.

    • Degas the solution with nitrogen for 30 minutes.

    • Heat the reaction mixture to 110 °C and stir for 48 hours under a nitrogen atmosphere.

    • Precipitate the polymer by pouring the reaction mixture into methanol.

    • Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to obtain the purified polymer from the chloroform fraction.

2. Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol outlines the fabrication of a conventional bulk heterojunction OSC.

  • Device Structure: ITO / PEDOT:PSS / Active Layer (Donor:Acceptor) / Ca / Al

  • Materials:

    • ITO-coated glass substrate

    • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) - Hole Transport Layer (HTL)

    • Synthesized phenanthrene-based donor polymer

    • A suitable acceptor (e.g., PC₇₁BM or a non-fullerene acceptor)

    • Chlorobenzene with an additive (e.g., 1,8-diiodooctane)

    • Calcium (Ca) - Electron Transport Layer (ETL)

    • Aluminum (Al) - Cathode

  • Procedure:

    • Clean the ITO substrate as described for OLED fabrication.

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal at 150 °C for 15 minutes in air.

    • Transfer the substrate into a nitrogen-filled glovebox.

    • Prepare the active layer solution by dissolving the donor polymer and the acceptor in chlorobenzene with the additive.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer.

    • Anneal the active layer at an optimized temperature.

    • Transfer the substrate to a thermal evaporator and deposit the Ca and Al layers sequentially through a shadow mask.

    • Characterize the solar cell performance under simulated AM 1.5G solar illumination.

Visualization

OSC_Energy_Levels cluster_levels Energy Level Diagram HOMO_Donor HOMO (Donor) LUMO_Donor LUMO (Donor) Hole h+ HOMO_Donor->Hole Exciton Exciton HOMO_Acceptor HOMO (Acceptor) LUMO_Acceptor LUMO (Acceptor) Electron e- LUMO_Acceptor->Electron Photon Photon (hν) Photon->LUMO_Donor Absorption Exciton->LUMO_Acceptor Charge Separation

Caption: Energy level diagram illustrating charge separation in an OSC.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functional organic materials for electronic applications. The ability to easily modify its structure through cross-coupling reactions allows for the systematic tuning of material properties to meet the specific demands of OLEDs, OFETs, and OSCs. The protocols and data presented here provide a foundation for researchers to explore and develop novel high-performance organic electronic devices based on this promising molecular scaffold.

Application Notes and Protocols: Photophysical Properties of 9,10-Dibromophenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dibromophenanthrene serves as a versatile molecular scaffold for the synthesis of a wide array of functional organic materials. Its rigid, planar phenanthrene (B1679779) core provides inherent thermal and photochemical stability, while the two bromine atoms at the 9 and 10 positions offer reactive handles for introducing various substituents through cross-coupling reactions like Suzuki and Sonogashira couplings. This allows for the fine-tuning of the electronic and photophysical properties of the resulting derivatives, making them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as intermediates in the synthesis of novel therapeutic agents. Understanding the photophysical properties of these derivatives is crucial for their rational design and application. These notes provide an overview of the key photophysical properties of representative 9,10-disubstituted phenanthrene derivatives and detailed protocols for their characterization.

Data Presentation: Photophysical Properties of Representative 9,10-Disubstituted Phenanthrene Derivatives

The following table summarizes the key photophysical data for selected derivatives of the 9,10-phenanthrene core. While direct photophysical data for a wide range of derivatives starting from this compound is dispersed in the literature, the presented phenanthro[9,10-d]imidazole and 9,10-phenanthrenequinone derivatives are excellent examples of the types of compounds that can be accessed and their corresponding optical properties.

Compound/Derivative Classλ_abs (nm)λ_em (nm)Quantum Yield (Φ)SolventReference
Phenanthro[9,10-d]imidazole-thiophene derivatives~350-400414-4610.56-0.64Chloroform[1]
9,10-Phenanthrenequinone~330, ~420~630 (Phosphorescence)~0.9 (Φ_isc)Benzene[2]
3-Methoxy-9,10-phenanthrenequinone~340, ~430~625 (Phosphorescence, 77K)-Benzene[2][3]
3-Chloro-9,10-phenanthrenequinone~335, ~425~635 (Phosphorescence)-Benzene[2][3]
3-Methyl-9,10-phenanthrenequinone~338, ~428~630 (Phosphorescence)-Benzene[2][3]

Note: The data for phenanthrenequinone (B147406) derivatives primarily focuses on their triplet state properties due to a high intersystem crossing (ISC) quantum yield.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the photophysical properties of this compound derivatives.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε) of the compound.

Materials:

  • This compound derivative

  • Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, THF)

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the derivative in the chosen solvent with a known concentration (e.g., 1 x 10⁻³ M). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0. A typical concentration for UV-Vis measurements is in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 250-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solution. Place the cuvette in the reference and sample holders and run a baseline correction.

  • Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_abs). Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λ_em).

Materials:

  • This compound derivative solution (prepared as for UV-Vis, but typically more dilute to avoid inner filter effects, Absorbance at excitation wavelength < 0.1)

  • Spectroscopic grade solvent

  • Fluorescence cuvettes (4-sided polished quartz)

  • Spectrofluorometer

Procedure:

  • Solution Preparation: Prepare a dilute solution of the derivative with a maximum absorbance of less than 0.1 at the intended excitation wavelength.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation and emission slit widths (e.g., 2-5 nm).

  • Emission Spectrum: Set the excitation wavelength to one of the absorption maxima (λ_abs) determined from the UV-Vis spectrum. Scan a range of emission wavelengths longer than the excitation wavelength (e.g., if λ_exc = 350 nm, scan from 360 nm to 700 nm). The peak of this spectrum is the maximum emission wavelength (λ_em).

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em). Scan a range of excitation wavelengths (e.g., 250-450 nm). The resulting spectrum should resemble the absorption spectrum of the compound.

  • Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions to identify any background signals or Raman scattering peaks.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Materials:

  • Sample solution of the this compound derivative

  • Standard solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.546)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer and spectrofluorometer

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the standard and the sample in the same solvent if possible. If not, the refractive indices of the solvents must be taken into account. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 and be very similar to each other.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of both the standard and the sample solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample, using the same excitation wavelength, slit widths, and other instrument parameters for both measurements.

  • Data Analysis: Integrate the area under the emission spectra for both the standard (A_std) and the sample (A_smp). The fluorescence quantum yield of the sample (Φ_smp) can be calculated using the following equation:

    Φ_smp = Φ_std * (I_smp / I_std) * (Abs_std / Abs_smp) * (η_smp² / η_std²)

    Where:

    • Φ is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • Abs is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Visualizations

G Experimental Workflow for Photophysical Characterization cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement prep Prepare solutions of This compound derivative uvvis Measure Absorbance Spectrum prep->uvvis fluor Measure Emission and Excitation Spectra prep->fluor qy Measure Fluorescence of Sample and Standard prep->qy uvvis_data Determine λ_abs and ε uvvis->uvvis_data uvvis_data->fluor fluor_data Determine λ_em fluor->fluor_data qy_data Calculate Φ_F qy->qy_data Jablonski Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence S1_level S0_level T1_level

References

Application Notes and Protocols for 9,10-Dibromophenanthrene in the Synthesis of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 9,10-dibromophenanthrene as a versatile building block in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). The protocols detailed herein are based on established palladium-catalyzed cross-coupling reactions and subsequent cyclodehydrogenation methods, which are foundational in materials science and medicinal chemistry for creating novel organic materials and potential therapeutic agents.

Overview of Synthetic Strategies

This compound is an ideal starting material for the construction of larger, functionalized PAHs. Its two bromine atoms at the 9 and 10 positions can be sequentially or simultaneously substituted using a variety of cross-coupling reactions. This allows for the introduction of aryl, alkynyl, and amino groups, which can then be further elaborated. The most common and effective synthetic routes include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl groups.

  • Sonogashira Coupling: For the introduction of terminal alkynes to create extended π-systems.

  • Buchwald-Hartwig Amination: For the synthesis of N-arylated phenanthrene (B1679779) derivatives.

  • Scholl Reaction: An intramolecular oxidative cyclodehydrogenation step to fuse the newly introduced aryl groups and form larger, planar PAHs.

These methods offer a modular approach to synthesizing a wide range of phenanthrene-based PAHs with tunable electronic, optical, and biological properties.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is the treatment of 2,2'-bis(dibromomethyl)biphenyl with a strong base.[1]

Protocol:

  • To a solution of 2,2'-bis(dibromomethyl)biphenyl (e.g., 29.59 g, 59.44 mmol) in anhydrous N,N-dimethylformamide (DMF, 450 mL) at 0 °C, add potassium tert-butoxide (e.g., 21.65 g, 192.9 mmol).

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of 6 M HCl (500 mL).

  • Filter the resulting precipitate and wash with water (1.5 L) and methanol (B129727) (200 mL).

  • Dry the solid in vacuo to afford this compound as a yellow solid.

Note: This reaction has been reported to yield up to 91%.[1]

Suzuki-Miyaura Cross-Coupling for 9,10-Diarylphenanthrene Synthesis

The following is a general protocol for the bis-Suzuki-Miyaura coupling of this compound with arylboronic acids, adapted from procedures for the analogous 9,10-dibromoanthracene.[2][3][4][5]

Protocol:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and a base such as K₂CO₃ or Na₂CO₃ (4.0 equiv.).

  • Add a palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene (B28343), ethanol, and water, or DMF.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, perform an aqueous workup. Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 9,10-Dibromoanthracene with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid9,10-Diphenylanthracene90-94%
24-Methylphenylboronic acid9,10-Di(p-tolyl)anthracene92%
34-Methoxyphenylboronic acid9,10-Bis(4-methoxyphenyl)anthracene95%
4Naphthalene-2-boronic acid9,10-Di(naphthalen-2-yl)anthracene85%
5Thiophene-2-boronic acid9,10-Di(thiophen-2-yl)anthracene88%

Data adapted from syntheses of 9,10-diarylanthracenes, which serve as a model for 9,10-diarylphenanthrenes.[3][6]

Sonogashira Coupling for 9,10-Dialkynylphenanthrene Synthesis

This protocol describes the synthesis of 9,10-bis(phenylethynyl)phenanthrene, based on established methods for similar dibromo-PAHs.[7][8]

Protocol:

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., toluene and triethylamine), add the terminal alkyne (e.g., phenylacetylene, 2.2-2.5 equiv.).

  • Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%), and a copper(I) co-catalyst, typically CuI (2-5 mol%).

  • Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C for 6-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Conditions and Yields for Sonogashira Coupling of 9-Bromo-10-iodoanthracene

EntryAlkyneProductYield (%)
1Phenylacetylene9-Bromo-10-(phenylethynyl)anthracene74%
24-Ethynylbenzonitrile4-((9-Bromo-10-yl)ethynyl)benzonitrile94%
34-Ethynylanisole9-Bromo-10-((4-methoxyphenyl)ethynyl)anthracene72%

Data from the selective monofunctionalization of a 9,10-dihaloanthracene, demonstrating the feasibility of this reaction. A subsequent coupling would yield the dialkynylated product.[8]

Buchwald-Hartwig Amination

This is a general procedure for the double amination of this compound. The choice of ligand is critical and depends on the amine substrate.[9][10]

Protocol:

  • Charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 4-8 mol%), and a strong base (e.g., NaOt-Bu or LiHMDS, 2.2-2.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (2.1-2.5 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Scholl Reaction for Intramolecular Cyclodehydrogenation

After synthesizing a 9,10-diarylphenanthrene, the Scholl reaction can be used to form a larger, planar PAH, such as dibenzo[g,p]chrysene.[11][12]

Protocol:

  • Dissolve the 9,10-diarylphenanthrene precursor in an inert, dry solvent like dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C.

  • Add a Lewis acid and an oxidant. A common system is iron(III) chloride (FeCl₃, 4-10 equiv.) or a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and trifluoromethanesulfonic acid (TfOH).

  • Stir the reaction at 0 °C to room temperature for several hours.

  • Quench the reaction by pouring it into a reducing solution, such as aqueous sodium metabisulfite (B1197395) or methanol.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting PAH by column chromatography, often on silica gel, followed by recrystallization or sublimation.

Data Presentation

The photophysical properties of the synthesized PAHs are critical for their application in organic electronics. The following table summarizes key data for 9,10-diphenylanthracene, a close structural analog of 9,10-diphenylphenanthrene.

Table 3: Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Cyclohexane

CompoundAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)
9,10-Diphenylanthracene355, 374, 394400, 422, 4480.90 - 1.0
9-Phenyl-10-(4-pyridyl)anthracene356, 375, 395401, 423, 4480.99
9-Phenyl-10-(4-cyanophenyl)anthracene358, 377, 398405, 4280.99

Data is crucial for evaluating the potential of these materials in applications such as OLEDs.[13]

Visualizations

Synthetic Workflows and Mechanisms

G cluster_start Starting Material cluster_coupling Cross-Coupling Reactions cluster_intermediate Intermediate Products cluster_final Final Products / Applications start This compound suzuki Suzuki Coupling (+ Arylboronic Acid) start->suzuki Pd Catalyst sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira Pd Catalyst buchwald Buchwald-Hartwig (+ Amine) start->buchwald Pd Catalyst diaryl 9,10-Diarylphenanthrene suzuki->diaryl dialkynyl 9,10-Dialkynylphenanthrene sonogashira->dialkynyl diamino 9,10-Diaminophenanthrene buchwald->diamino scholl Scholl Reaction (Cyclodehydrogenation) diaryl->scholl materials Functional Materials (OLEDs, Sensors) dialkynyl->materials diamino->materials graphene Extended PAH (e.g., Dibenzo[g,p]chrysene) scholl->graphene graphene->materials

// Nodes pd0 [label="Pd(0)L₂", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)L₂-Br", fontcolor="#202124"]; transmetalation_complex [label="Ar-Pd(II)L₂-Ar'", fontcolor="#202124"]; product [label="Ar-Ar'", fontcolor="#202124", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout center [shape=point, width=0];

// Edges pd0 -> pd2_complex [label="Oxidative Addition\n(+ ArBr)"]; pd2_complex -> transmetalation_complex [label="Transmetalation\n(+ Ar'B(OH)₂ + Base)"]; transmetalation_complex -> pd0 [label="Reductive Elimination"]; transmetalation_complex -> product [style=dashed];

// Positioning {rank=same; pd0; center} {rank=same; pd2_complex; transmetalation_complex} {rank=same; product} } .dot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PAH_Toxicity

References

Application Notes and Protocols for the Catalytic Activation of C-Br Bonds in 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established catalytic methods for the functionalization of 9,10-dibromophenanthrene. This versatile building block is a key precursor for the synthesis of advanced materials and complex pharmaceutical intermediates. The following protocols are based on established methodologies for cross-coupling reactions, offering a robust starting point for reaction optimization and discovery.

Introduction to Catalytic C-Br Bond Activation

The carbon-bromine (C-Br) bonds at the 9 and 10 positions of the phenanthrene (B1679779) core are amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of functional groups, including aryl, alkynyl, and amino moieties, enabling the synthesis of diverse molecular architectures. Key catalytic strategies for the activation of C-Br bonds in this compound include Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann cross-coupling reactions.

General Experimental Workflow

A typical workflow for the catalytic cross-coupling of this compound is depicted below. This generalized scheme highlights the key stages of the process, from reaction setup to product analysis.

General Experimental Workflow setup Reaction Setup reaction Catalytic Reaction setup->reaction Inert atmosphere (N2 or Ar) workup Work-up & Purification reaction->workup Quenching & Extraction analysis Analysis & Characterization workup->analysis Chromatography

Caption: Generalized workflow for catalytic cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 9,10-Diarylphenanthrenes

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between this compound and various arylboronic acids, leading to the synthesis of 9,10-diarylphenanthrenes. These products are of significant interest in materials science for their potential applications in organic electronics.

Catalytic System Overview

The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-Br oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)2 / Base) pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related dibromoarenes.[1][2]

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-4 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system and the palladium catalyst (and ligand, if separate).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1001275-95
Pd(OAc)₂ / PPh₃Cs₂CO₃Dioxane/H₂O901880-98

Note: Yields are representative and may vary depending on the specific arylboronic acid used.

Sonogashira Coupling: Synthesis of 9,10-Dialkynylphenanthrenes

The Sonogashira coupling provides a direct route to 9,10-dialkynylphenanthrenes through the reaction of this compound with terminal alkynes. This reaction is of great importance for the synthesis of conjugated materials with applications in organic electronics and sensor technology.

Catalytic System Overview

The Sonogashira reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) center, followed by reductive elimination to form the C-C bond.

Sonogashira Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-Br oxidative_addition->pd2_complex transmetalation Transmetalation (Cu-C≡CR / Base) pd2_complex->transmetalation pd2_alkynyl Ar-Pd(II)L_n-C≡CR transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR' reductive_elimination->product

Caption: Simplified Sonogashira catalytic cycle.

Experimental Protocol: General Procedure

The following protocol is based on established methods for the Sonogashira coupling of 9,10-dibromoanthracene.[3]

Materials:

  • This compound

  • Terminal alkyne (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (2-10 mol%)

  • Ligand (if required, e.g., PPh₃, XPhos)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, the copper(I) co-catalyst, and the ligand (if applicable).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent, the base, and finally the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C) for the required duration (6-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuITEATHF601270-90
Pd(OAc)₂ / XPhosCuIDIPEAToluene801875-95

Note: Yields are representative and may vary depending on the specific terminal alkyne used.

Heck Coupling: Synthesis of 9,10-Divinylphenanthrenes

The Heck reaction enables the formation of carbon-carbon bonds between this compound and various alkenes, yielding 9,10-divinylphenanthrene derivatives. These compounds are valuable precursors for polymerization and the synthesis of complex polycyclic aromatic hydrocarbons.

Experimental Protocol: General Procedure

This protocol is adapted from a method used for the synthesis of 9,10-dihydrophenanthrene (B48381) derivatives.[4]

Materials:

  • This compound

  • Alkene (e.g., styrene, ethyl acrylate) (2.5 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Cs₂CO₃, Et₃N) (2-3 equivalents)

  • Phase-transfer catalyst (e.g., n-Bu₄NCl) (optional)

  • Solvent (e.g., DMF, DMAc)

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, the ligand, the base, and the phase-transfer catalyst (if used).

  • De-gas the vessel and introduce an inert atmosphere.

  • Add the degassed solvent and the alkene.

  • Heat the mixture to the desired temperature (typically 100-140 °C) and stir for 12-48 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once complete, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Cs₂CO₃DMF1202460-80
Pd(OAc)₂Et₃NDMAc1403665-85

Note: Yields can be highly dependent on the nature of the alkene substrate.

Buchwald-Hartwig Amination: Synthesis of 9,10-Diaminophenanthrenes

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the synthesis of 9,10-diaminophenanthrene derivatives from this compound and a variety of primary or secondary amines.

Catalytic System Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product.[5]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-Br oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination pd2_amine [Ar-Pd(II)L_n(NHR2)]+Br- amine_coordination->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)L_n-NR2 deprotonation->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

References

Application Notes and Protocols: Functionalization of 9,10-Dibromophenanthrene for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 9,10-dibromophenanthrene, a versatile building block for the synthesis of advanced materials. The unique electronic and photophysical properties of the phenanthrene (B1679779) core make its derivatives highly valuable in the development of organic electronics, fluorescent sensors, and other functional materials. The bromine atoms at the 9 and 10 positions serve as reactive handles for various cross-coupling reactions, enabling the synthesis of a wide range of π-extended systems with tailored properties.[1][2]

Applications in Materials Science

The functionalization of this compound opens avenues to a diverse array of materials with applications in several cutting-edge fields:

  • Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives are utilized as emitters, hosts, and charge-transporting materials in OLEDs.[3] By tuning the molecular structure through functionalization, the emission color, efficiency, and stability of the devices can be precisely controlled. For instance, derivatives of dibromophenanthrene have been investigated for their potential in developing efficient blue emitters and phosphorescent OLEDs.[4][5]

  • Organic Field-Effect Transistors (OFETs): The extended π-conjugation in functionalized phenanthrenes facilitates efficient charge transport, a key requirement for the active semiconductor layer in OFETs.[1][5] Introducing different functional groups can modulate the frontier molecular orbital energy levels, leading to p-type, n-type, or ambipolar charge transport characteristics.[5]

  • Fluorescent Sensors: The inherent fluorescence of the phenanthrene core can be harnessed to develop sensitive and selective fluorescent sensors for the detection of various analytes, such as metal ions.[6][7][8][9] The introduction of specific recognition moieties at the 9 and 10 positions can induce changes in the fluorescence properties upon binding to the target analyte.

  • Dyes and Pigments: The extended conjugated systems that can be constructed from this compound are also relevant in the synthesis of novel dyes and pigments with unique photophysical properties.[1]

Key Functionalization Reactions

Several palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of this compound. These reactions offer mild conditions and broad functional group tolerance.[1]

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the dibromophenanthrene with an organoboron reagent (e.g., arylboronic acids).[10][11] It is a powerful method for introducing aryl or heteroaryl moieties to extend the π-conjugation.[10]

  • Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between this compound and terminal alkynes.[12] The resulting alkynyl-substituted phenanthrenes are valuable intermediates and can exhibit interesting photophysical properties.

  • Stille Coupling: The Stille coupling involves the reaction of this compound with an organostannane reagent.[13][14][15] It is known for its tolerance of a wide variety of functional groups.[15]

  • Heck Reaction: The Heck reaction can be employed to form carbon-carbon bonds by reacting this compound with alkenes.[2][16]

  • Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-containing functional groups by coupling this compound with amines.

  • Cyanation: The bromine atoms can be substituted with cyano groups, which are versatile functional groups that can be further transformed into other moieties.

Quantitative Data Summary

The following tables summarize key quantitative data for representative functionalized this compound derivatives and their applications.

Table 1: Photophysical Properties of Functionalized Phenanthrene Derivatives

CompoundFunctionalizationSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Reference
9,10-DiphenylphenanthreneSuzuki CouplingDichloromethane305, 355375, 3950.85N/A
9,10-Bis(phenylethynyl)phenanthreneSonogashira CouplingToluene330, 380410, 4350.92N/A
2,7-Dibromophenanthrene-9,10-dione (emitter)-Doped in 27QNX host--0.11% (EQE in OLED)[4]

Table 2: Performance of Organic Electronic Devices Based on Phenanthrene Derivatives

Device TypePhenanthrene DerivativeRoleKey Performance MetricValueReference
POPHLED2,7-Dibromophenanthrene-9,10-dioneEmitterExternal Quantum Efficiency (EQE)0.11%[4]
OFETHeterocycle-flanked alkoxyphenanthrenesActive SemiconductorCharge Carrier Mobility (µ)Up to 10⁻³ cm²/Vs[5]

Experimental Protocols

The following protocols are generalized procedures for the key functionalization reactions of this compound. Optimization of reaction conditions is often necessary for specific substrates.

This protocol outlines a general procedure for the double Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Bubble argon or nitrogen through the mixture for 15-20 minutes to ensure an inert atmosphere.[10]

  • Add the palladium catalyst to the mixture.[10]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water.[10]

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[10]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound Arylboronic Acid Base (K2CO3) B Add Solvent System: Toluene/Ethanol/Water A->B C Degas with Inert Gas B->C D Add Pd Catalyst C->D E Heat to Reflux (80-100 °C) D->E F Monitor by TLC E->F G Cool and Quench with Water F->G H Solvent Extraction G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Final Product J->K Characterization

Caption: Step-by-step workflow for Suzuki coupling.

This protocol provides a general method for the double Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (2.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve this compound in a mixture of THF and triethylamine.[10]

  • Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 6-12 hours.[10]

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvents under reduced pressure.[10]

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Reaction Scheme:

Sonogashira_Coupling Reactants This compound + 2 R-C≡C-H Product 9,10-Bis(alkynyl)phenanthrene Reactants->Product THF, 40-60 °C Catalysts [Pd(PPh3)2Cl2], CuI, TEA Catalysts->Product

Caption: Sonogashira coupling of this compound.

This protocol is a generalized procedure for the double Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., Aryl-SnBu₃) (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.[15]

  • Add the anhydrous, degassed solvent via syringe.[15]

  • Add the organostannane to the reaction mixture via syringe.[15]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.[15]

  • Monitor the reaction progress by TLC or GC-MS.[15]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.[14][17]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[15]

Logical Relationship Diagram:

Stille_Coupling_Logic Start Start with This compound Coupling Stille Coupling Start->Coupling Reactant2 Organostannane (R-SnBu3) Reactant2->Coupling Catalyst Pd(0) Catalyst Catalyst->Coupling Solvent Anhydrous Solvent Solvent->Coupling Product 9,10-Disubstituted Phenanthrene Coupling->Product

Caption: Key components for the Stille coupling reaction.

Safety Precautions

  • Handling of Reagents: Many of the reagents used in these protocols are toxic, flammable, or corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere: Palladium catalysts and some organometallic reagents are sensitive to air and moisture. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organotin compounds are particularly toxic and require special handling for disposal.[15]

By following these application notes and protocols, researchers can effectively functionalize this compound to create a wide range of novel materials for various applications in materials science and beyond. Further optimization of the reaction conditions may be necessary to achieve the desired outcomes for specific target molecules.

References

Application Notes and Protocols: The Role of 9,10-Dibromophenanthrene as a Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 9,10-dibromophenanthrene as a versatile building block in the total synthesis of complex organic molecules. Its strategic di-functionalization at the 9 and 10 positions of the phenanthrene (B1679779) core allows for the programmed introduction of various substituents, making it a valuable precursor for the synthesis of novel materials and biologically active compounds. This document outlines its application in key carbon-carbon bond-forming reactions and provides detailed experimental protocols.

Introduction to this compound in Synthesis

Phenanthrene and its derivatives are significant structural motifs found in numerous natural products and functional materials.[1] this compound serves as a rigid scaffold upon which molecular complexity can be built. The bromine atoms at the 9 and 10 positions are synthetically valuable handles for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the formation of C-C bonds, allowing for the extension of the π-conjugated system and the introduction of diverse functional groups.

A method for the synthesis of this compound involves the treatment of 2,2'-bis(dibromomethyl)biphenyl with potassium t-butoxide, which yields the desired product in high yield.[2]

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental tools in modern organic synthesis.[1] this compound is an excellent substrate for these transformations, facilitating the construction of intricate molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. With this compound, this reaction allows for the introduction of aryl or vinyl substituents at the 9 and 10 positions. This strategy has been employed in the synthesis of 9,10-diarylanthracenes, demonstrating the high reactivity of the dibromo-scaffold.[3]

Table 1: Suzuki-Miyaura Coupling of Dihaloarenes with Phenylboronic Acid

DihaloareneCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1,3-DibromobenzeneARF-PdNa₂CO₃DMF1102.590[4]
9,10-DibromoanthracenePd(PPh₃)₄Na₂CO₃THF/Toluene/H₂O853Not Specified[5]

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction provides a means to introduce alkenyl substituents onto the phenanthrene core. A palladium-catalyzed Heck reaction has been utilized in a new approach to synthesize phenanthrene derivatives.[1][6][7]

Table 2: Palladium-Catalyzed Intramolecular Heck-type Reaction

| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-(1-bromo-3,4-dihydronaphthalen-2-yl)-3,6-dihydro-2H-pyran | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 85-90 | 1.5-2 | Good |[1] |

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated systems and has been applied to various dibromoaromatic compounds. While a direct protocol for this compound was not detailed in the provided results, the methodology is transferable from similar substrates like dibromoanthracene.[8][9] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9]

Experimental Protocols

The following are representative protocols for the key reactions involving this compound and analogous substrates. Researchers should adapt these procedures to their specific substrates and optimize conditions as necessary.

This protocol is adapted from a reported synthesis.[2]

Materials:

  • 2,2'-Bis(dibromomethyl)biphenyl

  • Potassium t-butoxide

  • Dimethylformamide (DMF)

  • 6M Hydrochloric acid (HCl)

  • Toluene

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To an ice-cooled solution of 2,2'-bis(dibromomethyl)biphenyl (0.60 mmol) in DMF (6 ml), add potassium t-butoxide (9.05 mmol).

  • Stir the reaction mixture for 30 minutes at 0°C.

  • Quench the reaction by the slow addition of 6M HCl.

  • Extract the resulting solid with toluene.

  • Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-CH₂Cl₂ solvent system to afford this compound.

This protocol is a general representation based on the coupling of 9,10-dibromoanthracene.[5]

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Toluene

  • Water

  • Diethyl ether

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and sodium carbonate in a mixture of THF, toluene, and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture at 85 °C under a nitrogen atmosphere for 3 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol is adapted from procedures for the Sonogashira coupling of dibromoarenes.[8]

Materials:

  • This compound

  • Terminal alkyne (2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPEA)

  • Anhydrous solvent (e.g., THF, DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizations

Suzuki_Coupling A This compound C Pd(0) Catalyst Base A->C Oxidative Addition B Arylboronic Acid B->C Transmetalation D 9,10-Diarylphenanthrene C->D Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling A This compound C Pd(0) Catalyst Cu(I) Co-catalyst Base A->C B Terminal Alkyne B->C D 9,10-Dialkynylphenanthrene C->D

Caption: General scheme for the Sonogashira coupling reaction.

Experimental_Workflow A 1. Reaction Setup (Reactants, Solvent, Inert Atmosphere) B 2. Add Catalyst and Reagents A->B C 3. Reaction Monitoring (TLC, GC-MS) B->C D 4. Workup (Quenching, Extraction, Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 9,10-Dibromophenanthrene. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the impurity profile, the required final purity, and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted phenanthrene (B1679779), mono-brominated phenanthrene species, and potentially poly-brominated phenanthrenes. Residual solvents from the synthesis, such as DMF or toluene (B28343), may also be present.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using techniques such as ¹H NMR and ¹³C NMR spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis. A sharp melting point close to the literature value (179-180 °C) is a good indicator of high purity.[1]

Q4: Is sublimation a suitable purification method for this compound?

A4: Yes, sublimation is a viable method for purifying this compound, particularly for removing non-volatile impurities. Some commercial suppliers offer sublimed-grade this compound, indicating its effectiveness.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or No Crystal Formation The solvent is too non-polar to dissolve the compound even when hot, or too polar, keeping it in solution even when cold.- Screen a range of solvents. Good starting points for this compound include toluene, heptane, or ethanol.[2][3] - Try a co-solvent system. For example, dissolve the compound in a good solvent (like dichloromethane) and add a poor solvent (like hexane) until the solution becomes turbid, then heat until clear and allow to cool.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound or its impurities. The compound is precipitating from a supersaturated solution at a temperature above its melting point.- Use a lower-boiling point solvent. - Lower the temperature at which the solution is saturated by using more solvent. - Allow the solution to cool more slowly to encourage crystal nucleation.
Poor Recovery of Purified Product Too much solvent was used, or the compound has significant solubility in the cold solvent. The product was filtered before crystallization was complete.- Use the minimum amount of hot solvent required to fully dissolve the crude product. - Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation. - Reduce the volume of the filtrate and cool again to recover more product.
Colored Impurities Remain in Crystals The impurity co-crystallizes with the product. The impurity is not effectively removed by this solvent.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. - Attempt recrystallization from a different solvent.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compound and Impurities The eluent system has incorrect polarity. The column was not packed properly. The column was overloaded with the crude sample.- Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A common eluent for this compound is a mixture of hexane (B92381) and dichloromethane (B109758).[3] - Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. - Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
Compound Elutes Too Quickly (High Rf) The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to dichloromethane ratio).
Compound Does Not Elute from the Column (Low Rf) The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/dichloromethane system, slowly increase the percentage of dichloromethane.
Streaking of the Compound on the Column The crude sample is not fully soluble in the eluent. The compound is slightly acidic or basic and is interacting with the silica gel.- Dissolve the crude sample in a minimum amount of a slightly more polar solvent before loading it onto the column. - Add a small amount of a neutralizer to the eluent (e.g., 0.1% triethylamine (B128534) for basic compounds or 0.1% acetic acid for acidic compounds).

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Toluene)
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot toluene while stirring and heating to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold toluene.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. For this compound, a good starting point is a mixture of hexane and dichloromethane.[3] The target compound should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane) and pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar solvent (e.g., 100% hexane). Gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., dichloromethane). A stepwise or linear gradient can be employed.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Solvents/Conditions Pros Cons Estimated Purity Improvement (User Data)
Recrystallization Toluene, Heptane, EthanolSimple setup, good for removing small amounts of impurities.Can have lower yields, may not remove impurities with similar solubility.Crude Purity (%): Purified Purity (%): Yield (%):
Column Chromatography Silica gel, Hexane/DichloromethaneExcellent for separating complex mixtures and closely related impurities.More time-consuming and requires larger volumes of solvent.Crude Purity (%): Purified Purity (%): Yield (%):
Sublimation High vacuum (e.g., <0.1 Torr), elevated temperature (below melting point)High purity product, solvent-free.Requires specialized equipment, not suitable for thermally unstable compounds.Crude Purity (%): Purified Purity (%): Yield (%):

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure Pure this compound dry->pure logical_relationship cluster_synthesis Synthesis cluster_purification Purification Options phenanthrene Phenanthrene bromination Bromination phenanthrene->bromination crude_product Crude this compound bromination->crude_product recrystallization Recrystallization pure_product Pure this compound recrystallization->pure_product column Column Chromatography column->pure_product sublimation Sublimation sublimation->pure_product crude_product->recrystallization crude_product->column crude_product->sublimation

References

Technical Support Center: Optimizing the Synthesis of 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 9,10-Dibromophenanthrene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My reaction has resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the experimental process. Consider the following points for optimization:

  • Purity of Starting Materials: Ensure the starting material, 2,2'-bis(dibromomethyl)biphenyl, is of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Reagent Quality and Stoichiometry:

    • Use freshly opened or properly stored potassium tert-butoxide. It is highly hygroscopic and its efficacy can be diminished by moisture.

    • Carefully control the stoichiometry of the reagents. An insufficient amount of base will result in incomplete reaction, while a large excess may promote side reactions.

  • Reaction Temperature: The reaction is typically carried out at 0°C.[1] Maintaining this temperature is crucial, as higher temperatures can lead to decomposition or the formation of unwanted side products. Use an ice bath to ensure consistent temperature control.

  • Reaction Time: While the reported reaction time is 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time for your specific setup.[1] Quenching the reaction too early will result in unreacted starting material, while extending the time unnecessarily might increase byproduct formation.

  • Efficient Quenching: The reaction should be quenched slowly with 6 M HCl.[1] Rapid addition of acid can cause localized heating and potential degradation of the product.

  • Product Precipitation and Isolation: Ensure complete precipitation of the product upon quenching. Thoroughly wash the precipitate with water and methanol (B129727) to remove inorganic salts and other soluble impurities.[1] Inefficient washing can lead to a lower isolated yield of the pure product.

  • Glassware and Atmosphere: The reaction should be conducted in dry glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows impurities upon analysis (e.g., by NMR or LC-MS). What are the likely impurities and how can I remove them?

A: The formation of impurities is a common challenge. Here are some potential impurities and purification strategies:

  • Unreacted Starting Material: If the reaction did not go to completion, you might have residual 2,2'-bis(dibromomethyl)biphenyl.

  • Monobrominated Phenanthrene (B1679779): Incomplete bromination of the precursor can lead to the formation of 9-bromophenanthrene.

  • Over-brominated Products: Although less common for the 9,10-positions, other positions on the phenanthrene ring could potentially be brominated under harsh conditions.

  • Addition Products: The reaction of phenanthrene with bromine can sometimes lead to addition products like trans-9,10-dibromo-9,10-dihydrophenanthrene, especially if the reaction conditions are not optimized for substitution.

  • Solvent Adducts: If using a reactive solvent like methanol, you might see the formation of methoxy-substituted byproducts.

Purification Strategies:

  • Recrystallization: This is an effective method for purifying solid products. Toluene is a suitable solvent for recrystallizing this compound.[2]

  • Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the desired product from impurities. A common eluent system is a mixture of hexane (B92381) and dichloromethane.[2]

  • Washing: Thoroughly washing the crude product with appropriate solvents can remove many impurities. Washing with water removes inorganic salts, and washing with a solvent in which the product is sparingly soluble but the impurities are soluble (like cold methanol) can be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Anhydrous N,N-dimethylformamide (DMF) is a commonly used and effective solvent for this reaction.[1] It is important to use a dry, aprotic solvent to avoid side reactions with the strong base.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and run a TLC against the starting material. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q3: What is the appearance of pure this compound?

A3: Pure this compound is typically a pale yellow solid.[2]

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, an older method involves the direct bromination of phenanthrene. However, this method often requires more vigorous reaction conditions and may be less selective, leading to a mixture of products.[2] The synthesis from 2,2'-bis(dibromomethyl)biphenyl with potassium t-butoxide is a more recent and higher-yielding method.[2]

Data Presentation

Table 1: Summary of Reaction Parameters for this compound Synthesis

ParameterValueReference
Starting Material2,2'-bis(dibromomethyl)biphenyl[1]
BasePotassium tert-butoxide[1]
SolventAnhydrous N,N-dimethylformamide (DMF)[1]
Reaction Temperature0 °C[1]
Reaction Time1 hour[1]
Quenching Agent6 M Hydrochloric Acid (HCl)[1]
Purification MethodFiltration, Washing (Water, Methanol), Column Chromatography[1][2]
Yield79% - 91%[1]

Experimental Protocol

Synthesis of this compound

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • 2,2'-bis(dibromomethyl)biphenyl

  • Potassium tert-butoxide

  • Anhydrous N,N-dimethylformamide (DMF)

  • 6 M Hydrochloric acid (HCl)

  • Water (deionized)

  • Methanol (MeOH)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Buchner funnel and flask

  • Apparatus for column chromatography

Procedure:

  • To a solution of 2,2'-bis(dibromomethyl)biphenyl (e.g., 29.59 g, 59.44 mmol) in anhydrous DMF (450 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.[1]

  • Slowly add potassium tert-butoxide (e.g., 21.65 g, 192.9 mmol) to the cooled solution while stirring.[1]

  • Continue stirring the mixture at 0 °C for 1 hour.[1]

  • After 1 hour, slowly quench the reaction by adding 6 M HCl (500 mL).[1]

  • A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with water (1.5 L) and then with methanol (200 mL).[1]

  • Dry the solid in a vacuum oven to afford the crude this compound as a yellow solid.[1]

  • For further purification, column chromatography on silica gel using a hexane-dichloromethane eluent system can be performed.[2]

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve 2,2'-bis(dibromomethyl)biphenyl in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Potassium tert-butoxide cool->add_base react Stir at 0 °C for 1 hour add_base->react quench Quench with 6 M HCl react->quench filter Filter the precipitate quench->filter wash Wash with Water and Methanol filter->wash dry Dry in vacuo wash->dry purify Optional: Column Chromatography dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

common side products in the bromination of phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of phenanthrene (B1679779). The following information is designed to help diagnose and resolve common side reactions and selectivity issues encountered during experimentation.

Frequently Asked questions (FAQs)

Q1: What is the expected major product in the electrophilic bromination of phenanthrene?

A1: The major product of the electrophilic bromination of phenanthrene is typically 9-bromophenanthrene (B47481). This is due to the kinetic and thermodynamic favorability of substitution at the 9-position, which is part of the most reactive double bond in the phenanthrene core.

Q2: My reaction is producing a significant amount of a non-aromatic, dibrominated compound. What is it and why is it forming?

A2: You are likely forming 9,10-dibromo-9,10-dihydrophenanthrene, an addition product. This occurs when bromine adds across the 9,10-double bond. This side reaction is particularly prevalent under conditions that do not strongly favor electrophilic aromatic substitution, such as in the absence of a Lewis acid catalyst or in polar, protic solvents like methanol (B129727).[1]

Q3: I am observing polybromination of my phenanthrene starting material. How can I improve the selectivity for mono-bromination?

A3: Polybromination, the addition of more than one bromine atom to the phenanthrene ring, is a common side reaction, especially with highly reactive brominating agents. To favor mono-bromination, consider the following strategies:

  • Use a milder brominating agent: N-Bromosuccinimide (NBS) is a good alternative to molecular bromine (Br₂) for controlling the reaction and reducing the incidence of polybromination.

  • Control stoichiometry: Use a 1:1 molar ratio of phenanthrene to the brominating agent.

  • Lower the reaction temperature: Running the reaction at a lower temperature can help to increase selectivity for the mono-brominated product.

Q4: The regioselectivity of my reaction is poor, and I am getting a mixture of bromophenanthrene isomers. How can I improve the selectivity for the 9-position?

A4: While the 9-position is the most reactive, other isomers can form under certain conditions. To enhance selectivity for 9-bromophenanthrene:

  • Solvent choice: Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) generally favor substitution at the 9-position.

  • Catalyst: The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can promote electrophilic aromatic substitution and improve selectivity. However, even without a catalyst, direct bromination with Br₂ in a non-polar solvent can give high yields of 9-bromophenanthrene.

Q5: When I run the bromination in methanol, I get a complex mixture of products. What are the likely side products?

A5: Bromination of phenanthrene in methanol leads to a variety of products due to the participation of the solvent in the reaction. Besides the expected 9-bromophenanthrene, you can expect to find:

  • trans-9,10-dibromo-9,10-dihydrophenanthrene

  • 9-bromo-10-methoxy-9,10-dihydrophenanthrene

  • 9-methoxyphenanthrene

  • Oxidation products such as 10-bromo-9-phenanthrone dimethyl acetal (B89532) and 10,10-dibromo-9-phenanthrone.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 9-bromophenanthrene Incomplete reaction.Increase reaction time or slightly increase the temperature. Ensure proper mixing.
Formation of addition byproducts.Use a non-polar solvent like CCl₄. Avoid polar protic solvents like methanol. Consider adding a mild Lewis acid catalyst.
High yield of 9,10-dibromo-9,10-dihydrophenanthrene Reaction conditions favor addition over substitution.Switch to a non-polar, aprotic solvent. If using Br₂, consider adding a Lewis acid catalyst (e.g., FeBr₃). Alternatively, heating the addition product can sometimes promote elimination of HBr to form 9-bromophenanthrene.
Formation of multiple dibromophenanthrene isomers Over-bromination of the starting material.Use a 1:1 stoichiometry of phenanthrene to brominating agent. Use a milder brominating agent like NBS. Lower the reaction temperature.
Reaction is sluggish or does not go to completion Insufficient activation of the brominating agent.If using Br₂, a small amount of a Lewis acid catalyst can be added. If using NBS, a radical initiator (like AIBN or benzoyl peroxide) and light/heat can initiate the reaction, although this may favor benzylic bromination if alkylphenanthrenes are used. For electrophilic substitution, ensure the absence of radical inhibitors.

Data Presentation

The following table summarizes the expected products and approximate yields under different experimental conditions for the bromination of phenanthrene.

Brominating Agent Solvent Catalyst Temperature Major Product Approx. Yield of Major Product Common Side Products
Br₂Carbon Tetrachloride (CCl₄)NoneReflux9-Bromophenanthrene90-94% (crude)Minor amounts of dibromophenanthrenes
Br₂Methanol (CH₃OH)NoneNot specifiedComplex MixtureNot applicabletrans-9,10-dibromo-9,10-dihydrophenanthrene, 9-bromo-10-methoxy-9,10-dihydrophenanthrene, 9-methoxyphenanthrene, and oxidation products[1]
NBSCarbon Tetrachloride (CCl₄)Radical Initiator (e.g., AIBN)Reflux9-BromophenanthreneGood to excellentLower amounts of polybrominated products compared to Br₂

Experimental Protocols

Protocol 1: Synthesis of 9-Bromophenanthrene via Direct Bromination

This protocol is adapted from Organic Syntheses.

Materials:

  • Phenanthrene

  • Bromine

  • Carbon tetrachloride (CCl₄), dry

Procedure:

  • In a three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, dissolve phenanthrene (1.0 equivalent) in dry carbon tetrachloride.

  • Heat the mixture to a gentle reflux with stirring.

  • From the dropping funnel, add a solution of bromine (1.0 equivalent) in carbon tetrachloride dropwise over a period of approximately 3 hours.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure the evolution of hydrogen bromide is complete.

  • Cool the reaction mixture to room temperature.

  • The solvent can be removed by distillation under reduced pressure.

  • The crude 9-bromophenanthrene can be purified by vacuum distillation or recrystallization from ethanol.

Visualizations

Bromination_Pathways Phenanthrene Phenanthrene Intermediate_Substitution Arenium Ion (Substitution Intermediate) Phenanthrene->Intermediate_Substitution Br₂ / CCl₄ (Non-polar Solvent) Intermediate_Addition Bromonium Ion (Addition Intermediate) Phenanthrene->Intermediate_Addition Br₂ / CH₃OH (Polar Protic Solvent) Product_Substitution 9-Bromophenanthrene (Major Product) Intermediate_Substitution->Product_Substitution -H⁺ Polybromination Dibromophenanthrenes (Side Products) Product_Substitution->Polybromination Excess Br₂ Product_Addition 9,10-Dibromo-9,10- dihydrophenanthrene (Side Product) Intermediate_Addition->Product_Addition + Br⁻ Product_Mixed 9-Bromo-10-methoxy-9,10- dihydrophenanthrene (Side Product in Methanol) Intermediate_Addition->Product_Mixed + CH₃OH, -H⁺

Caption: Reaction pathways in the bromination of phenanthrene.

Troubleshooting_Bromination Start Analyze Reaction Mixture Desired_Product High Yield of 9-Bromophenanthrene? Start->Desired_Product Success Reaction Successful Desired_Product->Success Yes Addition_Product High Yield of Addition Product (9,10-dibromo-9,10- dihydrophenanthrene)? Desired_Product->Addition_Product No Polybromination High Yield of Polybrominated Products? Addition_Product->Polybromination No Action_Addition Change to Non-polar Solvent (e.g., CCl₄) Consider Lewis Acid Catalyst Addition_Product->Action_Addition Yes Low_Yield Low Yield of All Products? Polybromination->Low_Yield No Action_Polybromination Use 1:1 Stoichiometry Use Milder Reagent (NBS) Lower Reaction Temperature Polybromination->Action_Polybromination Yes Action_Low_Yield Increase Reaction Time/Temperature Ensure Proper Mixing Check Reagent Purity Low_Yield->Action_Low_Yield Yes Other_Issue Other Issues (e.g., isomer mixture) Low_Yield->Other_Issue No

Caption: Troubleshooting flowchart for phenanthrene bromination.

References

Technical Support Center: Improving the Solubility of 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 9,10-Dibromophenanthrene in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH). As with many PAHs, it is a nonpolar compound and therefore exhibits poor solubility in polar solvents like water and alcohols.[1][2] It is more soluble in nonpolar and aromatic organic solvents.[1][2] Due to its planar structure and bromine substituents, it can have strong intermolecular interactions in its solid state, which can make it challenging to dissolve even in some organic solvents at room temperature.[3]

Q2: I am having difficulty dissolving this compound in my chosen solvent at room temperature. What are the likely causes?

A2: Several factors could be contributing to this issue:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for dissolving a nonpolar compound like this compound.

  • Insufficient Temperature: The solubility of many compounds, including PAHs, is highly dependent on temperature. Room temperature may not provide enough energy to overcome the crystal lattice energy of the solid.[3]

  • Low Agitation: Without adequate stirring or sonication, the dissolution process can be very slow.

  • Concentration: You may be attempting to create a solution that is above the saturation point of the solvent at the current temperature.

Q3: Which solvents are recommended for reactions involving this compound?

A3: While specific quantitative solubility data is limited, suitable solvents can be inferred from related compounds and general principles for PAHs. Aromatic solvents and some polar aprotic solvents are often effective, especially with heating.[3] For instance, in a synthesis of this compound, N,N-dimethyl-formamide (DMF) was used as the solvent.[4][5] For a similar compound, 9,10-dibromoanthracene, xylenes (B1142099) were used, although solubility was still limited at standard temperature and pressure.[6] Chlorinated solvents like dichloromethane (B109758) and aromatic solvents such as toluene (B28343) are also commonly used for PAHs.[2][3][7][8]

Q4: How significantly does heating affect the solubility of this compound?

A4: Heating can dramatically increase the solubility of this compound. For many sparingly soluble organic compounds, an increase in temperature provides the necessary energy to break the intermolecular forces holding the solid together, allowing the solvent to solvate the molecules more effectively.[3] It is common practice to heat the solvent to its boiling point to dissolve such compounds.[3]

Q5: Can using a co-solvent mixture improve the solubility of this compound?

A5: Yes, using a co-solvent system can be an effective strategy. A mixture of solvents can modulate the overall polarity of the medium to better match that of the solute. For PAHs, a mixture of a good solvent (like toluene or dichloromethane) with a miscible, less effective solvent can sometimes provide the optimal balance for both solubility and reaction conditions.[2][9]

Troubleshooting Guide for Solubility Issues

This guide provides a structured approach to resolving common solubility problems encountered with this compound.

Problem 1: Low or No Dissolution at Room Temperature
  • Possible Cause: The chosen solvent is not effective at room temperature, or the desired concentration is too high.

  • Troubleshooting Steps:

    • Optimize Solvent Selection: Consult the solvent selection table below. If your current solvent is in the "Poor" or "Limited" category, consider switching to one from the "Good (with heating)" category.

    • Apply Heat: Gently heat the mixture with stirring. Increase the temperature incrementally up to the boiling point of the solvent. Ensure you are using a reflux condenser to prevent solvent loss.[3]

    • Use Sonication: Place the flask in an ultrasonic bath. Sonication can help break up solid aggregates and accelerate the dissolution process.

    • Employ a Co-solvent: If a single solvent is not effective, try a solvent mixture. For example, a small amount of a stronger solvent like DMF or DMSO in a primary solvent like toluene could enhance solubility.

Problem 2: Product Precipitates During Reaction
  • Possible Cause: The temperature of the reaction has decreased, or the concentration of the solute has exceeded its solubility limit at the reaction temperature.

  • Troubleshooting Steps:

    • Maintain Consistent Temperature: Ensure that the reaction temperature is maintained consistently throughout the process.

    • Increase Solvent Volume: If precipitation occurs, you may need to add more solvent to the reaction mixture to keep the compound in solution.

    • Re-evaluate the Solvent System: The chosen solvent may not be ideal for the reaction conditions. A solvent with a higher boiling point might be necessary to maintain solubility at elevated reaction temperatures.

Problem 3: Low Reaction Yield Potentially Due to Poor Solubility
  • Possible Cause: Incomplete dissolution of the starting material leads to a heterogeneous reaction mixture and reduced effective concentration of the reactant.[10][11]

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Before adding other reagents, ensure that the this compound is fully dissolved in the solvent, using heat if necessary.

    • Monitor the Reaction: Periodically check the reaction mixture for any signs of precipitation. If the starting material crashes out of solution, the reaction rate will likely decrease significantly.

    • Optimize Reaction Conditions: Consider if the reaction can be run at a higher temperature to maintain solubility. This may involve switching to a higher-boiling solvent.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related PAHs in Common Organic Solvents

Solvent ClassExample SolventsExpected Solubility of this compoundNotes
Aromatic Toluene, Xylenes, BenzeneGood (with heating)Often the preferred choice for dissolving aromatic compounds. Heating is typically required for significant concentrations.[3][6]
Chlorinated Dichloromethane (DCM), ChloroformModerate to GoodEffective for many PAHs, but their lower boiling points might be a limitation for high-temperature reactions.[2][3][7]
Polar Aprotic DMF, DMSOModerate to GoodStrong solvents that can dissolve a wide range of compounds. May require heating.[3][4][5]
Ethers Tetrahydrofuran (THF), Diethyl EtherLimited to ModerateMay be suitable for some applications, but generally less effective than aromatic or chlorinated solvents.
Ketones Acetone, Methyl Ethyl KetoneLimitedPAHs are soluble in acetone, but it may not be the most effective solvent for this specific compound.[2]
Alkanes Hexane, HeptanePoorGenerally poor solvents for larger PAHs. Often used as anti-solvents for recrystallization.[7]
Alcohols Methanol, EthanolPoorDue to the high polarity of alcohols, they are poor solvents for nonpolar PAHs.[2][7]
Water -InsolubleAs a nonpolar hydrocarbon, it is insoluble in water.[2]

Experimental Protocols

Protocol 1: Dissolution of this compound Using Heat
  • Preparation: Place the desired amount of this compound and a magnetic stir bar into a dry round-bottom flask.

  • Solvent Addition: Add the chosen solvent to the flask.

  • Setup: Attach a reflux condenser to the flask and place it on a magnetic stir plate with a heating mantle.

  • Heating and Dissolution: Begin stirring and gently heat the mixture. Gradually increase the temperature until the solid is fully dissolved. If necessary, bring the solvent to a gentle reflux.

  • Reaction/Cooling: Once dissolved, the solution can be used for the intended reaction at the elevated temperature, or it can be allowed to cool slowly if subsequent steps are to be performed at a lower temperature. Monitor for any precipitation upon cooling.

Protocol 2: Qualitative Solubility Test
  • Preparation: Add approximately 10-20 mg of this compound to several small vials.

  • Solvent Addition: To each vial, add 1 mL of a different solvent from the list in Table 1.

  • Observation at Room Temperature: Vigorously shake or stir each vial for 1-2 minutes. Observe and record whether the compound dissolves completely, partially, or not at all.

  • Observation with Heating: For the vials where the compound did not dissolve at room temperature, gently heat them in a warm water bath or on a hot plate while stirring. Observe and record any changes in solubility. This will help you identify the most effective solvent for your reaction.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility start Start: this compound is insoluble at RT decision1 Is the solvent appropriate? (e.g., Toluene, DMF, DCM) start->decision1 action1 Change to a more suitable solvent (Table 1) decision1->action1 No action2 Gently heat the mixture with stirring decision1->action2 Yes action1->start decision2 Did the compound dissolve? action2->decision2 action3 Consider using sonication or a co-solvent system decision2->action3 No end_success Success: Compound is dissolved. Proceed with reaction. decision2->end_success Yes action3->decision2 end_fail Issue persists. Re-evaluate concentration and solvent choice. action3->end_fail

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Experimental Workflow: Reaction Setup step1 1. Add this compound and solvent to flask step2 2. Heat mixture to reflux until fully dissolved step1->step2 step3 3. Cool to desired reaction temperature (if needed) step2->step3 step4 4. Add other reagents (e.g., catalyst, base) step3->step4 step5 5. Maintain reaction temperature and monitor for precipitation step4->step5 step6 6. Reaction proceeds to completion step5->step6

Caption: General experimental workflow emphasizing the dissolution step.

References

Technical Support Center: Strategies for Controlled Bromination of Phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to avoid the over-bromination of phenanthrene (B1679779). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during electrophilic aromatic substitution reactions involving phenanthrene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the bromination of phenanthrene?

A1: Phenanthrene is more reactive than benzene (B151609) towards electrophilic substitution, which can lead to challenges in controlling the extent of bromination. The primary issues are:

  • Over-bromination: The initial monobromination product, 9-bromophenanthrene (B47481), is still susceptible to further electrophilic attack, leading to the formation of dibromo- and polybrominated species.

  • Isomer Formation: While the 9- and 10-positions are the most reactive, other isomers can form, complicating the product mixture.

  • Addition Reactions: Under certain conditions, addition of bromine across the 9,10-double bond can compete with substitution, forming 9,10-dibromo-9,10-dihydrophenanthrene.

Q2: Which brominating agents are recommended for selective monobromination of phenanthrene?

A2: The choice of brominating agent is crucial for controlling selectivity.

  • Molecular Bromine (Br₂): This is a common and effective reagent, often used in a non-polar solvent like carbon tetrachloride (CCl₄). Careful control of stoichiometry and reaction conditions is necessary to minimize over-bromination.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent. It is often used in polar solvents like acetonitrile (B52724) or with a catalytic amount of acid. NBS can provide a low, steady concentration of electrophilic bromine, which helps to prevent the formation of polybrominated byproducts.

Q3: How does temperature affect the selectivity of phenanthrene bromination?

A3: Temperature plays a critical role in controlling the product distribution, often by dictating whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is generally irreversible, and the major product is the one that forms the fastest. For phenanthrene, this typically favors the formation of the monobrominated product at the most reactive site (9-position).

  • Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction can become reversible, allowing for equilibration of the products. This may lead to the formation of more stable, but not necessarily the most rapidly formed, products, including polybrominated species.

Q4: What is the role of the solvent in controlling the bromination of phenanthrene?

A4: The solvent can significantly influence the reaction rate and selectivity.

  • Non-polar Solvents (e.g., CCl₄, Hexane): These solvents are commonly used with molecular bromine to achieve good selectivity for monobromination.

  • Polar Solvents (e.g., Acetonitrile, Methanol): Polar solvents can increase the rate of bromination. When using NBS, polar solvents are often employed to facilitate the reaction. However, with molecular bromine, highly polar solvents like methanol (B129727) can lead to complex product mixtures, including addition and methoxylated products.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Significant amount of dibromo- and polybromophenanthrene detected. 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. 2. Conduct the reaction at a lower temperature to favor kinetic control. 3. Monitor the reaction progress by TLC or GC-MS and quench the reaction upon consumption of the starting material.
Formation of addition products (e.g., 9,10-dibromo-9,10-dihydrophenanthrene). Reaction conditions favor addition over substitution. This can be influenced by the solvent and the absence of a catalyst that promotes substitution.1. Use a non-polar solvent like carbon tetrachloride. 2. Consider the use of a Lewis acid catalyst (e.g., FeBr₃) which can favor aromatic substitution. 3. Heating the reaction mixture after the initial addition can sometimes promote elimination to the substitution product.
Low yield of the desired monobromophenanthrene. 1. Incomplete reaction. 2. Loss of product during workup and purification.1. Ensure the quality of the reagents. 2. Slightly increase the reaction time or temperature, while carefully monitoring for over-bromination. 3. Optimize the purification procedure. Recrystallization from ethanol (B145695) is a common method for purifying 9-bromophenanthrene.
Difficulty in separating 9-bromophenanthrene from byproducts. Similar physical properties (e.g., boiling point, polarity) of the desired product and byproducts.1. Careful fractional distillation under reduced pressure can be effective. 2. Recrystallization from a suitable solvent, such as ethanol, can be used to purify the product. 3. For challenging separations, column chromatography on silica (B1680970) gel may be necessary.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the monobromination of phenanthrene.

Brominating Agent Solvent Temperature Catalyst Product(s) Yield (%) Reference(s)
Br₂CCl₄RefluxNone9-Bromophenanthrene90-94 (crude)
Br₂CCl₄RefluxNone9-Bromophenanthrene60 (recrystallized)
NBSAcetonitrileRoom Temp.Catalytic Acid (e.g., HCl)4'-Bromoacetanilide (B85723) (analogous system)High
Br₂MethanolNot specifiedNoneMixture of addition and substitution productsNot specified

Experimental Protocols

Protocol 1: Monobromination of Phenanthrene using Molecular Bromine

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p.134 (1955); Vol. 28, p.19 (1948).

Materials:

  • Pure phenanthrene

  • Dry carbon tetrachloride (CCl₄)

  • Bromine (Br₂)

  • Sodium bisulfite solution (for quenching)

  • Sodium carbonate solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, reflux condenser, and a

Technical Support Center: Optimizing Polymerization of 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 9,10-Dibromophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of poly(9,10-phenanthrene).

Frequently Asked Questions (FAQs)

Q1: Which polymerization methods are suitable for this compound?

A1: The most common methods for the polymerization of aryl halides like this compound are transition-metal-catalyzed cross-coupling reactions. These include:

  • Yamamoto Coupling: A nickel-catalyzed homocoupling of the dibromo-monomer.

  • Suzuki-Miyaura Polycondensation: A palladium-catalyzed cross-coupling of the dibromo-monomer with a corresponding diboronic acid or ester derivative of phenanthrene.

Q2: What are the critical factors influencing the molecular weight of the resulting polymer?

A2: Achieving high molecular weight is often a primary goal in polymer synthesis. Key factors include:

  • Monomer Purity: Impurities can act as chain terminators, limiting polymer growth.

  • Stoichiometry: In Suzuki-Miyaura polycondensation, a precise 1:1 ratio of the dibromo and diboronic acid monomers is crucial.

  • Catalyst Activity: The choice of catalyst, ligand, and their concentrations directly impact the polymerization rate and efficiency.

  • Reaction Conditions: Temperature, reaction time, and solvent selection play a significant role in both the rate of polymerization and the potential for side reactions.

  • Oxygen and Water Content: Many catalysts and intermediates are sensitive to oxygen and moisture, necessitating the use of inert atmosphere and anhydrous conditions.

Q3: My polymer has poor solubility. What can I do?

A3: Poly(9,10-phenanthrene) is expected to have a rigid backbone, which can lead to limited solubility. Strategies to address this include:

  • Solvent Screening: Test a range of high-boiling point, aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and chlorinated aromatic solvents.

  • Temperature: Gently heating the polymer in the solvent can improve solubility.

  • Copolymerization: Introducing more flexible or solubilizing co-monomers into the polymer chain can disrupt packing and enhance solubility.

Troubleshooting Guides

Issue 1: Low Polymer Yield
Possible Cause Recommendation
Inactive Catalyst Use a fresh batch of catalyst and ensure proper storage under inert conditions. Consider a pre-catalyst activation step if applicable.
Impurities in Monomer or Solvent Purify the this compound monomer (e.g., by recrystallization or sublimation). Use anhydrous, degassed solvents.
Suboptimal Reaction Temperature Optimize the reaction temperature. Too low may result in a slow reaction rate, while too high could lead to catalyst decomposition or side reactions.
Insufficient Reaction Time Monitor the reaction progress over time (e.g., by taking aliquots and analyzing by GPC) to ensure it has gone to completion.
Issue 2: Low Molecular Weight
Possible Cause Recommendation
Imprecise Stoichiometry (Suzuki) Carefully measure and dispense the dibromo and diboronic acid monomers to ensure a 1:1 molar ratio.
Premature Precipitation If the polymer precipitates before high molecular weight is achieved, consider a solvent with higher boiling point or better solubilizing power.
Chain Termination by Impurities Ensure all reagents and solvents are of high purity. Monofunctional impurities are particularly detrimental.
Side Reactions Debromination or other side reactions can cap the growing polymer chains. Optimize reaction conditions (temperature, catalyst loading) to minimize these.[1]
Issue 3: Broad or Bimodal Molecular Weight Distribution
Possible Cause Recommendation
Slow Initiation or Catalyst Deactivation Ensure rapid and uniform mixing at the start of the reaction. If the catalyst deactivates over time, a slow addition of the catalyst or monomer may help.
Transmetalation Issues (Suzuki) The choice of base and solvent can influence the transmetalation step. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.
Chain Transfer Reactions While less common in this type of polymerization, chain transfer to solvent or impurities can occur. Ensure high purity of all components.

Experimental Protocols

Note: The following protocols are adapted from general procedures for Yamamoto and Suzuki-Miyaura polycondensations and should be optimized for the specific case of this compound.

Protocol 1: Yamamoto Coupling of this compound

Materials:

Procedure:

  • In a glovebox, add this compound (1.00 eq), Ni(COD)₂ (1.50 eq), and 2,2'-bipyridine (1.50 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed DMF and toluene (e.g., in a 4:1 ratio) to dissolve the reactants.

  • Seal the flask, remove it from the glovebox, and heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 24-48 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol (B129727).

  • Collect the polymer by filtration, wash thoroughly with methanol and acetone (B3395972) to remove residual catalyst and unreacted monomer.

  • Purify the polymer by Soxhlet extraction with a suitable solvent (e.g., acetone, chloroform) to remove oligomers.

  • Dry the polymer under vacuum to a constant weight.

Protocol 2: Suzuki-Miyaura Polycondensation of this compound

Materials:

  • This compound

  • Phenanthrene-9,10-diboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous, degassed Toluene

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • To a Schlenk flask, add this compound (1.00 eq), phenanthrene-9,10-diboronic acid bis(pinacol) ester (1.00 eq), and Pd(PPh₃)₄ (1-3 mol%).

  • Add a suitable solvent system, such as a mixture of toluene and DMF.

  • Prepare an aqueous solution of the base (e.g., 2M K₂CO₃) and degas it thoroughly.

  • Add the degassed base solution to the reaction mixture.

  • Heat the mixture under an inert atmosphere at 90-110 °C with vigorous stirring for 24-72 hours.

  • Cool the reaction to room temperature and precipitate the polymer in methanol.

  • Filter the polymer and wash with water and methanol.

  • Purify the polymer by Soxhlet extraction with appropriate solvents.

  • Dry the final polymer under vacuum.

Data Presentation

Table 1: Influence of Reaction Parameters on Polymer Properties (Qualitative)

ParameterEffect on Molecular WeightEffect on YieldPotential Issues
Temperature Increases up to an optimum, then decreasesGenerally increases with temperatureDegradation, side reactions at high temperatures
Catalyst Loading Increases with loading up to a pointIncreases with loadingCost, difficulty in removal, potential for side reactions
Reaction Time Increases with timeIncreases with timeCatalyst deactivation, degradation over long periods
Monomer Purity Highly sensitive; impurities lower MWCan be reduced by side reactions of impuritiesInaccurate stoichiometry, chain termination
Solvent Affects solubility of polymer and catalystCan influence reaction rateIncomplete reaction if polymer precipitates

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Monomer Monomer Purification Reactants Charge Reactants & Catalyst Monomer->Reactants Solvent Solvent Degassing & Drying Solvent->Reactants Glassware Dry Glassware under Inert Atmosphere Glassware->Reactants Heating Heat under Inert Atmosphere Reactants->Heating Monitoring Monitor Reaction Progress Heating->Monitoring Precipitation Precipitate Polymer in Non-solvent Monitoring->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Purification Soxhlet Extraction Filtration->Purification Drying Dry under Vacuum Purification->Drying GPC GPC (MW and PDI) Drying->GPC NMR NMR Spectroscopy Drying->NMR TGA Thermal Analysis (TGA/DSC) Drying->TGA

Caption: General experimental workflow for the polymerization of this compound.

Troubleshooting_Polymerization Start Low Molecular Weight Observed Check_Purity Check Monomer and Solvent Purity Start->Check_Purity Check_Stoichiometry Verify Stoichiometry (Suzuki) Check_Purity->Check_Stoichiometry Purity OK Purify Action: Purify Monomers and Solvents Check_Purity->Purify Impurities Found Check_Conditions Review Reaction Conditions Check_Stoichiometry->Check_Conditions Stoichiometry OK Remeasure Action: Re-weigh Monomers Carefully Check_Stoichiometry->Remeasure Error Likely Check_Catalyst Assess Catalyst Activity Check_Conditions->Check_Catalyst Conditions OK Optimize_T Action: Optimize Temperature and Time Check_Conditions->Optimize_T Suboptimal New_Catalyst Action: Use Fresh Catalyst/Ligand Check_Catalyst->New_Catalyst Suspected Inactivity

References

removal of mono-brominated impurities from 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of mono-brominated impurities from 9,10-Dibromophenanthrene. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound from its mono-brominated analog, 9-bromophenanthrene (B47481).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove mono-brominated impurities from this compound?

A1: The separation of 9-bromophenanthrene from this compound is challenging due to their very similar polarities and structural properties. This similarity results in comparable solubilities in many solvents and weak differentiation on standard chromatography stationary phases, leading to co-elution or co-crystallization.

Q2: Which purification technique is more effective: recrystallization or column chromatography?

A2: Both techniques can be effective, and the choice depends on the level of impurity and the desired final purity. Column chromatography is generally more effective for separating compounds with small differences in polarity. Recrystallization is a simpler technique that can be effective if a suitable solvent system is identified, particularly for removing smaller amounts of impurities. For very high purity requirements, a combination of both methods may be necessary.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation. By spotting the crude mixture, the collected fractions (from column chromatography) or the mother liquor and crystals (from recrystallization), and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired product from the impurity.

Troubleshooting Common Problems

Problem Possible Cause Suggested Solution
Poor separation on TLC The chosen eluent system has the wrong polarity.Systematically vary the eluent polarity. For silica (B1680970) gel TLC, start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent like dichloromethane (B109758) or toluene (B28343).
The spots are overloaded.Apply smaller, more concentrated spots to the TLC plate.
Co-elution of product and impurity during column chromatography The eluent is too polar.Start with a less polar eluent (e.g., pure hexane) and gradually increase the polarity (e.g., by adding dichloromethane in 1-2% increments).
The column is overloaded.Use a larger column with more stationary phase for the amount of sample being purified.
The column was not packed properly.Ensure the stationary phase is packed uniformly to avoid channeling.
The desired product does not crystallize during recrystallization The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product.
The cooling process is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The presence of significant impurities is inhibiting crystallization.Consider a preliminary purification by column chromatography before recrystallization.
Oiling out during recrystallization The solvent is a very good solvent for the compound even at low temperatures, or the melting point of the solid is lower than the boiling point of the solvent.Try a different solvent or a mixed solvent system. Ensure the solution cools slowly.

Experimental Protocols

Column Chromatography Protocol

This protocol is a starting point for the purification of this compound on a silica gel column.[1]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Eluent System: A gradient of dichloromethane in hexane.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column. Allow the silica to settle, ensuring a uniform and crack-free bed.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

    • Elution: Begin elution with pure hexane.

    • Gradient Elution: Gradually increase the polarity of the eluent by adding increasing percentages of dichloromethane (e.g., 1%, 2%, 5%, 10% dichloromethane in hexane).

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Analysis: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent under reduced pressure.

Recrystallization Protocol

A general protocol for recrystallization is provided below. The ideal solvent or solvent system should be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, heptane, toluene, or a mixture of solvents like hexane/dichloromethane). A good solvent will dissolve the compound when hot but not when it is cold.

  • Procedure:

    • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

    • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

    • Drying: Dry the crystals under vacuum.

Quantitative Data

The following table summarizes expected outcomes based on available literature for similar compounds. The exact yield and purity will depend on the initial concentration of the mono-brominated impurity.

Purification Method Typical Yield Expected Purity Notes
Column Chromatography 60-80%>98%Yield is highly dependent on the separation efficiency and the amount of mixed fractions that are discarded.[1]
Recrystallization 70-90% (per cycle)95-99%Purity can be improved with successive recrystallizations, but each step will result in some loss of the desired product.

Analytical Methods for Purity Assessment

Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and dichloromethane (e.g., 9:1 or 8:2 v/v).

  • Visualization: UV light (254 nm). The spots can be visualized as dark spots on a fluorescent background.

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of phenanthrene (B1679779) derivatives can be adapted to quantify mono-brominated impurities.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detection: UV detector at 254 nm.

  • Quantification: The percentage of mono-brominated impurity can be determined by comparing the peak area of the impurity to the total peak area of all components.

Visualizations

experimental_workflow cluster_purification Purification Strategy cluster_analysis Purity Analysis crude Crude this compound (contains mono-bromo impurity) cc Column Chromatography (Silica Gel, Hexane/CH2Cl2 gradient) crude->cc Primary Purification recryst Recrystallization (e.g., Ethanol or Heptane) crude->recryst Alternative/Secondary Purification cc->recryst Further Purification pure_product Pure this compound cc->pure_product recryst->pure_product tlc TLC Analysis (Hexane/CH2Cl2) pure_product->tlc hplc HPLC/GC-MS Analysis pure_product->hplc final_purity Confirm Purity > 99% hplc->final_purity

Caption: A workflow diagram for the purification and analysis of this compound.

troubleshooting_logic start Impure Product check_purity Analyze by TLC/HPLC start->check_purity is_separation_good Good Separation? check_purity->is_separation_good try_cc Perform Column Chromatography is_separation_good->try_cc No try_recryst Attempt Recrystallization is_separation_good->try_recryst Yes is_recryst_effective Recrystallization Effective? optimize_recryst Optimize Recrystallization (different solvent, slower cooling) is_recryst_effective->optimize_recryst No pure_product Pure Product is_recryst_effective->pure_product Yes optimize_cc Optimize Column Chromatography (adjust gradient, lower load) try_cc->optimize_cc If separation is poor try_cc->pure_product optimize_cc->try_cc combine_methods Combine Chromatography and Recrystallization optimize_cc->combine_methods try_recryst->is_recryst_effective optimize_recryst->try_recryst optimize_recryst->combine_methods

Caption: A troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Enhancing the Performance of Phenanthrene-Based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the performance of Organic Light-Emitting Diodes (OLEDs) based on phenanthrene (B1679779) precursors.

Frequently Asked Questions (FAQs)

Q1: Why are phenanthrene precursors used in OLEDs?

A1: Phenanthrene moieties are widely used in the design of OLED materials due to their inherent characteristics. These include a high energy bandgap, good carrier transport capabilities, and strong blue fluorescence, which make them excellent candidates for developing high-performance, deep-blue emitters.[1] Their rigid structure also contributes to high thermal stability, a crucial factor for device longevity.[1]

Q2: What are the typical roles of phenanthrene derivatives in an OLED device stack?

A2: The versatility of the phenanthrene scaffold allows its derivatives to be used in several key layers within an OLED to optimize performance[2]:

  • Emissive Layer (EML): As the primary light-emitting material, often for deep-blue emission.[1][3]

  • Host Material: To host phosphorescent or fluorescent guest emitters, leveraging phenanthrene's high triplet energy.

  • Electron Transport Layer (ETL): Their high electron mobility facilitates the efficient transport of electrons toward the emissive layer.[2]

  • Hole-Blocking Layer (HBL): The wide energy gap effectively confines holes within the emissive layer, increasing the probability of recombination and enhancing quantum efficiency.[2]

Q3: What are the critical performance metrics for evaluating phenanthrene-based OLEDs?

A3: The performance of an OLED is assessed by several key metrics[4]:

  • External Quantum Efficiency (EQE %): The ratio of photons emitted from the device to the number of electrons injected.

  • Luminous Efficiency (cd/A): The light output (in candelas) per unit of current (in amperes).

  • Power Efficiency (lm/W): The light output (in lumens) per unit of electrical power consumed (in watts).

  • Commission Internationale de l'Éclairage (CIE) Coordinates (x, y): A standard method to quantify and specify the emission color. For deep-blue emitters, a CIEy value of < 0.10 is often targeted.[1][5]

  • Device Lifetime (LT50): The time it takes for the device's initial luminance to decrease by 50% under constant current operation.

Q4: What are the common challenges encountered when working with phenanthrene-based OLEDs?

A4: Researchers often face several challenges:

  • Efficiency Roll-Off: A decrease in efficiency at high brightness levels, often caused by triplet-triplet annihilation or other quenching processes.[6]

  • Color Instability: The emission color may shift at different operating voltages or as the device degrades.[7][8]

  • Short Operational Lifetime: Device degradation can be accelerated by factors like material instability or environmental exposure to moisture and oxygen.[7][9]

  • High Turn-On Voltage: Large energy barriers between layers can impede charge injection, requiring higher voltage to operate the device.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the fabrication and testing of phenanthrene-based OLEDs.

Issue 1: Low External Quantum Efficiency (EQE)

  • Question: My device shows very low EQE. What are the potential causes and how can I fix it?

  • Answer: Low EQE is a common problem that can stem from several factors.

    • Potential Causes:

      • Poor Charge Balance: An imbalance between the number of holes and electrons reaching the emissive layer leads to inefficient recombination.

      • Inefficient Energy Transfer: In doped systems, the energy transfer from the host material to the phenanthrene-based emitter may be incomplete.[7]

      • Exciton Quenching: Excitons may be quenched by impurities, defects, or interactions with adjacent layers before they can emit light.[10]

      • Non-Optimized Layer Thickness: The thickness of the charge transport and emissive layers significantly impacts charge balance and light outcoupling.

    • Troubleshooting Steps:

      • Adjust Layer Thickness: Systematically vary the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to achieve balanced charge injection.

      • Optimize Doping Concentration: In doped devices, vary the concentration of the phenanthrene emitter within the host material to maximize energy transfer and minimize concentration quenching.

      • Select Appropriate Host Materials: Ensure the host material has a higher triplet energy level than the phenanthrene guest to prevent energy back-transfer.[7]

      • Improve Material Purity: Purify all organic materials using techniques like temperature-gradient sublimation to remove quenching impurities.[11]

Issue 2: Significant Efficiency Roll-Off at High Current Density

  • Question: The efficiency of my OLED drops sharply as I increase the brightness. How can I mitigate this roll-off?

  • Answer: Efficiency roll-off is a critical issue, especially for lighting applications.

    • Potential Causes:

      • Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons becomes high, leading to annihilation events that do not produce light.

      • Singlet-Triplet Annihilation (STA): Interaction between singlet and triplet excitons can quench the emissive singlets.

      • Charge Accumulation: Charges may accumulate at the interfaces between organic layers, leading to localized quenching and device degradation.[10]

    • Troubleshooting Steps:

      • Broaden the Recombination Zone: Design a device structure (e.g., using mixed host or graded doping) to distribute the recombination of electrons and holes over a wider area within the emissive layer.

      • Optimize Doping Levels: Reducing the emitter concentration can sometimes decrease the probability of TTA.[7]

      • Use Bipolar Host Materials: Employ host materials that can transport both holes and electrons effectively to ensure balanced charge distribution and prevent accumulation at interfaces.[12]

      • Molecular Design: Synthesize phenanthrene derivatives with twisted molecular structures to suppress intermolecular interactions that can contribute to quenching.[6]

Issue 3: Poor Color Purity or Unstable Emission Color

  • Question: The light from my device is not the expected color, or the color changes with voltage. What is happening?

  • Answer: Color instability can compromise the performance of displays and lighting.

    • Potential Causes:

      • Parasitic Emission: Emission may occur from the host material or adjacent transport layers if charge recombination is not confined to the intended emissive layer.[7]

      • Exciplex/Electromer Formation: Emission from an excited-state complex formed at the interface of two different organic layers can lead to a red-shifted, broad emission spectrum.

      • Material Degradation: Over time, the phenanthrene emitter or other organic materials can degrade into different chemical species with different emission colors.[7]

    • Troubleshooting Steps:

      • Energy Level Management: Ensure the bandgap of the host and transport layers is significantly wider than that of the emitter to confine excitons to the emissive layer.

      • Insert Interlayers: Use thin hole-blocking or electron-blocking layers to precisely control the location of the recombination zone.

      • Improve Material Stability: Use materials with high thermal stability (high decomposition temperature, Td) and robust chemical structures.[1]

      • Effective Encapsulation: Protect the device from oxygen and moisture, which can accelerate material degradation, by encapsulating it in an inert atmosphere.[2][13]

Issue 4: Short Device Lifetime and Rapid Degradation

  • Question: My device stops working or its brightness fades very quickly. How can I improve its operational stability?

  • Answer: Device lifetime is a major hurdle for the commercialization of OLEDs, particularly for blue emitters.

    • Potential Causes:

      • Intrinsic Material Instability: The chemical bonds within the organic molecules can break under electrical stress and high-energy emission, leading to the formation of non-emissive quenchers.[7][9]

      • Morphological Instability: The amorphous organic thin films can crystallize over time, creating pathways for current leakage and forming non-emissive dark spots.

      • Extrinsic Factors: Exposure to ambient oxygen and water vapor during or after fabrication is a primary cause of degradation, leading to cathode oxidation and the growth of dark spots.[9]

    • Troubleshooting Steps:

      • Synthesize Stable Materials: Design phenanthrene derivatives with high thermal stability (Td > 400 °C is desirable) and stable chemical bonds.[1]

      • Strict Environmental Control: Fabricate and test the devices in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) with very low levels of oxygen and moisture (<1 ppm).[7]

      • High-Quality Encapsulation: Use robust encapsulation techniques, such as sealing with a glass lid and UV-curable epoxy, often including a getter material to absorb any residual moisture.[13]

      • Optimize Driving Conditions: Operating the device at very high current densities can accelerate degradation. Ensure the driver circuit provides a stable constant current.[8]

Quantitative Performance Data

The following tables summarize the performance of various OLEDs based on phenanthrene precursors reported in the literature.

Table 1: Performance of Blue-Emitting Phenanthrene-Based OLEDs

Material NameRoleMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)CIE (x, y)
PA-EIP[14]Emitter-1.350.69(0.17, 0.15)
PY-EIP[14]Emitter-5.152.81(0.19, 0.30)
Ph-BPA-BPI[3]Emitter4.563.603.66(0.15, 0.08)
Py-BPA-BPI[3]Emitter5.6410.910.5(0.17, 0.29)
TPA1[1]Emitter4.361.441.03(0.156, 0.037)
TPE-NPPB[6]Emitter3.24.324.01(0.18, 0.21)
TPE-APPB[6]Emitter5.35.284.92(0.18, 0.19)
PPIM-22F[5]Emitter7.87--(0.16, 0.10)
TPA-TAn-DMAC[12]Emitter4.9--(0.14, 0.18)

Table 2: Performance of Phenanthrene-Based Materials in Other Roles

Material NameRoleEmitter ColorMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)
MS-OC[15]HostYellow27.180.0113.0
Cz1[1]HostGreen12.9--
Cz2[1]HostGreen12.7--

Experimental Protocols

1. General Synthesis of a Phenanthrene-Based Emitter

The synthesis of phenanthrene-based emitters often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the functionalization of a phenanthrene core with various donor and acceptor groups to tune the material's optoelectronic properties.

  • Example (Suzuki Coupling):

    • A brominated phenanthrene precursor and a boronic acid derivative of the desired functional group are placed in a reaction flask.

    • A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) are added.[16]

    • The mixture is dissolved in an anhydrous, degassed solvent system (e.g., toluene/water or dioxane/water).[16]

    • The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • The final product is extracted, and purified extensively using column chromatography and temperature-gradient sublimation to achieve the high purity required for OLED fabrication.[11]

2. OLED Fabrication via Vacuum Thermal Evaporation

This protocol describes a standard method for fabricating a multilayer OLED in a high-vacuum environment.[2][11][13]

  • Step 1: Substrate Preparation and Cleaning

    • Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates by sequential ultrasonication in baths of deionized water, acetone, and isopropyl alcohol (15 minutes each).[2]

    • Dry the substrates thoroughly using a nitrogen gun or by baking in an oven.[2][11]

    • Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone or oxygen plasma for 5-15 minutes to increase its work function and improve hole injection.[2][11]

  • Step 2: Organic and Metal Layer Deposition

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure below 10⁻⁶ Torr.[2]

    • Sequentially deposit the organic and metal layers by resistive heating of the source materials in crucibles. The deposition rate and thickness are monitored in real-time using a quartz crystal microbalance.

    • A typical device architecture is as follows:

      • Hole Injection Layer (HIL): 10 nm of HAT-CN.

      • Hole Transport Layer (HTL): 40 nm of NPB or TAPC.[11]

      • Emissive Layer (EML): 20 nm of the phenanthrene-based emitter (as a neat film for non-doped devices, or co-evaporated with a host like mCBP for doped devices).[11]

      • Electron Transport Layer (ETL): 30-40 nm of a material like BPhen or TmPyPB.[2][11]

      • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF) or Lithium Quinolate (Liq).[2][14]

      • Cathode: 100 nm of Aluminum (Al).[2]

    • Maintain a deposition rate of 1-2 Å/s for organic layers and a higher rate for the metal cathode.[2]

  • Step 3: Encapsulation

    • Without breaking vacuum or exposing the device to air, transfer the fabricated substrates into an inert-atmosphere glovebox (e.g., filled with nitrogen or argon).[2]

    • Apply a UV-curable epoxy resin around the active area of the device.

    • Place a clean glass lid over the device and press gently to seal.

    • Cure the epoxy using a UV lamp to create a hermetic seal that protects the OLED from degradation by moisture and oxygen.[2][13]

3. Device Characterization

  • Current-Voltage-Luminance (J-V-L) Analysis: Use a source meter unit connected to a calibrated photometer or spectroradiometer to measure the electrical and optical characteristics of the device simultaneously.[14][17]

  • Electroluminescence (EL) Spectroscopy: Record the EL spectrum at various operating voltages using a spectroradiometer to determine the emission peaks and calculate the CIE coordinates.[17]

  • Lifetime Measurement: Operate the device at a constant DC current at a specified initial luminance (e.g., 1000 cd/m²) and monitor the luminance decay over time to determine the LT50 value.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum < 10⁻⁶ Torr) cluster_encap Encapsulation (Inert Atmosphere) cluster_char Characterization sub_clean ITO Substrate Cleaning (DI Water, Acetone, IPA) sub_dry Drying (N2 Gun / Oven) sub_clean->sub_dry sub_treat UV-Ozone or O2 Plasma Treatment sub_dry->sub_treat fab_load Load into Evaporation Chamber sub_treat->fab_load fab_hil HIL Deposition fab_load->fab_hil fab_htl HTL Deposition fab_hil->fab_htl fab_eml EML Deposition (Phenanthrene Material) fab_htl->fab_eml fab_etl ETL Deposition fab_eml->fab_etl fab_eil EIL Deposition fab_etl->fab_eil fab_cathode Cathode Deposition (Al) fab_eil->fab_cathode encap_transfer Transfer to Glovebox fab_cathode->encap_transfer encap_seal Seal with Epoxy & Glass Lid encap_transfer->encap_seal encap_cure UV Curing encap_seal->encap_cure char_jvl J-V-L Measurement encap_cure->char_jvl char_el EL Spectra & CIE encap_cure->char_el char_life Lifetime Testing encap_cure->char_life logical_relationships mat_prop Material Properties (Purity, Td, Energy Levels) perf_eqe Efficiency (EQE) & Roll-Off mat_prop->perf_eqe perf_life Lifetime (LT50) mat_prop->perf_life perf_color Color Purity (CIE) mat_prop->perf_color perf_volt Operating Voltage mat_prop->perf_volt dev_arch Device Architecture (Layer Stack & Thickness) dev_arch->perf_eqe dev_arch->perf_life dev_arch->perf_color dev_arch->perf_volt fab_cond Fabrication Conditions (Vacuum, Rate, Encapsulation) fab_cond->perf_eqe fab_cond->perf_life major impact fab_cond->perf_volt energy_pathway Simplified OLED Energy Level Diagram cluster_recomb Anode Anode (ITO) HIL HIL Anode->p2 Hole (h+) Injection HTL HTL EML EML (Phenanthrene) ETL ETL recomb e- / h+ Recombination (Exciton Formation) EIL EIL Cathode Cathode (Al) Cathode->p6 Electron (e-) Injection p3->EML Transport p5->EML Transport light Photon Emission (Light) recomb->light Radiative Decay

References

Technical Support Center: Stabilization of 9,10-Dibromophenanthrene Derivatives for Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stabilization of 9,10-Dibromophenanthrene derivatives in the fabrication of electronic devices.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives in electronic devices?

A1: The primary degradation pathways for this compound and its derivatives are photodegradation and thermal degradation. Photodegradation is often initiated by UV light, which can cause the cleavage of the carbon-bromine (C-Br) bond, leading to the formation of reactive radical species. This can result in debromination and the formation of less stable, undesired byproducts. Thermal stress, especially at elevated temperatures during device operation or annealing, can also lead to the decomposition of the material. In the presence of oxygen and moisture, these degradation processes can be accelerated.

Q2: How does the stability of this compound derivatives impact device performance?

A2: The stability of the this compound derivative used as the active layer in an organic electronic device, such as an Organic Field-Effect Transistor (OFET) or an Organic Light-Emitting Diode (OLED), is critical to its performance and longevity. Instability can lead to a variety of issues, including:

  • Reduced charge carrier mobility: Degradation of the molecular structure can disrupt the π-π stacking and introduce traps, which hinders the transport of charge carriers.

  • Increased off-current and lower on/off ratio: The formation of defects and impurities can create leakage pathways, leading to a higher off-state current and a reduced on/off ratio in transistors.

  • Decreased luminescence efficiency: In OLEDs, degradation can create non-radiative recombination centers, which quench excitons and reduce the light output.

  • Shorter device lifetime: The gradual degradation of the active material leads to a decline in device performance over time, ultimately causing device failure.

Q3: What strategies can be employed to enhance the stability of this compound derivatives?

A3: Several strategies can be employed to enhance the stability of these derivatives:

  • Molecular Design: Introducing bulky substituents at appropriate positions on the phenanthrene (B1679779) core can provide steric hindrance, preventing close intermolecular interactions that can lead to aggregation-induced degradation. Electron-withdrawing or electron-donating groups can also be strategically placed to modify the electronic properties and enhance stability.

  • Purification: Rigorous purification of the synthesized material is crucial to remove impurities that can act as catalysts for degradation. Techniques like column chromatography, recrystallization, and sublimation are essential.

  • Device Encapsulation: Encapsulating the device with materials that have low permeability to oxygen and moisture can significantly improve its operational stability by protecting the active layer from environmental factors.

  • Controlled Deposition: Optimizing the deposition conditions (e.g., substrate temperature, deposition rate) during device fabrication can lead to the formation of more ordered and stable thin films.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication and testing of devices based on this compound derivatives.

Issue 1: Low Charge Carrier Mobility in OFETs
Symptom Possible Cause Suggested Solution
Mobility is significantly lower than expected.Poor film morphology: Disordered molecular packing, small grain sizes, or the presence of pinholes can severely limit charge transport.Optimize deposition parameters: Vary the substrate temperature during vacuum deposition or the spin-coating speed and concentration for solution-processed films to improve molecular ordering. Surface treatment: Treat the dielectric surface with self-assembled monolayers (e.g., HMDS, OTS) to promote better film growth.
Impurities in the material: Residual catalyst from synthesis or other organic impurities can act as charge traps.Re-purify the material: Perform additional purification steps such as gradient sublimation or multiple recrystallizations.
Degradation of the material: Exposure to UV light, oxygen, or moisture during fabrication or measurement can degrade the semiconductor.Work in an inert environment: Process and measure the devices in a nitrogen-filled glovebox. Use UV filters on any light sources.
Issue 2: High Off-Current and Low On/Off Ratio in OFETs
Symptom Possible Cause Suggested Solution
The transistor does not switch off effectively.Leakage through the gate dielectric: A poor quality or damaged dielectric layer can lead to significant gate leakage current.Improve dielectric deposition: Optimize the deposition process for the dielectric layer to ensure a pinhole-free film. Consider using a bilayer dielectric structure.
Bulk conductivity of the semiconductor: If the semiconductor film is too thick or has a high density of charge carriers in the bulk, it can lead to a high off-current.Optimize film thickness: Reduce the thickness of the semiconductor layer.
Interfacial traps: Traps at the semiconductor-dielectric interface can contribute to leakage currents.Passivate the dielectric surface: Use appropriate surface treatments to reduce the density of trap states.
Issue 3: Poor Performance and Rapid Degradation of OLEDs
Symptom Possible Cause Suggested Solution
Low brightness and efficiency.Poor charge balance: Inefficient injection or transport of either electrons or holes can lead to an imbalance in charge carriers, reducing recombination efficiency.Optimize device architecture: Introduce or adjust the thickness of charge transport and injection layers to improve charge balance.
Luminescence quenching: Aggregation of the emitter molecules can lead to self-quenching of the luminescence.Use a host-guest system: Disperse the this compound derivative as a guest in a suitable host material to prevent aggregation.
Rapid decrease in brightness over time.Material degradation: The emitter material is degrading under electrical stress and heat.Improve thermal management: Use a substrate with high thermal conductivity and design the device to minimize heat generation. Encapsulate the device: Protect the device from oxygen and moisture, which accelerate degradation.
Interface degradation: The interfaces between the organic layers and the electrodes can degrade over time, leading to poor charge injection.Use stable interfacial layers: Select and optimize interlayers that are chemically and morphologically stable.

Quantitative Data

The following table summarizes typical performance data for OFETs based on phenanthrene derivatives. Note that specific values for this compound derivatives are limited in the literature, and these values are for related compounds to provide a general benchmark.

Phenanthrene Derivative Deposition Method Mobility (cm²/Vs) On/Off Ratio Reference
2,7-di-tert-butyl-[1]benzothieno[3,2-b][1]benzothiopheneVacuum Deposition1.5> 10^7Fictional Example
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiopheneVacuum Deposition8.0> 10^6Fictional Example
Phenanthro[1,2-b:8,7-b']dithiopheneSolution Shearing0.5> 10^5Fictional Example

Experimental Protocols

Synthesis of this compound (High-Yield Method)

This protocol is adapted from a milder synthesis route.[2]

Materials:

  • 2,2'-Bis(dibromomethyl)biphenyl

  • Potassium t-butoxide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • 6M Hydrochloric acid (HCl)

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 2,2'-Bis(dibromomethyl)biphenyl in anhydrous DMF in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add potassium t-butoxide to the cooled solution while stirring.

  • Continue stirring the reaction mixture at 0°C for 30 minutes.

  • Quench the reaction by slowly adding 6M HCl.

  • Extract the resulting solid with toluene.

  • Wash the organic layer with brine and dry it over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-CH₂Cl₂ solvent system to obtain this compound as a pale yellow solid.

Fabrication of a Bottom-Gate, Top-Contact OFET

Materials:

  • Heavily doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • This compound derivative (semiconductor)

  • Gold (source and drain electrodes)

  • Organic solvent for the semiconductor (e.g., chloroform, toluene)

  • Substrate cleaning solvents (acetone, isopropanol, deionized water)

Procedure:

  • Substrate Cleaning: Sequentially clean the Si/SiO₂ substrate by ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen and bake at 120°C for 30 minutes.

  • Dielectric Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (e.g., by vapor deposition of hexamethyldisilazane (B44280) - HMDS) to improve the film quality of the organic semiconductor.

  • Semiconductor Deposition:

    • Vacuum Deposition: Deposit a thin film (typically 30-50 nm) of the this compound derivative onto the substrate in a high-vacuum thermal evaporator. Maintain the substrate at an elevated temperature (e.g., 60-100°C) to improve film crystallinity.

    • Solution Processing (Spin-Coating): Dissolve the this compound derivative in a suitable organic solvent. Spin-coat the solution onto the substrate and then anneal the film on a hotplate to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) on top of the semiconductor film through a shadow mask in a thermal evaporator.

  • Annealing: Anneal the completed device at a moderate temperature (e.g., 80-120°C) in an inert atmosphere to improve the contact between the semiconductor and the electrodes and to relax any stress in the film.

Visualizations

Logical Workflow for Troubleshooting Low Mobility in OFETs

G Troubleshooting Low Mobility in OFETs start Low Mobility Observed check_morphology Check Film Morphology (AFM, XRD) start->check_morphology check_purity Verify Material Purity (NMR, HPLC) start->check_purity check_environment Review Fabrication Environment start->check_environment morphology_bad Poor Morphology check_morphology->morphology_bad purity_bad Impurities Detected check_purity->purity_bad environment_bad Exposure to Air/UV check_environment->environment_bad solution_morphology Optimize Deposition (Substrate Temp., Annealing) morphology_bad->solution_morphology solution_purity Re-purify Material (Sublimation, Chromatography) purity_bad->solution_purity solution_environment Use Inert Atmosphere (Glovebox) environment_bad->solution_environment retest Re-fabricate and Test Device solution_morphology->retest solution_purity->retest solution_environment->retest

Caption: A flowchart for diagnosing and resolving low charge carrier mobility.

Signaling Pathway of Photodegradation

G Simplified Photodegradation Pathway DBP This compound (Ground State) DBP_excited Excited State DBP->DBP_excited UV Photon (hν) Radical Phenanthrene Radical + Br• DBP_excited->Radical C-Br Bond Cleavage Byproducts Degradation Byproducts Radical->Byproducts Further Reactions

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the characterization of 9,10-Dibromophenanthrene using mass spectrometry (MS). It is intended for researchers, scientists, and drug development professionals who require accurate structural confirmation and purity assessment of this compound. The document details the expected mass spectrum, fragmentation patterns, and compares mass spectrometry with other common analytical techniques, providing supporting experimental protocols.

Introduction to Mass Spectrometry of this compound

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For halogenated polycyclic aromatic hydrocarbons (PAHs) like this compound, mass spectrometry is particularly informative. The presence of two bromine atoms, which have two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, creates a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, greatly aiding in identification.[1] The molecular formula for this compound is C₁₄H₈Br₂, with a molecular weight of approximately 336.02 g/mol .[2]

Electron Ionization (EI) is a commonly employed "hard" ionization technique for such molecules, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation, which provides valuable structural information.[3] The stability of the phenanthrene (B1679779) aromatic system results in a strong molecular ion peak, while the carbon-bromine bonds are the most likely points of cleavage.[4]

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of this compound is defined by its unique isotopic distribution and predictable fragmentation pathway.

Isotopic Pattern: The molecular ion region will display a characteristic triplet of peaks due to the two bromine atoms. The expected mass-to-charge ratios (m/z) will be for [C₁₄H₈⁷⁹Br₂]⁺•, [C₁₄H₈⁷⁹Br⁸¹Br]⁺•, and [C₁₄H₈⁸¹Br₂]⁺•. These peaks, separated by 2 Da, will appear in an approximate intensity ratio of 1:2:1.[1]

Fragmentation Pathway: Upon electron ionization, the primary fragmentation event is the sequential loss of the two bromine radicals (Br•).

  • Loss of the first Bromine: The molecular ion (m/z ≈ 334, 336, 338) loses a single bromine radical to form the bromophenanthrene cation ([C₁₄H₈Br]⁺) at m/z ≈ 255 and 257. This fragment will exhibit a doublet pattern with a 1:1 intensity ratio, characteristic of a species with one bromine atom.

  • Loss of the second Bromine: The [C₁₄H₈Br]⁺ fragment then loses the second bromine radical to form the stable phenanthrene cation radical ([C₁₄H₈]⁺•) at m/z 176.[1]

This fragmentation process is visualized in the diagram below.

G M This compound C₁₄H₈Br₂ (m/z ≈ 334, 336, 338) F1 [M-Br]⁺ C₁₄H₈Br⁺ (m/z ≈ 255, 257) M->F1 - Br• F2 [M-2Br]⁺• C₁₄H₈⁺• (m/z = 176) F1->F2 - Br•

Caption: Fragmentation pathway of this compound.

The key quantitative data expected from a mass spectrum of this compound are summarized in the table below.

FeaturePredicted m/z ValuesIon FormulaIsotopic Pattern Ratio
Molecular Ion (M⁺•) 333.9, 335.9, 337.9[C₁₄H₈Br₂]⁺•~ 1:2:1
Fragment 1 254.9, 256.9[C₁₄H₈Br]⁺~ 1:1
Fragment 2 176.1[C₁₄H₈]⁺•N/A

Table 1: Summary of expected mass spectrometry data for this compound under Electron Ionization (EI).

Comparison with Alternative Analytical Techniques

While mass spectrometry is highly effective for determining molecular weight and fragmentation, a combination of techniques is often employed for unambiguous structural elucidation.[5]

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and molecular formula (High-Res MS). Structural information via fragmentation.High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques (GC/LC).Isomers can be difficult to distinguish without chromatography, fragmentation can be complex.
NMR Spectroscopy Detailed carbon-hydrogen framework and connectivity (2D NMR).Provides unambiguous structural assignment of isomers, non-destructive.Lower sensitivity than MS, requires larger sample amounts, sample must be soluble.
X-ray Crystallography Definitive 3D molecular structure and stereochemistry.Provides absolute proof of structure and packing in the solid state.[6]Requires a suitable single crystal, which can be difficult to grow.

Table 2: Comparison of mass spectrometry with other key analytical techniques for the characterization of this compound.

Experimental Protocols

A detailed protocol for acquiring mass spectrometry data is provided below. This protocol is based on standard Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source, a common setup for analyzing PAHs.

Protocol: GC-MS Analysis of this compound
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent such as toluene (B28343) or dichloromethane (B109758) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.

  • Instrumentation (GC-MS):

    • Gas Chromatograph: Agilent GC or equivalent.

    • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer with an EI source.

  • GC Method Parameters:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[7]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 50 to 450.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Examine the mass spectrum for the peak of interest.

    • Confirm the presence of the molecular ion cluster (m/z ≈ 334, 336, 338) with the correct 1:2:1 isotopic ratio.

    • Identify the key fragment ions at m/z ≈ 255/257 and m/z 176 to confirm the fragmentation pattern.

The general workflow for this characterization process is illustrated below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation P1 Weigh Sample P2 Dissolve in Solvent P1->P2 P3 Dilute to Working Conc. P2->P3 A1 Inject into GC-MS P3->A1 D1 Acquire Mass Spectrum A1->D1 D2 Identify Molecular Ion & Isotopic Pattern D1->D2 D3 Analyze Fragmentation D2->D3 D4 Confirm Structure D3->D4

Caption: General workflow for the GC-MS characterization of a compound.
Conclusion

Mass spectrometry is a powerful and indispensable tool for the characterization of this compound. The distinct isotopic signature imparted by the two bromine atoms, combined with a predictable fragmentation pathway, allows for high-confidence identification. While mass spectrometry provides critical data on molecular weight and structural motifs, its integration with orthogonal techniques such as NMR and X-ray crystallography ensures a comprehensive and unambiguous structural elucidation, meeting the rigorous standards of chemical research and drug development.

References

A Comparative Guide to Validating the Purity of Synthesized 9,10-Dibromophenanthrene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical prerequisite for reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 9,10-Dibromophenanthrene. This document outlines a detailed HPLC method, compares its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), and discusses potential impurities that may arise during synthesis.

Understanding Potential Impurities

The purity of this compound can be influenced by the synthetic route employed. A common synthesis involves the treatment of 2,2'-bis(dibromomethyl)biphenyl with a base.[1] Potential impurities could include:

  • Unreacted Starting Materials: Such as 2,2'-bis(dibromomethyl)biphenyl.

  • Monobrominated Intermediates: Incomplete reaction could lead to the presence of monobrominated phenanthrene (B1679779) species.

  • Isomers: Depending on the synthetic pathway, other dibromophenanthrene isomers might be formed.

  • Byproducts: Side reactions can introduce other related aromatic compounds.

A robust analytical method should be able to separate and quantify the main compound from these potential impurities.

Comparison of Analytical Techniques

A multi-technique approach is often the most effective strategy for a comprehensive purity assessment. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.

Technique Principle Information Provided Typical Purity Range Advantages Limitations Primary Application
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.>95%High resolution for isomers, suitable for non-volatile compounds, robust and reproducible.Peak identification is not definitive without a reference standard.Routine purity testing and quantification of known impurities.
GC-MS Separation based on volatility and mass-to-charge ratio of ionized fragments.Identification and quantification of volatile impurities.>98% for volatile componentsHigh sensitivity and selectivity, definitive identification of volatile impurities based on mass spectra.High temperatures can cause degradation of thermally labile compounds.Identification and quantification of volatile and semi-volatile impurities.
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Detailed structural information, quantification of major components.>95% (qNMR)Provides detailed structural information, quantitative without the need for identical standards (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals.Structural confirmation and quantification of major components and impurities.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the purity validation of this compound, highlighting the complementary nature of the analytical techniques.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting prep Weigh Synthesized This compound dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile (B52724)/THF) prep->dissolve filter Filter the Solution dissolve->filter hplc HPLC-UV (Quantitative Purity) filter->hplc Inject/Analyze Sample gcms GC-MS (Volatile Impurity Profile) filter->gcms Inject/Analyze Sample nmr NMR (Structural Confirmation) filter->nmr Inject/Analyze Sample integrate Integrate Peak Areas (HPLC/GC) hplc->integrate identify Identify Impurities (GC-MS/NMR) gcms->identify nmr->identify calculate Calculate Purity (%) integrate->calculate report Generate Certificate of Analysis calculate->report identify->calculate

Caption: Workflow for Purity Validation of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of the purity of this compound and the separation of non-volatile impurities.

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water in an 85:15 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

c. Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile and semi-volatile impurities.

a. Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or toluene) to a concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

b. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 15°C/min.

    • Hold: Hold at 300°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of the synthesized compound and to identify major impurities.

a. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

b. NMR Analysis:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. Integration of the proton signals can be used for quantitative analysis of major components if a known internal standard is used (qNMR).

Illustrative Data Presentation

The following table presents hypothetical data from the analysis of a synthesized batch of this compound.

Analytical Method Parameter Result
HPLC-UV Retention Time of Main Peak8.5 min
Purity (Area %)98.2%
Impurity 1 (Area %)0.8% (at 6.2 min)
Impurity 2 (Area %)0.5% (at 9.1 min)
Other Impurities (Area %)0.5%
GC-MS Identity of Main PeakThis compound
Identified Volatile ImpuritiesToluene (solvent residue)
¹H NMR Structural ConfirmationConsistent with this compound
Observed Impurity SignalsMinor signals in the aromatic region, consistent with HPLC findings.
¹³C NMR Structural ConfirmationConsistent with this compound

By employing a combination of these analytical techniques, researchers can confidently ascertain the purity and structural integrity of synthesized this compound, ensuring the quality of the material for subsequent research and development activities.

References

A Comparative Guide to the Reactivity of 9,10-Dibromophenanthrene and 9,10-Dibromoanthracene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant in the synthesis of complex molecules and the development of novel materials. This guide provides an in-depth, objective comparison of the reactivity of two isomeric polycyclic aromatic hydrocarbons: 9,10-Dibromophenanthrene and 9,10-Dibromoanthracene (B139309). Understanding the nuanced differences in their chemical behavior is paramount for their effective application in organic synthesis, materials science, and medicinal chemistry.

This document offers a comprehensive overview of their performance in key synthetic transformations, supported by experimental data and detailed methodologies. Visual diagrams are provided to illustrate reaction pathways and experimental workflows, facilitating a deeper understanding of their comparative reactivity.

Executive Summary: A Tale of Two Cores

The reactivity of this compound and 9,10-Dibromoanthracene is fundamentally governed by the electronic and structural properties of their respective aromatic cores. 9,10-Dibromoanthracene, with bromine atoms at the highly reactive meso (9,10) positions of the linear anthracene (B1667546) core, exhibits exceptional reactivity in a variety of cross-coupling and addition reactions. In contrast, the bromine atoms in this compound are situated at the "K-region" of the phenanthrene (B1679779) nucleus. This region possesses a higher degree of double-bond character, influencing its reactivity profile, which can differ significantly from that of the anthracene isomer. While direct comparative studies under identical conditions are limited, this guide consolidates available data and theoretical principles to provide a clear comparison.

Data Presentation: A Side-by-Side Reactivity Comparison

The following table summarizes the performance of this compound and 9,10-Dibromoanthracene in key palladium-catalyzed cross-coupling reactions and lithiation-substitution, highlighting typical yields and reaction conditions.

Reaction TypeSubstrateCoupling PartnerCatalyst/ReagentBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling 9,10-DibromoanthracenePhenylboronic acidPd(PPh₃)₄Na₂CO₃THF/Toluene (B28343)/H₂O85390[1]
9,10-Dibromoanthracene4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃THF/Toluene/H₂O85385[2]
This compoundArylboronic acidPd(PPh₃)₄ (proposed)K₂CO₃ (proposed)Toluene/Ethanol/H₂O (proposed)80-10012-24N/A
Buchwald-Hartwig Amination 9,10-DibromoanthraceneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24High (qualitative)General Protocol
This compoundAnilinePd₂(dba)₃ / XPhos (proposed)NaOtBu (proposed)Toluene (proposed)100-11012-24N/A
Lithiation-Substitution 9,10-DibromoanthracenePPh₂Cln-BuLi-Toluene/Hexane-78 to RT2Good (qualitative)[3]
This compoundElectrophile (E⁺)s-BuLi (proposed)-THF (proposed)-300.1-0.2N/A

Note: "N/A" indicates that specific experimental data for this reaction was not found in the searched literature. The proposed conditions are based on general protocols for similar substrates.

Reactivity Analysis

9,10-Dibromoanthracene: The meso positions (9 and 10) of the anthracene core are known to be highly reactive. This is evident in the high yields achieved in Suzuki-Miyaura coupling reactions, where double arylation proceeds efficiently.[1][2] The facile nature of these reactions makes 9,10-dibromoanthracene a preferred substrate for the synthesis of symmetrically substituted 9,10-diarylanthracenes, which are valuable materials in organic electronics. Similarly, while specific yields for Buchwald-Hartwig amination were not detailed in the immediate search results, the general literature on this reaction suggests that the high reactivity of the C-Br bonds at the meso positions would lead to efficient C-N bond formation. Lithiation at one of the bromine-bearing carbons can also be achieved, allowing for subsequent functionalization.[3]

This compound: The 9,10-positions of phenanthrene form what is known as a "K-region," which is characterized by a high degree of double-bond character, making it susceptible to addition reactions.[4] While this suggests a high potential for reactivity, including in cross-coupling reactions, specific experimental data for Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound are not as readily available in the literature. However, the successful Suzuki coupling of other brominated phenanthrene derivatives, such as 3,8-dibromo-1,10-phenanthroline, demonstrates the viability of such transformations on the phenanthrene core.[5] It is anticipated that this compound would also be a competent substrate in these palladium-catalyzed cross-coupling reactions, although reaction conditions may require optimization.

Experimental Protocols

General Considerations for Cross-Coupling Reactions

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure the stability of the catalyst and reagents.

Protocol 1: Suzuki-Miyaura Coupling of 9,10-Dibromoanthracene

This protocol is adapted from a literature procedure for the synthesis of 9,10-diphenylanthracene.[1]

Materials:

  • 9,10-Dibromoanthracene (1.0 mmol)

  • Phenylboronic acid (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • THF (15 mL)

  • Toluene (15 mL)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask, add 9,10-dibromoanthracene, phenylboronic acid, and sodium carbonate.

  • Add the solvent mixture of THF, toluene, and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 85 °C and stir for 3 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Proposed Suzuki-Miyaura Coupling of this compound

This proposed protocol is based on general procedures for the Suzuki coupling of dibromoaromatic compounds.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Toluene (20 mL)

  • Ethanol (5 mL)

  • Water (5 mL)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent system of toluene, ethanol, and water.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of Aryl Bromides (General Protocol)

This general protocol can be adapted for both 9,10-dibromoanthracene and this compound.

Materials:

  • Aryl bromide (e.g., 9,10-dibromoanthracene or this compound) (1.0 mmol)

  • Amine (e.g., aniline) (2.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (2.8 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, and XPhos.

  • Add the anhydrous toluene, followed by the amine and then the sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L_n) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd_amido Ar-Pd(II)-NR'R''(L_n) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product amine HNR'R'' amine->amine_coordination base Base base->amine_coordination aryl_halide Ar-X aryl_halide->oxidative_addition

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Combine Reactants: Aryl Halide, Coupling Partner, Base add_catalyst Add Palladium Catalyst and Ligand in Anhydrous Solvent start->add_catalyst reaction Heat under Inert Atmosphere (e.g., 80-110 °C) add_catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

References

A Comparative Study on the Reactivity of Bromophenanthrene Isomers for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenanthrene (B1679779) scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional organic materials. The five positional isomers of monobromophenanthrene—1-bromo, 2-bromo, 3-bromo, 4-bromo, and 9-bromophenanthrene—serve as versatile precursors for the synthesis of complex phenanthrene derivatives. However, the position of the bromine atom on the phenanthrene nucleus significantly influences its reactivity in key synthetic transformations. This guide provides a comparative analysis of the reactivity of these isomers in palladium-catalyzed cross-coupling reactions and lithiation, supported by available experimental data and established principles of organic chemistry.

Executive Summary

The reactivity of bromophenanthrene isomers is governed by a combination of electronic and steric effects. The carbon-bromine (C-Br) bond's susceptibility to oxidative addition in palladium-catalyzed reactions and the propensity for bromine-lithium exchange are highly dependent on the local chemical environment of the bromine substituent. In general, the 9-position is the most reactive due to the electronic nature of the "K-region" of phenanthrene. The reactivity of the other isomers is a more nuanced interplay of steric hindrance and electronic activation.

Comparative Reactivity in Key Transformations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[1] The reactivity of bromophenanthrene isomers in this reaction is largely dictated by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst.[1][2]

Table 1: Comparative Yields of Bromophenanthrene Isomers in Suzuki-Miyaura Coupling

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
9-Bromophenanthrene Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~85-95[3] (Analogous System)
2-Bromophenanthrene Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~80-90Inferred
3-Bromophenanthrene Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~75-85Inferred
1-Bromophenanthrene Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~60-70[4] (Analogous System)
4-Bromophenanthrene Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~50-60Inferred

Note: Yields are estimates based on analogous reactions and general reactivity principles due to the lack of a direct comparative study under identical conditions.

Reactivity Discussion:

  • 9-Bromophenanthrene: The C9-Br bond is generally the most reactive. The 9,10-positions of phenanthrene, often referred to as the "K-region," are electronically rich and readily undergo addition reactions. This electronic character facilitates the oxidative addition step.[5]

  • 2- and 3-Bromophenanthrene: These isomers exhibit good reactivity, with the 2-position often being slightly more reactive than the 3-position due to more favorable electronic effects.

  • 1- and 4-Bromophenanthrene: These isomers are the least reactive, primarily due to steric hindrance. The proximity of the bromine atom to the adjacent fused ring system impedes the approach of the bulky palladium catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6][7] Similar to the Suzuki coupling, the efficiency of this reaction is highly dependent on the electronic and steric properties of the aryl halide.[8][9]

Table 2: Comparative Yields of Bromophenanthrene Isomers in Buchwald-Hartwig Amination

IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
9-Bromophenanthrene AnilinePd₂(dba)₃ / XPhosNaOtBuToluene (B28343)1008~85-95[10] (General Protocol)
2-Bromophenanthrene AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1008~80-90Inferred
3-Bromophenanthrene AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1008~75-85Inferred
1-Bromophenanthrene AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1008~55-65Inferred
4-Bromophenanthrene AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1008~45-55Inferred

Note: Yields are estimates based on analogous reactions and general reactivity principles due to the lack of a direct comparative study under identical conditions.

Reactivity Discussion:

The reactivity trend in the Buchwald-Hartwig amination largely mirrors that of the Suzuki-Miyaura coupling. The electron-rich 9-position facilitates the initial oxidative addition. The sterically hindered 1- and 4-positions present a significant challenge for the bulky palladium-ligand complex to approach the C-Br bond, resulting in lower yields.

Bromine-Lithium Exchange

Bromine-lithium exchange is a rapid and efficient method for the generation of organolithium species, which can then be trapped with various electrophiles. The rate of this exchange is influenced by the stability of the resulting aryllithium species.

Table 3: Qualitative Comparison of Reactivity in Bromine-Lithium Exchange

IsomerReagentSolventTemperature (°C)Relative Reactivity
9-Bromophenanthrene n-BuLiTHF-78Very High
4-Bromophenanthrene n-BuLiTHF-78High
1-Bromophenanthrene n-BuLiTHF-78Moderate
2-Bromophenanthrene n-BuLiTHF-78Moderate
3-Bromophenanthrene n-BuLiTHF-78Moderate

Reactivity Discussion:

The 9-position is highly susceptible to bromine-lithium exchange. The positions on the terminal rings (1, 2, 3, and 4) are generally less reactive than the 9-position. The relative rates among these isomers are influenced by a combination of inductive effects and the stability of the resulting carbanion.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following are generalized protocols for the key reactions discussed. Optimization for specific substrates and scales is recommended.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromophenanthrene isomer (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a round-bottom flask.[3] A suitable solvent system, such as a mixture of 1,4-dioxane (B91453) and water (4:1, 10 mL), is added. The mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes. The reaction is then heated to 100 °C and stirred for 12-24 hours, with progress monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the bromophenanthrene isomer (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine (B1218219) ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., NaOtBu, 1.4 mmol) are combined.[10] The tube is evacuated and backfilled with an inert gas three times. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C with stirring for 8-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

General Procedure for Bromine-Lithium Exchange and Trapping

To a solution of the bromophenanthrene isomer (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere at -78 °C, a solution of n-butyllithium (1.1 mmol) in hexanes is added dropwise. The mixture is stirred at -78 °C for 1 hour. The desired electrophile (1.2 mmol) is then added, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.

Visualizing Reaction Workflows and Mechanisms

To further elucidate the experimental processes and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_lithiation Bromine-Lithium Exchange s1 Combine Reactants: Bromophenanthrene, Boronic Acid, Catalyst, Base s2 Add Solvent & Degas s1->s2 s3 Heat & Stir s2->s3 s4 Work-up & Extraction s3->s4 s5 Purification s4->s5 b1 Combine Reactants: Bromophenanthrene, Amine, Catalyst, Ligand, Base b2 Add Anhydrous Solvent b1->b2 b3 Heat & Stir under Inert Gas b2->b3 b4 Work-up & Filtration b3->b4 b5 Purification b4->b5 l1 Dissolve Bromophenanthrene in Anhydrous THF l2 Cool to -78°C l1->l2 l3 Add n-BuLi l2->l3 l4 Add Electrophile l3->l4 l5 Quench & Work-up l4->l5 suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Br)L₂ pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 Ar-Pd(II)(R)L₂ pd_complex1->pd_complex2 Transmetalation (R-B(OR)₃⁻) pd_complex2->pd0 Reductive Elimination product Ar-R pd_complex2->product buchwald_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Br)L₂ pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 [Ar-Pd(II)(NHR')L₂]⁺Br⁻ pd_complex1->pd_complex2 Amine Coordination pd_complex3 Ar-Pd(II)(NR')L₂ pd_complex2->pd_complex3 Deprotonation (Base) pd_complex3->pd0 Reductive Elimination product Ar-NR' pd_complex3->product

References

Unveiling the Electronic Landscape of 9,10-Dibromophenanthrene: A Computational Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic electronics, understanding the electronic properties of functionalized polycyclic aromatic hydrocarbons (PAHs) is paramount for designing novel materials with tailored optoelectronic characteristics. This guide provides a computational analysis of the electronic properties of 9,10-Dibromophenanthrene, comparing it with other substituted phenanthrene (B1679779) derivatives to elucidate the impact of different functional groups on its electronic structure.

Comparative Analysis of Electronic Properties

The electronic properties of phenanthrene and its derivatives are significantly influenced by the nature and position of substituent groups. The introduction of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels, thereby tuning the energy gap and influencing the material's conductivity and optical properties.

Below is a summary of the calculated electronic properties for phenanthrene and several of its substituted derivatives.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Phenanthrene-5.63-0.914.72DFT/B3LYP/6-31G(d,p)
3,9-Dibromophenanthrene-6.04-1.654.39DFT/B3LYP/6-311G(d,p)
9-Bromophenanthrene-5.8738-1.37764.4962DFT/B3LYP/6-311+G(d,p)
9,10-Dinitrophenanthrene-7.21-3.273.94DFT/B3LYP/6-31G(d,p)

Experimental Protocols: A Look into the Computational Methodology

The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Density Functional Theory (DFT) Calculations:

The electronic properties of the compared molecules were predominantly calculated using the Gaussian suite of programs. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was a common choice.

  • For 3,9-Dibromophenanthrene: The molecular geometry was optimized using the B3LYP functional with the 6-311G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.[1]

  • For Phenanthrene and 9,10-Dinitrophenanthrene: Calculations were performed using the B3LYP functional and the 6-31G(d,p) basis set.[1]

  • For 9-Bromophenanthrene: The electronic properties were determined using the B3LYP functional in conjunction with the 6-311+G(d,p) basis set.

The HOMO and LUMO energies are obtained from the output of these calculations, and the energy gap is determined by the difference between the LUMO and HOMO energy levels.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a molecule like this compound.

Computational_Workflow A Molecule Selection (e.g., this compound) B Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C Single-Point Energy Calculation B->C D Extraction of Electronic Properties (HOMO, LUMO, Energy Gap) C->D F Visualization of Molecular Orbitals C->F E Data Analysis and Comparison D->E

A typical workflow for computational analysis of electronic properties.

This guide highlights the power of computational chemistry in predicting and understanding the electronic properties of complex organic molecules. The comparison of this compound with other substituted phenanthrenes reveals the significant role that functionalization plays in tuning their electronic landscape, providing a valuable resource for the rational design of new materials for advanced applications.

References

A Comparative Spectroscopic Guide to 9,10-Dibromophenanthrene and its Di-Naphthyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic characteristics of foundational aromatic compounds and their derivatives is paramount. This guide provides an objective comparison of the spectroscopic properties of 9,10-Dibromophenanthrene and its derivative, 9,10-di(naphthalen-2-yl)phenanthrene, supported by experimental data and detailed methodologies.

The substitution of the bromine atoms on the 9 and 10 positions of the phenanthrene (B1679779) core with naphthyl groups via a Suzuki-Miyaura cross-coupling reaction significantly alters the electronic and photophysical properties of the molecule. This derivatization extends the π-conjugated system, leading to noticeable shifts in its absorption and emission spectra, as well as changes in its nuclear magnetic resonance (NMR) environment.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivative, 9,10-di(naphthalen-2-yl)phenanthrene, providing a clear comparison of their properties.

Photophysical Properties
Compoundλ_abs (nm) [Solvent]λ_em (nm) [Solvent]Stokes Shift (nm)
This compound~260, 300, 312, 338, 354 [DCM]No significant emission-
9,10-di(naphthalen-2-yl)phenanthrene375, 395 [THF]425 [THF]30-50

Note: Photophysical data for this compound is limited due to its non-emissive nature. The absorption maxima are estimated based on typical phenanthrene spectra. Data for the derivative is analogous to the well-studied 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN)[1].

¹H NMR Spectroscopy
CompoundChemical Shift (δ ppm) [Solvent]
This compound 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H) [CDCl₃]
9,10-di(naphthalen-2-yl)phenanthrene Expected in the range of 7.0-8.8 ppm, with complex multiplets for both phenanthrene and naphthalene (B1677914) protons. Specific data for this phenanthrene derivative is not readily available, but would be similar to its anthracene (B1667546) analog[2].
¹³C NMR Spectroscopy
CompoundChemical Shift (δ ppm) [Solvent]
This compound 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84 [CDCl₃]
9,10-di(naphthalen-2-yl)phenanthrene Expected aromatic signals between 120-140 ppm. Specific data is not readily available.

Experimental Protocols

Detailed methodologies for the synthesis of the derivative and the spectroscopic analyses are provided below.

Synthesis of 9,10-di(naphthalen-2-yl)phenanthrene via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of analogous 9,10-diarylanthracenes[3].

Materials:

  • This compound

  • Naphthalene-2-boronic acid (2.2 - 2.5 equivalents)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 3-4 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine this compound, naphthalene-2-boronic acid, and the base.

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 9,10-di(naphthalen-2-yl)phenanthrene.

Spectroscopic Characterization
  • UV-Visible Absorption Spectroscopy: Spectra are recorded on a UV-Vis spectrophotometer using a quartz cuvette with a 1 cm path length. The sample is dissolved in a suitable spectroscopic grade solvent (e.g., THF, DCM) at a concentration of approximately 10⁻⁵ M.

  • Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The sample is prepared in the same manner as for UV-Vis analysis. The excitation wavelength is set at one of the absorption maxima of the compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard.

Visualizing the Synthetic Pathway

The following diagram illustrates the Suzuki-Miyaura cross-coupling reaction for the synthesis of 9,10-di(naphthalen-2-yl)phenanthrene from this compound.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product DBP This compound Catalyst Pd(PPh₃)₄ (cat.) BoronicAcid 2-Naphthaleneboronic Acid (2.2 eq) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O) Heat Heat (Reflux) DNP 9,10-di(naphthalen-2-yl)phenanthrene Heat->DNP Suzuki-Miyaura Coupling

Caption: Synthetic scheme for 9,10-di(naphthalen-2-yl)phenanthrene.

Experimental Workflow

The general workflow for the synthesis and subsequent spectroscopic analysis is depicted below.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Combine Reactants: This compound 2-Naphthaleneboronic Acid reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product: 9,10-di(naphthalen-2-yl)phenanthrene purification->product uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Fluorescence Spectroscopy product->fluorescence nmr NMR Spectroscopy (¹H and ¹³C) product->nmr

Caption: General workflow for synthesis and spectroscopic analysis.

References

A Comparative Analysis of Theoretical and Experimental Bond Lengths in 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular geometry of 9,10-Dibromophenanthrene reveals a strong congruence between experimentally determined and theoretically predicted bond lengths. This guide provides a comprehensive comparison of the bond distances within this brominated polycyclic aromatic hydrocarbon, drawing upon single-crystal X-ray diffraction data and offering insights from computational chemistry.

For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. The spatial arrangement of atoms and the lengths of the bonds that connect them directly influence a molecule's physical, chemical, and biological properties. In this guide, we delve into the specific case of this compound, a halogenated derivative of the phenanthrene (B1679779) core, to compare the bond lengths determined through experimental techniques with those anticipated from theoretical models.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key experimental bond lengths for this compound as determined by single-crystal X-ray diffraction. Due to the unavailability of a specific theoretical study on this compound, we present for comparison the theoretical bond lengths of the parent molecule, phenanthrene, calculated using Density Functional Theory (DFT), alongside its experimental values. This allows for an informed discussion on the expected perturbations caused by the bromine substituents.

BondAtom 1Atom 2Experimental Bond Length (Å) in this compound[1]Theoretical Bond Length (Å) in Phenanthrene (DFT)[2]Experimental Bond Length (Å) in Phenanthrene
C-BrC9Br11.905(5)N/AN/A
C-CC9C101.369(8)1.3651.361
C-CC4aC10a1.411(7)1.4101.405
C-CC10C10a1.432(7)1.4291.427
C-CC1C21.381(8)1.3851.382
C-CC2C31.380(9)1.3821.378
C-CC3C41.379(8)1.3851.382
C-CC4C4a1.401(7)1.4031.401

Note: The numbering of the carbon atoms in the table corresponds to the standard IUPAC nomenclature for phenanthrene.

The experimental data for this compound shows a C9-C10 bond length of 1.369(8) Å, which is characteristic of a double bond. The C-Br bond length is determined to be 1.905(5) Å. The C-C bond lengths within the aromatic rings are consistent with those expected for a polycyclic aromatic hydrocarbon, showing the characteristic pattern of alternating shorter and longer bonds.

When comparing the C-C bond lengths of this compound with those of the parent phenanthrene molecule, a high degree of similarity is observed. This suggests that the introduction of the bromine atoms at the 9 and 10 positions does not drastically alter the geometry of the core phenanthrene structure. The theoretical values for phenanthrene, obtained through DFT calculations, are in excellent agreement with its experimental bond lengths, underscoring the predictive power of modern computational methods.

Experimental and Theoretical Methodologies

A clear understanding of the methodologies used to obtain this data is crucial for its correct interpretation and application.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental bond lengths of this compound were determined from data collected using a single-crystal X-ray diffractometer.

  • Crystal Growth: Single crystals of this compound suitable for X-ray analysis were obtained by slow evaporation from a toluene (B28343) solution.

  • Data Collection: A crystal of suitable size was mounted on the diffractometer. The data was collected at a temperature of 223 K using Mo Kα radiation (λ = 0.71073 Å). A total of 5151 reflections were measured, of which 1257 were independent.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor for the refinement was 0.033.

Theoretical Protocol: Density Functional Theory (DFT)

While specific theoretical data for this compound is not available in the cited literature, the typical methodology for calculating such properties for similar molecules like phenanthrene is as follows:

  • Computational Method: The geometry of the molecule is optimized using Density Functional Theory (DFT). A popular and effective functional for such calculations is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: A suitable basis set, such as 6-311G(d,p), is employed to describe the atomic orbitals. This basis set provides a good balance between accuracy and computational cost for organic molecules.

  • Software: The calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The geometry optimization is carried out until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Visualizing the Comparison Workflow

The logical flow for comparing theoretical and experimental bond lengths can be visualized as follows:

Bond_Length_Comparison cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation exp_synthesis Synthesis & Crystallization exp_xray Single-Crystal X-ray Diffraction exp_synthesis->exp_xray Crystal Selection exp_data Refinement & Structure Solution exp_xray->exp_data Diffraction Data exp_bond_lengths Experimental Bond Lengths exp_data->exp_bond_lengths Atomic Coordinates comparison Comparison & Analysis exp_bond_lengths->comparison theor_model Molecular Model Construction theor_dft DFT Calculation (e.g., B3LYP/6-311G(d,p)) theor_model->theor_dft theor_opt Geometry Optimization theor_dft->theor_opt Energy Minimization theor_bond_lengths Theoretical Bond Lengths theor_opt->theor_bond_lengths Optimized Geometry theor_bond_lengths->comparison conclusion Structural Insights & Validation comparison->conclusion

Caption: Workflow for comparing experimental and theoretical bond lengths.

Conclusion

The experimental determination of bond lengths in this compound through single-crystal X-ray diffraction provides a high-fidelity representation of its molecular structure in the solid state. The close agreement of the C-C bond lengths with those of phenanthrene, both experimental and theoretical, indicates that the core aromatic system is largely unperturbed by the bromine substituents. This comparative analysis highlights the synergy between experimental and computational chemistry, where experimental data provides the benchmark for validating and refining theoretical models, which in turn can offer predictive insights into molecular properties. For researchers in drug design and materials science, this fundamental understanding of molecular geometry is a critical prerequisite for the rational design of novel functional molecules.

References

cross-validation of different synthetic routes to 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 9,10-Dibromophenanthrene, a key building block in the development of novel organic materials and pharmaceuticals. The selection of an optimal synthetic pathway is crucial for efficiency, yield, and scalability in research and development settings. This document presents a detailed analysis of two distinct and validated methods: the direct bromination of phenanthrene (B1679779) and a modern approach via the intramolecular cyclization of 2,2'-bis(dibromomethyl)biphenyl.

Introduction

This compound is a valuable polycyclic aromatic hydrocarbon (PAH) derivative. Its utility stems from the reactivity of the carbon-bromine bonds at the 9 and 10 positions, which serve as handles for further functionalization through various cross-coupling reactions. This allows for the construction of more complex molecular architectures, making it a sought-after precursor in materials science and medicinal chemistry. The efficient and reliable synthesis of this compound is therefore of significant interest. This guide aims to provide an objective comparison of two prominent synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly approached via two distinct strategies: the direct functionalization of the commercially available phenanthrene core or the construction of the phenanthrene skeleton from an acyclic precursor. Each method presents its own set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and purification.

ParameterRoute 1: Direct Bromination of PhenanthreneRoute 2: From 2,2'-bis(dibromomethyl)biphenyl
Starting Material Phenanthrene2,2'-bis(dibromomethyl)biphenyl
Key Reagents Bromine (Br₂)Potassium tert-butoxide
Solvent Carbon Tetrachloride (CCl₄)N,N-Dimethylformamide (DMF)
Reaction Temperature Reflux, then gentle heating0 °C
Reaction Time Several hours1 hour
Reported Yield Variable, moderate to high79-91%[1]
Purification Method RecrystallizationFiltration and column chromatography[2]
Key Advantages Readily available starting material.High yield, mild reaction conditions.
Key Disadvantages Use of hazardous bromine and CCl₄, potential for side products.Multi-step synthesis of the starting material required.

Experimental Protocols

Route 1: Direct Bromination of Phenanthrene

This method involves a two-step process: the addition of bromine across the 9,10-double bond of phenanthrene to form 9,10-dibromo-9,10-dihydrophenanthrene, followed by dehydrobromination to yield the aromatic product. While a direct, high-yield protocol for the one-pot synthesis of this compound is not as commonly reported as for its anthracene (B1667546) analogue, the following procedure is based on established methods for the bromination of phenanthrene.

Step 1: Formation of 9,10-Dibromo-9,10-dihydrophenanthrene

  • In a round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, a solution of phenanthrene in carbon tetrachloride is prepared.

  • A solution of bromine in carbon tetrachloride is added dropwise to the phenanthrene solution with stirring. The reaction is typically initiated at room temperature and may be gently heated to ensure completion.

  • The reaction progress is monitored by the disappearance of the bromine color.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 9,10-dibromo-9,10-dihydrophenanthrene intermediate.

Step 2: Dehydrobromination

  • The crude intermediate is redissolved in a suitable solvent, and a base (e.g., potassium hydroxide (B78521) or pyridine) is added.

  • The mixture is heated to effect the elimination of two equivalents of hydrogen bromide.

  • After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude this compound is then purified by recrystallization from a suitable solvent (e.g., heptane).

Route 2: Synthesis from 2,2'-bis(dibromomethyl)biphenyl

This modern approach involves an intramolecular cyclization reaction to form the phenanthrene core, offering high yields under mild conditions.[2]

Experimental Procedure: [1][2]

  • To an ice-cooled solution of 2,2'-bis(dibromomethyl)biphenyl in anhydrous N,N-dimethylformamide (DMF), potassium tert-butoxide is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the slow addition of 6 M hydrochloric acid (HCl).

  • The resulting precipitate is collected by filtration and washed sequentially with water and methanol.

  • The crude product is dried in vacuo to afford this compound as a yellow solid.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel using a hexane-dichloromethane eluent system.

Visualizing the Synthetic Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each synthetic route.

G cluster_0 Route 1: Direct Bromination of Phenanthrene A Dissolve Phenanthrene in CCl4 B Add Bromine Solution A->B C Formation of 9,10-Dibromo-9,10-dihydrophenanthrene B->C D Dehydrobromination with Base C->D E Purification by Recrystallization D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via direct bromination.

G cluster_1 Route 2: From 2,2'-bis(dibromomethyl)biphenyl G Dissolve 2,2'-bis(dibromomethyl)biphenyl in DMF H Add Potassium tert-butoxide at 0 °C G->H I Stir for 1 hour H->I J Quench with HCl I->J K Filter and Wash J->K L Purification by Column Chromatography K->L M This compound L->M

Caption: Workflow for the synthesis of this compound from 2,2'-bis(dibromomethyl)biphenyl.

Benchmark Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. Below are benchmark data for the final product.

PropertyValue
Molecular Formula C₁₄H₈Br₂
Molecular Weight 336.02 g/mol
Appearance Pale yellow solid[2]
Melting Point 179-180 °C (from heptane)
¹H NMR (500 MHz, CDCl₃) δ = 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H) ppm[1]
¹³C NMR (126 MHz, CDCl₃) δ = 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84 ppm[1]
HR-MS (APCI+ FT-ICR) m/z = 334.90806 [M+H]⁺, calcd. for [C₁₄H₉⁷⁹Br₂]⁺: m/z = 334.90655[1]

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound.

  • Route 1 (Direct Bromination) is advantageous when considering the cost and availability of the starting material, phenanthrene. However, this route involves the use of hazardous reagents and may require more extensive purification to remove potential side products, such as under- or over-brominated species.

  • Route 2 (From 2,2'-bis(dibromomethyl)biphenyl) provides a more modern, high-yield, and cleaner reaction profile under mild conditions. The primary drawback is the need to synthesize the starting material, which adds to the overall number of synthetic steps.

For research and development professionals, the choice between these routes will depend on the specific requirements of their project. For applications where high purity and yield are paramount and the multi-step nature of the starting material synthesis is not a limiting factor, Route 2 is the superior choice. For larger-scale syntheses where cost-effectiveness of the starting material is a primary driver, optimization of the direct bromination (Route 1) may be a more practical approach, provided that purification challenges can be efficiently addressed.

References

Lack of Direct Benchmarking Data for 9,10-Dibromophenanthrene in Organic Semiconductor Devices

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches have revealed a notable absence of direct benchmark studies and quantitative performance data for 9,10-Dibromophenanthrene as an active component in organic semiconductor devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The available research primarily focuses on its synthesis, chemical properties, and crystal structure, suggesting that this compound is predominantly utilized as a chemical intermediate or a building block for the synthesis of more complex, functionalized organic semiconductors.

This guide, therefore, provides a comparative context by presenting performance data of related brominated and phenanthrene-based organic semiconductors. This will offer researchers, scientists, and drug development professionals an insight into the typical performance metrics and experimental methodologies employed for this class of materials.

Performance of Related Phenanthrene (B1679779) and Brominated Derivatives

To provide a useful benchmark, the following table summarizes the performance of various phenanthrene derivatives and other brominated organic compounds in semiconductor devices. It is crucial to note that these data are for compounds other than this compound and are presented here for comparative purposes. The performance of organic semiconductor devices is highly dependent on the device architecture and fabrication conditions.

Material/Compound ClassDevice TypeKey Performance Metric(s)Value(s)Reference(s)
Functionalized-Phenanthrene Conjugated N-heteroacenesOFETn-type Charge Carrier MobilityUp to 4.27 x 10⁻³ cm²/Vs[1]
Phenanthrene-based Conjugated OligomersOFETp-type Charge Carrier MobilityUp to 2.5 x 10⁻² cm²/Vs[2]
Brominated Thermally Activated Delayed Fluorescence (TADF) HostOLEDExternal Quantum Efficiency (EQE)Improvements of 21.4% to 29.8% over non-brominated host[3]
Brominated Small Molecule Acceptors (in blends)Organic Solar CellElectron/Hole Mobility (µe/µh)(5.10 to 6.81) / (2.87 to 4.43) x 10⁻⁴ cm²/Vs[4]
2,6-diphenylanthracene (DPA) (for comparison to a similar polycyclic aromatic hydrocarbon)Single Crystal OFETHole Mobility34 cm²/Vs[5]
Brominated Carbazole PrecursorsOLEDGeneralBromine atom serves as a reactive site for synthesis of high-performance materials[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. Below are generalized protocols for the fabrication and characterization of OFETs and OLEDs, based on common practices for phenanthrene-based and other organic semiconductor materials.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization
  • Substrate Preparation:

    • Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) are commonly used as the substrate and gate dielectric, respectively.

    • The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 10-15 minutes each.

    • The substrates are then dried under a stream of nitrogen and treated with oxygen plasma to remove any residual organic contaminants and to enhance the surface energy.

    • To improve the interface quality, a surface treatment with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS) is often performed.

  • Organic Semiconductor Deposition:

    • The active organic semiconductor layer (e.g., a functionalized phenanthrene derivative) is deposited onto the prepared substrate.

    • Solution-based deposition: The material is dissolved in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) and then deposited by spin-coating, drop-casting, or inkjet printing. The thickness of the film is controlled by the solution concentration and spin speed.

    • Vacuum thermal evaporation: The material is sublimated under high vacuum (typically < 10⁻⁶ Torr) and deposited onto the substrate at a controlled rate.

    • The deposited film is often annealed at an optimal temperature to improve its crystallinity and morphology.

  • Electrode Deposition:

    • Source and drain electrodes (typically Gold) are deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation. This results in a top-contact, bottom-gate device architecture.

  • Device Characterization:

    • The electrical characteristics of the OFETs are measured in a nitrogen-filled glovebox or in ambient air using a semiconductor parameter analyzer.

    • Transfer characteristics (Drain Current vs. Gate Voltage) and output characteristics (Drain Current vs. Drain Voltage) are recorded.

    • Key performance parameters such as charge carrier mobility (µ), on/off current ratio, and threshold voltage (Vth) are extracted from these characteristics.

Organic Light-Emitting Diode (OLED) Fabrication and Characterization
  • Substrate Preparation:

    • Patterned Indium Tin Oxide (ITO)-coated glass substrates are used as the transparent anode.

    • The substrates undergo a rigorous cleaning procedure similar to that for OFET substrates.

    • A UV-ozone treatment is often applied to increase the work function of the ITO and improve hole injection.

  • Organic Layer Deposition:

    • A multilayered structure is built up by sequential deposition of various organic materials. This is typically done via vacuum thermal evaporation.

    • A common device architecture includes:

      • Hole Injection Layer (HIL)

      • Hole Transport Layer (HTL)

      • Emissive Layer (EML), which can be a host material doped with an emitter.

      • Hole Blocking Layer (HBL)

      • Electron Transport Layer (ETL)

      • Electron Injection Layer (EIL)

  • Cathode Deposition:

    • A low work function metal or bilayer, such as Lithium Fluoride/Aluminum (LiF/Al), is deposited as the cathode through a shadow mask.

  • Encapsulation:

    • The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere to prevent degradation from moisture and oxygen.

  • Device Characterization:

    • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer.

    • The electroluminescence (EL) spectrum is recorded to determine the emission color and calculate the CIE coordinates.

    • From the J-V-L data, key performance metrics are calculated, including:

      • External Quantum Efficiency (EQE)

      • Current Efficiency (cd/A)

      • Power Efficiency (lm/W)

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical workflow for the development of a novel organic semiconductor starting from a precursor like this compound, and the energy level diagram of a typical OLED.

cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_testing Performance Testing & Analysis A Precursor Selection (e.g., this compound) B Functionalization Reaction (e.g., Suzuki or Buchwald-Hartwig Coupling) A->B C Purification (e.g., Column Chromatography, Sublimation) B->C D Structural & Physical Characterization (NMR, Mass Spec, TGA/DSC, CV) C->D E Substrate Preparation D->E F Thin Film Deposition (Spin-coating or Evaporation) E->F G Electrode Deposition F->G H Device Encapsulation G->H I Electrical/Optical Measurement (e.g., I-V, L-V, EQE) H->I J Data Analysis (Mobility, Efficiency, Lifetime) I->J L Results & Feedback Loop J->L K Morphological Analysis (AFM, XRD) K->J L->A Material Redesign

Caption: Workflow for development of organic semiconductor materials.

cluster_oled OLED Energy Levels cluster_homo cluster_lumo cluster_recombination Anode Anode (ITO) HIL_HOMO HIL Cathode Cathode (Al) ETL_LUMO ETL HTL_HOMO HTL HIL_HOMO->HTL_HOMO Hole Injection EML_HOMO EML HTL_HOMO->EML_HOMO Hole Transport Recombination Exciton Formation & Light Emission EML_HOMO->Recombination ETL_HOMO ETL EML_LUMO EML EML_LUMO->Recombination ETL_LUMO->EML_LUMO Electron Transport

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Disposal of 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 9,10-Dibromophenanthrene, ensuring laboratory safety and environmental compliance. Adherence to these protocols is critical for protecting both laboratory personnel and the ecosystem.

Immediate Safety and Hazard Summary

This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Aquatic Toxicity: Very toxic to aquatic life, with both acute and long-term hazardous effects.[1]

Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[2][3] Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from available safety data sheets.

PropertyValue
Molecular Formula C₁₄H₈Br₂
Molecular Weight 336.02 g/mol [1]
Appearance Light yellow powder solid
Melting Point 60 - 65 °C / 140 - 149 °F
Boiling Point 180 - 190 °C / 356 - 374 °F @ 2 mmHg
Flash Point > 110 °C / > 230 °F
GHS Hazard Statements H302: Harmful if swallowedH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[4] The following protocol outlines the necessary steps for the safe collection, storage, and preparation for disposal.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name, "this compound".

    • Indicate the associated hazards, such as "Toxic" and "Marine Pollutant".

    • Do not mix this compound waste with other waste streams, especially non-halogenated materials, unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

  • Waste Collection:

    • Solid Waste: Collect any excess or unwanted solid this compound in the designated hazardous waste container. Use a scoop or spatula for transfers, taking care to avoid generating dust.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or absorbent pads, must also be placed in the designated hazardous waste container.

    • Solutions: If the compound is in a solvent, it must be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated liquid waste.

  • Containerization and Storage:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

    • Keep the waste container sealed when not in use.

    • Store the container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill and prevent it from entering drains or waterways.

    • Use a dry clean-up procedure and avoid generating dust.[2]

    • Carefully sweep or vacuum the spilled material into a labeled hazardous waste container.

    • Thoroughly decontaminate the area after cleanup.

Disposal Workflow Diagram

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste as This compound A->C B Handle in a Ventilated Area (Fume Hood) B->C D Segregate from other waste streams C->D E Collect Solid Waste & Contaminated Materials D->E F Collect Liquid Waste (in solution) Separately D->F G Use Labeled, Compatible, Sealed Container E->G F->G H Store in a Secure, Ventilated Area G->H I Contact EHS or Licensed Waste Disposal Service H->I J Provide Safety Data Sheet (SDS) I->J K Professional Disposal (e.g., Incineration) J->K

References

Personal protective equipment for handling 9,10-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 9,10-Dibromophenanthrene, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification

This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as:

  • Acute toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life[1].

  • Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long lasting effects[1].

Additionally, related dibromo-phenanthrene compounds are known to cause skin and eye irritation and may cause respiratory irritation[2][3][4]. Therefore, appropriate personal protective equipment and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound, which is often in a solid, powdered form.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.[5][6]To prevent skin contact during handling.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 compliant).[6] A face shield may be required for splash risks.To protect eyes from dust particles and potential splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) for handling powders outside of a fume hood.[7][8] Use is subject to a risk assessment.To prevent inhalation of fine dust particles.
Body Protection Long-sleeved lab coat.[8] Chemical-resistant apron for larger quantities or splash potential.To protect skin and clothing from contamination.
Foot Protection Closed-toe, non-slip shoes.[5][8]To protect feet from spills and dropped objects.

Operational Plan: Handling Protocol

Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.

Step 1: Preparation and Engineering Controls

  • Risk Assessment: Before starting any work, perform a risk assessment for the specific procedure.

  • Fume Hood: Conduct all manipulations of this compound powder, including weighing and transferring, inside a certified chemical fume hood to minimize inhalation exposure.

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before handling the chemical.

Step 2: Weighing and Transferring

  • Designated Area: Designate a specific area within the fume hood for handling this compound.

  • Weighing: Use a tared weigh boat or glassine paper. Avoid generating dust by handling the powder gently.

  • Transfer: Use a spatula to carefully transfer the weighed powder to the reaction vessel. If dissolving, add the solvent to the vessel containing the powder slowly to avoid splashing.

  • Cleaning: After transfer, decontaminate the spatula and weighing area with an appropriate solvent (e.g., acetone, ethanol) and dispose of the cleaning materials as hazardous waste.

Step 3: During the Experiment

  • Container Labeling: Clearly label all containers with the chemical name and any associated hazards.

  • Containment: Keep all vessels containing this compound covered when not in immediate use to prevent the release of dust or vapors.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, this compound requires specific disposal procedures.[9][10]

Step 1: Waste Segregation

  • Halogenated Waste: this compound and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[9][10] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[11]

  • Contaminated Solids: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, paper towels, and contaminated spill absorbents, must be collected in a separate, clearly labeled container for solid hazardous waste.[12]

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[9][11]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[9][13]

  • Storage: Store waste containers in a well-ventilated, secondary containment area away from incompatible materials.

Step 3: Arranging for Pickup

  • Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule disposal.

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for safely managing this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase A 1. Risk Assessment B 2. Assemble PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C 3. Prepare Fume Hood & Spill Kit B->C D 4. Weigh Solid Compound C->D E 5. Transfer to Reaction Vessel D->E F 6. Conduct Experiment E->F G 7. Segregate Waste F->G H Halogenated Liquid Waste G->H I Contaminated Solid Waste G->I J 8. Label & Store Waste Securely H->J I->J K 9. Contact EHS for Disposal J->K

Caption: Workflow for handling this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.